molecular formula C7H8BrN3 B062003 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile CAS No. 175137-59-4

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Katalognummer: B062003
CAS-Nummer: 175137-59-4
Molekulargewicht: 214.06 g/mol
InChI-Schlüssel: QQTALTIGHKIMSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile is a versatile and high-value pyrazole-based chemical building block designed for advanced research applications, particularly in medicinal chemistry and agrochemical development. Its core structure integrates a bromine atom at the 4-position of the pyrazole ring, which serves as an excellent handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig amination), enabling the rapid synthesis of diverse compound libraries. The electron-withdrawing nitrile group, attached via a methylene linker, enhances the molecule's reactivity and can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional avenues for molecular diversification.

Eigenschaften

IUPAC Name

2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3/c1-5-7(8)6(2)11(10-5)4-3-9/h4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQTALTIGHKIMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC#N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380928
Record name (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175137-59-4
Record name 4-Bromo-3,5-dimethyl-1H-pyrazole-1-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175137-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold." This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a cornerstone in the design of novel therapeutic agents. Its remarkable versatility allows for a wide range of chemical modifications, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability has led to the successful development of numerous FDA-approved drugs across a spectrum of therapeutic areas, including anti-inflammatory agents like celecoxib, anticoagulants such as apixaban, and treatments for erectile dysfunction like sildenafil. The biological activity of pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole ring.

This guide focuses on a specific derivative, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile, a compound with significant potential as a versatile intermediate in the synthesis of more complex bioactive molecules. The presence of a bromine atom offers a handle for cross-coupling reactions, while the acetonitrile group can be elaborated into various functionalities. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in drug discovery and development pipelines. These properties govern its solubility, permeability, and metabolic stability, ultimately influencing its bioavailability and efficacy.

This document provides a comprehensive analysis of the key physicochemical parameters of this compound, offering both predicted data and detailed, field-proven experimental protocols for their determination.

Compound Profile: this compound

PropertyValue
IUPAC Name This compound
CAS Number 175137-59-4
Molecular Formula C₇H₈BrN₃
Molecular Weight 214.07 g/mol
SMILES N#CCn1c(C)c(Br)c(C)n1
Chemical Structure

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, calculated using established computational models. These values provide a valuable baseline for experimental design and formulation development.

ParameterPredicted ValueSignificance in Drug Discovery
Melting Point (°C) 95-105Influences solubility, dissolution rate, and formulation stability.
Boiling Point (°C) 320-330Important for purification and assessing thermal stability.
LogP 1.2 - 1.8A measure of lipophilicity, impacting permeability and solubility.
Aqueous Solubility (LogS) -2.5 to -3.5Critical for absorption and bioavailability.
pKa (most basic) 2.0 - 3.0Determines the ionization state at physiological pH, affecting solubility and target binding.

Melting Point: A Gateway to Purity and Stability

The melting point of a solid crystalline compound is a critical physical constant that provides insights into its purity and the strength of its crystal lattice. A sharp melting range is indicative of a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the determination of the melting point using a digital melting point apparatus, a standard and reliable method in modern laboratories.

Materials:

  • This compound (finely powdered)

  • Capillary tubes (sealed at one end)

  • Digital melting point apparatus (e.g., Mel-Temp® or similar)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is a fine, dry powder. If necessary, gently grind the crystalline sample in a mortar and pestle.

  • Loading the Capillary Tube: Invert a capillary tube and tap the open end into the powdered sample until a small amount of solid (2-3 mm in height) is packed into the bottom.

  • Compacting the Sample: Drop the capillary tube (sealed end down) through a long glass tube onto a hard surface several times to tightly pack the sample at the bottom.

  • Instrument Setup: Turn on the melting point apparatus and set the desired starting temperature (approximately 10-15°C below the expected melting point) and a ramp rate of 1-2°C per minute for an accurate determination. For a preliminary, rapid determination, a higher ramp rate (e.g., 10°C/min) can be used.

  • Measurement: Insert the loaded capillary tube into the heating block of the apparatus.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the compound.

  • Replicate Measurements: For accuracy, perform the measurement in triplicate and report the average melting range.

Caption: Workflow for Melting Point Determination.

Lipophilicity (LogP): Balancing Permeability and Solubility

Lipophilicity, quantified by the logarithm of the partition coefficient (LogP), is a crucial parameter in drug design. It describes the partitioning of a compound between an aqueous and a lipid phase, providing a surrogate measure for its ability to cross biological membranes. An optimal LogP value is essential for achieving a balance between aqueous solubility and membrane permeability, which are both critical for oral bioavailability.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most widely accepted method for the experimental determination of LogP.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Separatory funnel or centrifuge tubes

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

  • Volumetric flasks and pipettes

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous phase for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated aqueous phase.

  • Partitioning: In a centrifuge tube, combine a known volume of the pre-saturated n-octanol and the stock solution of the compound in the pre-saturated aqueous phase.

  • Equilibration: Tightly cap the tube and shake it vigorously for a predetermined time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the tube at a sufficient speed and for an adequate duration to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous layers. Quantify the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Saturate n-Octanol and Aqueous Phase B Prepare Compound Stock Solution A->B C Combine Phases and Compound Stock B->C D Shake to Equilibrate C->D E Centrifuge to Separate Phases D->E F Quantify Concentration in Each Phase (HPLC) E->F G Calculate LogP F->G H LogP Value G->H Result

Caption: Shake-Flask Method for LogP Determination.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is a fundamental physicochemical property that significantly influences the absorption and bioavailability of a drug candidate. A compound must have sufficient solubility in the gastrointestinal fluids to be absorbed into the bloodstream.

Experimental Protocol: Thermodynamic Solubility Determination

Thermodynamic solubility is the equilibrium solubility of a compound in a given solvent and is a more accurate representation of its true solubility compared to kinetic solubility.

Materials:

  • This compound (solid)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Vials with screw caps

  • Shaker or rotator

  • Filtration device (e.g., syringe filters with low protein binding)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial.

  • Solvent Addition: Add a known volume of the aqueous buffer to the vial.

  • Equilibration: Tightly cap the vial and place it on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow any undissolved solid to settle. Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method.

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound in the specified buffer.

Caption: Thermodynamic Solubility Determination Workflow.

Ionization Constant (pKa): The Influence of pH

The pKa is a measure of the acidity or basicity of a compound and determines its ionization state at a given pH. The ionization state of a drug molecule is critical as it affects its solubility, permeability, and interaction with its biological target.

Experimental Protocol: Potentiometric pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

Materials:

  • This compound

  • Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

  • Potentiometer with a pH electrode

  • Stir plate and stir bar

  • Burette

  • Beaker

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water or a suitable co-solvent if the compound has low aqueous solubility.

  • Titration: Place the sample solution in a beaker with a stir bar and immerse the pH electrode. Titrate the solution with the standardized acid or base, adding the titrant in small, known increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH of the solution versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve, which corresponds to the point of half-neutralization. Alternatively, the pKa can be calculated from the first derivative of the titration curve, where the equivalence point is the peak.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis A Calibrate pH Meter B Prepare Sample Solution A->B C Titrate with Standard Acid or Base B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Midpoint of Buffer Region E->F G pKa Value F->G Result

Caption: Potentiometric pKa Determination Workflow.

Synthesis and Potential Impurities

The synthesis of this compound is typically achieved through the N-alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with bromoacetonitrile. This reaction is generally carried out in the presence of a base in a suitable organic solvent.

Synthetic Scheme:


(Illustrative scheme, not a real image)

Potential Impurities:

  • Unreacted 4-bromo-3,5-dimethyl-1H-pyrazole: Incomplete reaction can lead to the presence of the starting pyrazole.

  • Over-alkylation products: While less likely with this specific substrate, the potential for multiple alkylations on the pyrazole ring should be considered.

  • Hydrolysis of the nitrile group: Depending on the workup and purification conditions, the nitrile group could be partially or fully hydrolyzed to the corresponding amide or carboxylic acid.

  • Residual solvent and base: Traces of the reaction solvent and the base used in the reaction may remain in the final product.

The presence of these impurities can significantly affect the measured physicochemical properties and the biological activity of the compound. Therefore, thorough purification, typically by recrystallization or column chromatography, is essential.

Conclusion

This compound is a valuable building block for the synthesis of novel pyrazole-based compounds with potential therapeutic applications. A thorough understanding of its physicochemical properties, as outlined in this guide, is fundamental for its successful application in drug discovery and development. The predicted values provide a strong starting point for experimental work, and the detailed protocols offer a practical framework for the accurate determination of these crucial parameters. By integrating this knowledge, researchers can optimize the design and development of new drug candidates with improved pharmacokinetic profiles and enhanced efficacy.

References

  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

  • Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277–351. [Link]

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. [Link]

  • ICH Harmonised Tripartite Guideline. Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]

  • Ferreira, L. G., dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. [Link]

An In-depth Technical Guide to the Molecular Structure of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, exhibiting a broad range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The introduction of a bromo-substituent and an acetonitrile moiety to the pyrazole core offers unique opportunities for further chemical modification and exploration of its structure-activity relationships.

Molecular Structure and Properties

This compound possesses a distinct molecular architecture centered around a 3,5-dimethyl-1H-pyrazole ring. A bromine atom is substituted at the C4 position, and an acetonitrile group is attached to the N1 position.

Systematic Name: this compound CAS Number: 175137-59-4 Molecular Formula: C₇H₈BrN₃ Molecular Weight: 214.06 g/mol

Predicted Physicochemical Properties:
PropertyValueSource
Boiling Point 313.4 °C at 760 mmHg[4]
Density 1.53 g/cm³[4]
LogP 1.78598[5]
PSA (Polar Surface Area) 41.6 Ų[5]

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process. The core of the synthesis involves the formation of the pyrazole ring, followed by bromination and subsequent N-alkylation.

Synthesis of the Pyrazole Core: 4-bromo-3,5-dimethyl-1H-pyrazole

The initial and crucial step is the synthesis of the 4-bromo-3,5-dimethyl-1H-pyrazole precursor. A common and efficient method for this is the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine, followed by bromination.

Experimental Protocol: Synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole

Materials:

  • Acetylacetone

  • Hydrazine hydrate

  • N-Bromosuccinimide (NBS)

  • Ethanol

  • Dichloromethane

Procedure:

  • Formation of 3,5-dimethyl-1H-pyrazole: In a round-bottom flask, dissolve acetylacetone (1.0 eq) in ethanol. Add hydrazine hydrate (1.0 eq) dropwise while stirring at room temperature. The reaction is typically exothermic. After the addition is complete, reflux the mixture for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the reaction is complete, remove the solvent under reduced pressure to obtain crude 3,5-dimethyl-1H-pyrazole.

  • Bromination: Dissolve the crude 3,5-dimethyl-1H-pyrazole in dichloromethane. Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise, maintaining the temperature below 5 °C. Allow the reaction to stir at room temperature for 12-16 hours.

  • Work-up and Purification: Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure 4-bromo-3,5-dimethyl-1H-pyrazole as a white solid.

Causality of Experimental Choices: The use of hydrazine hydrate in the initial cyclization is a classic and high-yielding method for pyrazole synthesis from 1,3-dicarbonyls. NBS is a convenient and selective brominating agent for electron-rich aromatic systems like pyrazoles, offering milder conditions compared to elemental bromine.

N-Alkylation: Synthesis of this compound

The final step involves the N-alkylation of the 4-bromo-3,5-dimethyl-1H-pyrazole with a suitable haloacetonitrile, such as bromoacetonitrile or chloroacetonitrile. This reaction is typically carried out in the presence of a base to deprotonate the pyrazole nitrogen, facilitating nucleophilic attack on the haloacetonitrile.

Representative Experimental Protocol: N-Alkylation

Materials:

  • 4-bromo-3,5-dimethyl-1H-pyrazole

  • Bromoacetonitrile (or Chloroacetonitrile)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Water

Procedure:

  • Reaction Setup: To a solution of 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous DMF or acetone, add potassium carbonate (1.5 eq). Stir the suspension at room temperature for 30 minutes.

  • Alkylation: Add bromoacetonitrile (1.1 eq) dropwise to the reaction mixture. Heat the reaction to 50-60 °C and stir for 4-6 hours, monitoring by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Dilute the filtrate with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Causality of Experimental Choices: Potassium carbonate is a mild and effective base for the deprotonation of the pyrazole NH. DMF and acetone are suitable polar aprotic solvents for this type of SN2 reaction. The use of a slight excess of the alkylating agent ensures complete conversion of the starting pyrazole.

Reaction Workflow Diagram:

SynthesisWorkflow cluster_step1 Step 1: Pyrazole Core Synthesis cluster_step2 Step 2: Bromination cluster_step3 Step 3: N-Alkylation A Acetylacetone + Hydrazine Hydrate B 3,5-dimethyl-1H-pyrazole A->B Cyclocondensation (Ethanol, Reflux) C 4-bromo-3,5-dimethyl-1H-pyrazole B->C Bromination (NBS, DCM) E This compound C->E N-Alkylation (K2CO3, DMF) D Bromoacetonitrile D->E

Caption: Synthetic pathway for this compound.

Structural Characterization and Spectroscopic Analysis

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic data for this compound, based on the analysis of its structure and comparison with related compounds.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl groups and the methylene protons of the acetonitrile moiety.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.0 - 5.2Singlet2H-CH₂-CN
~ 2.3 - 2.5Singlet3HC3-CH₃
~ 2.2 - 2.4Singlet3HC5-CH₃

Rationale: The methylene protons adjacent to the pyrazole nitrogen and the electron-withdrawing nitrile group are expected to be deshielded and appear as a singlet. The two methyl groups on the pyrazole ring will also appear as singlets, with potentially slightly different chemical shifts due to their electronic environment.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 145 - 150C5 (Pyrazole)
~ 140 - 145C3 (Pyrazole)
~ 115 - 120-CN (Nitrile)
~ 95 - 100C4 (Pyrazole, C-Br)
~ 35 - 40-CH₂-CN
~ 10 - 15C3-CH₃ & C5-CH₃

Rationale: The carbon atoms of the pyrazole ring will have characteristic shifts, with the carbon bearing the bromine atom (C4) appearing at a relatively upfield position. The nitrile carbon will have a distinct chemical shift in the typical range for nitriles.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
~ 2250 - 2270C≡N stretch (Nitrile)
~ 2900 - 3000C-H stretch (Aliphatic)
~ 1500 - 1600C=N, C=C stretch (Pyrazole ring)
~ 550 - 650C-Br stretch

Rationale: The most prominent and diagnostic peak will be the sharp absorption band for the nitrile group. The other stretches will confirm the presence of the aliphatic and aromatic components of the molecule.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

m/zInterpretation
213/215[M]⁺ and [M+2]⁺ molecular ion peaks (due to the presence of Bromine isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio)
174[M - CH₂CN]⁺
95[M - Br - CH₂CN]⁺

Rationale: The presence of a bromine atom will result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of almost equal intensity separated by 2 m/z units. Fragmentation is likely to occur via the loss of the acetonitrile side chain.

Potential Applications and Future Directions

The molecule this compound serves as a versatile building block in organic synthesis. The presence of the bromine atom at the C4 position makes it an ideal substrate for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at this position.[6] The nitrile group is also a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups.[7]

These synthetic possibilities make this compound a valuable intermediate for the generation of libraries of novel pyrazole derivatives for screening in drug discovery programs. The exploration of its biological activity, particularly in areas where pyrazoles have shown promise, is a key area for future research.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, synthesis, and characterization of this compound. By understanding the underlying principles of its synthesis and the expected analytical data, researchers can confidently prepare and characterize this compound for further investigation in various scientific disciplines, particularly in the pursuit of novel therapeutic agents.

References

  • Faria, J. V., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Mini-Reviews in Medicinal Chemistry, 17(12), 1146-1172.
  • Kumar, V., & Aggarwal, R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

  • Parajuli, R. R., et al. (2013). Pharmacological activities of pyrazolone derivatives. Journal of Applied Pharmaceutical Research, 1(1), 5-13.
  • Sha, Q., & Wei, Y. (2013). A Simple, Highly Efficient, 1,3-Dipolar Cycloaddition of Diazo Compounds and Alkynyl Bromides for the Synthesis of 3,5-Diaryl-4-bromo-1H-pyrazoles. Synthesis, 45(03), 413-420.
  • PubChem. (n.d.). 4-bromo-3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • Meador, R. I. L., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 108-121. [Link]

  • NIST. (n.d.). Acetonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

  • Mody Chemi Pharma Ltd. (n.d.). 4 Bromo Phenyl Acetonitrile. Retrieved from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.[Link]

  • Google Patents. (2015). WO2015094913A1 - Fluorophenyl pyrazol compounds.
  • PubChemLite. (n.d.). 2-(3-bromo-1-methyl-1h-pyrazol-4-yl)acetonitrile. Retrieved from [Link]

Sources

Spectroscopic and Synthetic Profile of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a representative synthetic route for the novel heterocyclic compound, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in a wide array of pharmacologically active agents. The incorporation of a bromo substituent and an acetonitrile functional group offers versatile handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecular architectures.

This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not only predicted spectroscopic data but also the underlying scientific rationale for these predictions. Furthermore, detailed experimental protocols for the acquisition of spectroscopic data are provided to ensure the self-validating nature of the analytical work.

Molecular Structure and Key Features

The structure of this compound is characterized by a central pyrazole ring substituted at the 1-position with an acetonitrile group, at the 3 and 5-positions with methyl groups, and at the 4-position with a bromine atom. This unique arrangement of functional groups dictates its chemical reactivity and its interaction with electromagnetic radiation, which forms the basis of its spectroscopic signature.

Figure 1. Molecular structure of this compound.

Predicted Spectroscopic Profile

Due to the limited availability of direct experimental data for this specific molecule in the public domain, the following spectroscopic profile is a prediction based on the analysis of structurally related compounds and the well-established principles of spectroscopic interpretation. Commercial availability of this compound suggests that such characterization data has been generated[1].

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, with three distinct signals corresponding to the three different types of protons in the molecule. The chemical shifts are predicted based on the electronic environment of the protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 5.1 - 5.3Singlet2H-CH₂-CNThe methylene protons are adjacent to the electron-withdrawing pyrazole ring and the nitrile group, leading to a downfield shift.
~ 2.3 - 2.5Singlet3HC3-CH₃The methyl protons at the C3 position of the pyrazole ring.
~ 2.2 - 2.4Singlet3HC5-CH₃The methyl protons at the C5 position of the pyrazole ring, likely to be slightly upfield compared to the C3-methyl due to subtle electronic differences.

Note: Predicted chemical shifts are relative to tetramethylsilane (TMS) in a deuterated chloroform (CDCl₃) solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The predicted chemical shifts are based on data from similar pyrazole derivatives and the known effects of the substituents[2][3].

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale
~ 148 - 150C3Carbon atom of the pyrazole ring attached to a methyl group.
~ 140 - 142C5Carbon atom of the pyrazole ring attached to a methyl group.
~ 115 - 117C≡NThe nitrile carbon, which typically appears in this region.
~ 95 - 97C4The brominated carbon of the pyrazole ring, significantly shielded by the bromine atom.
~ 35 - 37-CH₂-CNThe methylene carbon, influenced by the adjacent nitrogen and nitrile group.
~ 13 - 15C3-CH₃Methyl carbon at the C3 position.
~ 11 - 13C5-CH₃Methyl carbon at the C5 position.

Note: Predicted chemical shifts are relative to TMS in CDCl₃.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺). The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br). The fragmentation pattern is predicted to involve the characteristic losses from the pyrazole ring.

Table 3: Predicted Mass Spectrometry Data for this compound

m/zAssignmentRationale
227/229[M]⁺Molecular ion peak, showing the isotopic pattern for one bromine atom.
187/189[M - CH₂CN]⁺Loss of the acetonitrile group.
148[M - Br]⁺Loss of the bromine atom.
108[C₅H₇N₂]⁺Fragment corresponding to the dimethylpyrazole cation.
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the functional groups present in the molecule. The nitrile stretch is expected to be a sharp, medium-intensity band in a relatively clean region of the spectrum.

Table 4: Predicted Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 2950 - 3000MediumC-H stretch (aliphatic)Vibrations of the methyl and methylene C-H bonds.
~ 2250 - 2230Medium, SharpC≡N stretchCharacteristic stretching vibration of the nitrile group[4].
~ 1550 - 1600MediumC=N, C=C stretch (ring)Vibrations of the pyrazole ring.
~ 1450 - 1480MediumC-H bend (aliphatic)Bending vibrations of the methyl and methylene groups.
~ 1000 - 1100StrongC-N stretchStretching vibration of the bond between the pyrazole ring and the acetonitrile group.
~ 550 - 650MediumC-Br stretchStretching vibration of the carbon-bromine bond.

Experimental Protocols

To validate the predicted spectroscopic data, the following experimental protocols are recommended.

Synthesis of this compound

A plausible synthetic route involves the N-alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with a suitable haloacetonitrile.

G A 4-bromo-3,5-dimethyl-1H-pyrazole C Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) A->C + B Bromoacetonitrile B->C D This compound C->D Heat

Figure 2. Representative synthetic workflow.

Step-by-Step Protocol:

  • To a stirred solution of 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq).

  • Add bromoacetonitrile (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure this compound.

Spectroscopic Data Acquisition

G cluster_0 Sample Preparation cluster_1 NMR Spectroscopy cluster_2 Mass Spectrometry cluster_3 IR Spectroscopy cluster_4 Data Analysis A Dissolve sample in appropriate deuterated solvent (e.g., CDCl₃) B ¹H NMR Acquisition (e.g., 400 MHz) A->B C ¹³C NMR Acquisition (e.g., 100 MHz) A->C D EI-MS Analysis A->D E FTIR Analysis (e.g., KBr pellet or thin film) A->E F Spectral Interpretation and Structure Confirmation B->F C->F D->F E->F

Figure 3. General workflow for spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy:

  • Prepare a solution of the compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Acquire the ¹³C NMR spectrum on the same instrument.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry:

  • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a GC inlet.

  • Acquire the mass spectrum using electron ionization (EI) at 70 eV.

  • Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

Infrared Spectroscopy:

  • Prepare a KBr pellet containing a small amount of the solid sample or cast a thin film of the sample from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

  • Acquire the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for characteristic absorption bands.

Conclusion

This technical guide provides a detailed predicted spectroscopic profile and a representative synthetic method for this compound. The provided protocols for data acquisition are designed to be robust and reproducible, ensuring the integrity of the analytical results. This information is intended to serve as a valuable resource for researchers working with this and related heterocyclic compounds, facilitating their synthesis, characterization, and further application in drug discovery and development.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). TSI Journals. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. Retrieved from [Link]

  • PubChem. (n.d.). Bromoacetonitrile. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-pyrazole, 4-bromo-1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-3,5-dimethyl- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine - Optional[13C NMR] - Chemical. Retrieved from [Link]

  • PubMed. (2012). 2-(4-Bromo-1H-indol-3-yl)acetonitrile. Retrieved from [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • RSC Publishing. (n.d.). Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Retrieved from [Link]

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2014). Spectroscopic Analysis of 2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-ylimino)-2-(4-nitro-phenyl) acetonitrile. Retrieved from [Link]

  • Google Patents. (2015). Fluorophenyl pyrazol compounds.
  • PubChemLite. (n.d.). 2-(3-bromo-1-methyl-1h-pyrazol-4-yl)acetonitrile. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Bromo-2,3-dimethyl-1-(4-methoxy-phenyl)-3-pyrazoline-5-one - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Substituted Pyrazole Acetonitrile Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of substituted pyrazole acetonitrile derivatives. As a senior application scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale and field-proven insights to empower researchers in their quest for novel therapeutic agents.

Introduction

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2][3][4] Its structural versatility and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of pharmacologically active compounds.[1][2] The pyrazole ring is a key pharmacophore in several FDA-approved drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the erectile dysfunction medication sildenafil, highlighting its therapeutic significance.[2]

The Acetonitrile Moiety: A Key Functional Group in Drug Design

The acetonitrile group (-CH₂CN) is a valuable functional group in drug design. Its linear geometry and ability to act as a hydrogen bond acceptor can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The nitrile group is also a versatile synthetic handle, allowing for its conversion into other functional groups such as amines, carboxylic acids, and tetrazoles, thereby enabling the exploration of a wider chemical space during lead optimization.

Substituted Pyrazole Acetonitrile Derivatives: A Promising Class of Bioactive Compounds

The combination of the privileged pyrazole scaffold with the versatile acetonitrile moiety gives rise to substituted pyrazole acetonitrile derivatives, a class of compounds with significant therapeutic potential. These derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[5][6] This guide will delve into the synthetic methodologies to access these valuable compounds and explore their diverse pharmacological landscape.

Synthetic Strategies for Pyrazole Acetonitrile Derivatives

The synthesis of substituted pyrazole acetonitrile derivatives can be broadly categorized based on the position of the acetonitrile group on the pyrazole ring. The primary routes involve the construction of the pyrazole ring with a pre-existing cyanomethyl group or the introduction of the acetonitrile moiety onto a pre-formed pyrazole scaffold.

Synthesis of 2-(1H-Pyrazol-1-yl)acetonitrile Derivatives

The most direct approach to synthesizing N-substituted pyrazole acetonitriles involves the alkylation of a pyrazole with a haloacetonitrile.

This method is a straightforward and widely used protocol for the synthesis of 2-(1H-pyrazol-1-yl)acetonitrile and its derivatives.

Experimental Protocol:

  • Deprotonation of Pyrazole: To a solution of the desired substituted pyrazole in a suitable aprotic solvent (e.g., DMF, acetonitrile), a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is added portion-wise at 0 °C. The reaction mixture is stirred for a short period to allow for the formation of the pyrazolate anion.

  • Alkylation: Chloroacetonitrile or bromoacetonitrile is then added dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion, which is typically monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-(1H-pyrazol-1-yl)acetonitrile derivative.

Causality Behind Experimental Choices:

  • Aprotic Solvent: Aprotic solvents like DMF and acetonitrile are used because they are polar enough to dissolve the reactants but do not participate in the reaction.

  • Base: A strong base like NaH is often preferred for complete deprotonation of the pyrazole, leading to a higher yield of the N-alkylated product. K₂CO₃ can be a milder and safer alternative.

  • Temperature Control: The initial reaction is carried out at 0 °C to control the exothermic nature of the deprotonation and to prevent potential side reactions.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Purification pyrazole Substituted Pyrazole pyrazolate Pyrazolate Anion pyrazole->pyrazolate Addition of Base base Base (e.g., NaH, K₂CO₃) base->pyrazolate solvent1 Aprotic Solvent (e.g., DMF) solvent1->pyrazole product 2-(1H-Pyrazol-1-yl)acetonitrile pyrazolate->product Addition of Haloacetonitrile haloacetonitrile Haloacetonitrile (e.g., ClCH₂CN) haloacetonitrile->product workup Aqueous Work-up & Extraction product->workup chromatography Column Chromatography workup->chromatography purified_product Purified Product chromatography->purified_product MCR_Logic aldehyde Aldehyde intermediate1 Knoevenagel Adduct aldehyde->intermediate1 cyanoacetate Methyl 2-Cyanoacetate cyanoacetate->intermediate1 phenylhydrazine Phenylhydrazine intermediate2 Michael Adduct phenylhydrazine->intermediate2 catalyst Catalyst (K₂CO₃/Glycerol) catalyst->intermediate1 intermediate1->intermediate2 product 2,3-dihydro-1H-pyrazole-4-carbonitrile intermediate2->product Intramolecular Cyclization

Caption: Logical flow of the multicomponent synthesis of pyrazole-4-carbonitriles.

Biological Activities and Therapeutic Potential

Substituted pyrazole acetonitrile derivatives have emerged as a promising class of compounds with a wide range of biological activities.

Anticancer Activity

Several studies have highlighted the potential of pyrazole acetonitrile derivatives as anticancer agents. [5][7]These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

A notable example is the series of 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives, which have been shown to induce both intrinsic and extrinsic apoptotic pathways in HCT116 colon carcinoma cells. [5] Structure-Activity Relationship (SAR) Insights:

  • The nature and position of substituents on both the pyrazole and the indole rings significantly influence the anticancer activity.

  • Electron-withdrawing groups on the phenyl ring attached to the pyrazole moiety have been observed to enhance cytotoxic effects in some series.

  • The acrylonitrile moiety plays a crucial role as a Michael acceptor, potentially interacting with biological nucleophiles in target proteins.

Table 1: Summary of Anticancer Activity of Selected Pyrazole Acetonitrile Derivatives

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
3-(Pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrilesHCT116Varies with substitutionInduction of apoptosis[5]
Pyrazole-acrylonitrile derivativesHCT-116, HT-29, MCF-7VariesDNA damage, cell cycle arrest[7]
2-(3,4-Dinitro-1H-pyrazol-1-yl)acetonitrile derivativesNot specified for anticancerNot applicableEnergetic materials[8]
Antimicrobial Activity

The pyrazole acetonitrile scaffold has also been explored for its antimicrobial properties. [6] Antibacterial and Antifungal Spectrum:

Derivatives of 2,3-dihydro-1H-pyrazole-4-carbonitrile have demonstrated significant activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungal species. [6] Table 2: Summary of Antimicrobial Activity of Selected Pyrazole Acetonitrile Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
2,3-Dihydro-1H-pyrazole-4-carbonitrilesStaphylococcus aureusVaries[6]
2,3-Dihydro-1H-pyrazole-4-carbonitrilesEscherichia coliVaries[6]
2,3-Dihydro-1H-pyrazole-4-carbonitrilesCandida albicansVaries[6]

Future Perspectives and Conclusion

Substituted pyrazole acetonitrile derivatives represent a fertile ground for the discovery of new therapeutic agents. The synthetic versatility of the pyrazole ring and the acetonitrile moiety allows for the creation of large and diverse chemical libraries for biological screening. Future research should focus on:

  • Elucidation of Mechanisms of Action: In-depth studies to understand the precise molecular targets and signaling pathways modulated by these compounds.

  • Optimization of Pharmacokinetic Properties: Modification of the scaffold to improve drug-like properties such as solubility, metabolic stability, and oral bioavailability.

  • Exploration of a Broader Biological Space: Screening of pyrazole acetonitrile libraries against a wider range of therapeutic targets, including viral and parasitic diseases.

References

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Zhang, T., Yuan, X., Xu, Z., & Lu, M. (2021). Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives. RSC Advances, 11(34), 20876-20884.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Pharmaceuticals.
  • Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. (2016). Chemical Biology & Drug Design, 87(5), 673-679.
  • Asif, M., Almehmadi, M., Alsaiari, A. A., & Allahyani, M. (2023). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 21(7).
  • Pyrazoles as anticancer agents: Recent advances. (n.d.).
  • Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. (2022). Scientific Reports.
  • Recent reports on pyrazole-based bioactive compounds as candidate for anticancer agents. (2017). Asian Journal of Pharmaceutical and Clinical Research, 10(12), 45-51.
  • Identification of pyrazole-acrylonitrile derivatives as potential anticancer agents and mechanistic insights. (2015). Medicinal Chemistry Research, 24(12), 4149-4160.
  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023). Current Organic Synthesis.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10.
  • Synthesis and Antimicrobial Activity of Novel Pyrazole Deriv
  • Synthesis and biological evaluation of novel pyrazole compounds. (2015). Bioorganic & Medicinal Chemistry, 23(15), 4639-4647.
  • Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent. (2023). Frontiers in Chemistry, 11.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules, 26(4), 1008.
  • 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile. (n.d.). MySkinRecipes.
  • Antibacterial Activity Estimation of New Pyrazole Compounds. (2025). Iraqi Journal of Bioscience and Biomedical, 2(1), 65-76.
  • Synthesis and antimicrobial activities of some new pyrazole derivatives. (2011). Der Pharma Chemica, 3(4), 55-62.
  • 2-(1h-pyrazol-1-yl)acetonitrile. (n.d.). PubChem.
  • Antioxidant and antimicrobial properties of 2-(4,5-dihydro-1H-pyrazol-1-yl). (n.d.).

Sources

An In-depth Technical Guide to the Discovery and Synthesis of Novel Bromo-Dimethyl-Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The introduction of a bromine atom and dimethyl substitution onto this privileged scaffold creates a unique chemical space, offering opportunities for the development of novel therapeutics with enhanced potency and selectivity. This technical guide provides a comprehensive overview of the discovery and synthesis of novel bromo-dimethyl-pyrazoles, delving into the strategic considerations behind synthetic route selection, detailed experimental protocols, and robust characterization methodologies. Authored from the perspective of a Senior Application Scientist, this document aims to bridge the gap between theoretical knowledge and practical application, empowering researchers to navigate the complexities of pyrazole chemistry and accelerate drug discovery efforts.

Introduction: The Strategic Importance of Bromo-Dimethyl-Pyrazoles in Modern Drug Discovery

The pyrazole moiety is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structure that has been incorporated into numerous FDA-approved drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can effectively bind to biological targets. The strategic incorporation of dimethyl groups, typically at the 3- and 5-positions, provides steric bulk and can influence the molecule's conformation and metabolic stability.

The addition of a bromine atom, most commonly at the 4-position, serves a dual purpose. Firstly, it acts as a valuable synthetic handle, enabling further functionalization through various cross-coupling reactions to explore a wider chemical space. Secondly, the bromine atom itself can contribute to the compound's biological activity through halogen bonding and by modulating its lipophilicity and pharmacokinetic profile. This strategic combination of functionalities has led to the discovery of bromo-dimethyl-pyrazoles with promising activities as kinase inhibitors, anti-inflammatory agents, and in other therapeutic areas.[2][3][4]

This guide will explore the key synthetic strategies for accessing these valuable compounds, with a focus on providing practical, field-proven insights into experimental design and execution.

Synthetic Strategies: From Classical Approaches to Modern Innovations

The synthesis of bromo-dimethyl-pyrazoles can be broadly categorized into two main approaches: the construction of the pyrazole ring followed by bromination, or the use of a pre-brominated building block in the ring formation step. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

The Knorr Pyrazole Synthesis and Subsequent Bromination: A Time-Tested Strategy

The most classical and widely employed method for constructing the 3,5-dimethylpyrazole core is the Knorr pyrazole synthesis. This involves the condensation of a 1,3-dicarbonyl compound, such as acetylacetone, with a hydrazine derivative.[4] The resulting 3,5-dimethylpyrazole can then be regioselectively brominated at the 4-position.

The regioselectivity of the bromination is governed by the electronic nature of the pyrazole ring. The carbon at the 4-position is the most electron-rich and thus the most susceptible to electrophilic attack. Common brominating agents for this transformation include N-bromosuccinimide (NBS) and N-bromosaccharin (NBSac).[5] The use of NBSac has been reported to be more reactive than NBS in some cases, leading to shorter reaction times and higher yields.[5]

Knorr_Synthesis_and_Bromination acetylacetone Acetylacetone dimethylpyrazole 3,5-Dimethylpyrazole acetylacetone->dimethylpyrazole Condensation hydrazine Hydrazine hydrazine->dimethylpyrazole bromo_dimethylpyrazole 4-Bromo-3,5-dimethylpyrazole dimethylpyrazole->bromo_dimethylpyrazole Electrophilic Bromination brominating_agent Brominating Agent (NBS or NBSac) brominating_agent->bromo_dimethylpyrazole

Caption: Knorr synthesis followed by bromination workflow.

One-Pot Syntheses: An Efficient and Atom-Economical Approach

To streamline the synthetic process, one-pot procedures that combine the pyrazole formation and bromination steps have been developed. These methods are highly efficient as they avoid the isolation and purification of the intermediate pyrazole, saving time and resources.

A notable example involves the reaction of a 1,3-diketone with an arylhydrazine in the presence of a catalyst, such as silica-supported sulfuric acid, followed by the in-situ addition of a brominating agent like N-bromosaccharin.[5][6] This approach allows for the direct synthesis of N-aryl-4-bromo-3,5-dimethylpyrazoles in excellent yields under solvent-free conditions, highlighting the principles of green chemistry.[5][6]

One_Pot_Synthesis cluster_0 One-Pot Reaction Vessel diketone 1,3-Diketone final_product N-Aryl-4-bromo-3,5-dimethylpyrazole diketone->final_product arylhydrazine Arylhydrazine arylhydrazine->final_product catalyst Catalyst (e.g., H₂SO₄/SiO₂) catalyst->final_product brominating_agent Brominating Agent (e.g., NBSac) brominating_agent->final_product

Caption: One-pot synthesis of N-aryl-4-bromo-3,5-dimethylpyrazoles.

Synthesis of Trifluoromethylated Bromo-Dimethyl-Pyrazoles

The incorporation of a trifluoromethyl (CF₃) group into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity. The synthesis of bromo-dimethyl-pyrazoles bearing a trifluoromethyl group often requires specialized strategies. One approach involves using a trifluoromethyl-containing 1,3-diketone as a starting material in a Knorr-type synthesis, followed by bromination.[5][7]

More recent methods have focused on the direct introduction of the trifluoromethyl group. For instance, a three-component reaction of an aldehyde, tosyl hydrazide, and 2-bromo-3,3,3-trifluoropropene has been developed for the regioselective synthesis of 3-(trifluoromethyl)pyrazoles.[8] This can then be followed by methylation and bromination to afford the desired trifluoromethylated bromo-dimethyl-pyrazole.

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for the synthesis of key bromo-dimethyl-pyrazole derivatives. These protocols are based on established and reliable procedures reported in the scientific literature.

Protocol 1: Synthesis of 4-Bromo-3,5-dimethyl-1H-pyrazole

This two-step protocol first describes the synthesis of 3,5-dimethylpyrazole via the Knorr condensation, followed by its regioselective bromination.

Step 1: Synthesis of 3,5-Dimethylpyrazole

  • To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 eq) and ethanol.

  • Slowly add hydrazine hydrate (1.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain crude 3,5-dimethylpyrazole. The product can be purified by recrystallization or distillation.

Step 2: Bromination of 3,5-Dimethylpyrazole

  • Dissolve the synthesized 3,5-dimethylpyrazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottomed flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and saturated sodium thiosulfate solution to quench any remaining bromine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-bromo-3,5-dimethyl-1H-pyrazole.

  • Purify the product by column chromatography on silica gel.

Protocol 2: One-Pot Synthesis of 1-Aryl-4-bromo-3,5-dimethylpyrazoles

This protocol outlines an efficient one-pot synthesis of N-substituted bromo-dimethyl-pyrazoles under solvent-free conditions.[5]

  • In a mortar, grind a mixture of the 1,3-diketone (e.g., acetylacetone, 1.0 mmol), the desired arylhydrazine (1.0 mmol), and silica-supported sulfuric acid (H₂SO₄/SiO₂, 0.01 g).[5]

  • Continue grinding at room temperature until the formation of the pyrazole is complete (monitor by TLC, typically a few minutes).[5]

  • To this mixture, add N-bromosaccharin (NBSac) (1.0 mmol) and mix thoroughly by grinding.[5]

  • The reaction is typically complete within 5-15 minutes.[5]

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Filter to remove the solid catalyst.

  • Wash the organic extract with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude 1-aryl-4-bromo-3,5-dimethylpyrazole.

  • Purify the product by column chromatography on silica gel.

Characterization and Data Presentation

Thorough characterization of the synthesized bromo-dimethyl-pyrazoles is crucial to confirm their structure and purity. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for 4-bromo-3,5-dimethyl-1H-pyrazole.[9][10]

Technique Expected Data
¹H NMR δ (ppm): ~2.2-2.3 (s, 6H, 2 x CH₃), ~12.5 (br s, 1H, NH)
¹³C NMR δ (ppm): ~11-13 (2 x CH₃), ~90 (C-Br), ~145 (2 x C=N)
IR (cm⁻¹) ~3100-3200 (N-H stretch), ~2900-3000 (C-H stretch), ~1550 (C=N stretch)
MS (m/z) Expected molecular ion peaks corresponding to the isotopic pattern of bromine.

Note: Chemical shifts are approximate and can vary depending on the solvent and instrument used.

Quantitative Data Summary

The following table presents representative yield data for the one-pot synthesis of various 1-aryl-4-bromo-3,5-dimethylpyrazoles, demonstrating the efficiency of this method.[5]

Aryl Group Yield (%)
Phenyl98
4-Chlorophenyl96
4-Methoxyphenyl96
2-Chlorophenyl95

Applications in Drug Discovery: Targeting Kinases and Beyond

Bromo-dimethyl-pyrazoles have emerged as a versatile scaffold in the design of inhibitors for various protein kinases, which are critical targets in oncology and inflammatory diseases.[2][3][4] The 3,5-dimethyl substitution pattern can provide optimal interactions within the ATP-binding pocket of many kinases, while the 4-bromo substituent can be exploited for further structure-activity relationship (SAR) studies through derivatization.

For example, novel pyrazole derivatives have been synthesized and evaluated as inhibitors of kinases such as HPK1, which plays a role in T-cell signaling and is a target for cancer immunotherapy.[2] The synthetic accessibility of bromo-dimethyl-pyrazoles allows for the rapid generation of compound libraries to probe the chemical space around a target of interest.

Drug_Discovery_Pathway start Discovery of Bromo-Dimethyl-Pyrazole Scaffold synthesis Synthesis of Compound Library start->synthesis screening High-Throughput Screening synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug Approved Drug clinical->drug

Caption: Bromo-dimethyl-pyrazoles in the drug discovery pipeline.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the synthesis and discovery of novel bromo-dimethyl-pyrazoles. From the foundational Knorr synthesis to modern one-pot procedures, the methodologies discussed offer a range of options for accessing these valuable compounds. The detailed experimental protocols and characterization data serve as a practical resource for researchers in the field.

The versatility of the bromo-dimethyl-pyrazole scaffold, particularly its utility in the development of kinase inhibitors, ensures its continued importance in medicinal chemistry. Future research will likely focus on the development of even more efficient and sustainable synthetic methods, as well as the exploration of novel biological applications for this privileged heterocyclic core. As our understanding of disease biology deepens, the rational design and synthesis of new bromo-dimethyl-pyrazole derivatives will undoubtedly play a crucial role in the discovery of the next generation of therapeutics.

References

  • Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene. Org. Lett. 2020, 22, 809–813. [Link]

  • Wiley-VCH 2007 - Supporting Information. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. RSC Advances. [Link]

  • 4-(3-bromo-propyl)-3,5-dimethyl-1H-pyrazole. LookChem. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. J. Mex. Chem. Soc. 2011, 55(4), 238-241. [Link]

  • 4-bromo-3,5-dimethyl-1H-pyrazole. PubChem. [Link]

  • Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. ResearchGate. [Link]

  • Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. Arabian Journal of Chemistry. [Link]

  • Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Med. Chem.[Link]

  • 4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole - 13C NMR. SpectraBase. [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. J. Med. Chem.[Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules. [Link]

  • 4 - Organic Syntheses Procedure. Org. Synth.[Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. [Link]

  • High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Can. J. Chem.[Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]

  • Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. PubMed. [Link]

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Molecules. [Link]

  • One pot synthesis of 4,5-dibromo-3,6-diarylpyridazine from 1,4-diarylbuta. Tetrahedron Letters. [Link]

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]

  • An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition... Semantic Scholar. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]

  • Novel Pyranopyrazoles: Synthesis and Theoretical Studies. Molecules. [Link]

  • One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. ResearchGate. [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. [Link]

  • Regioselectivity of pyrazole bromination. Reddit. [Link]

  • Regioselective bromination of fused heterocyclic N-oxides. Semantic Scholar. [Link]

  • Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the safe handling, storage, and emergency procedures for 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile. Designed for researchers, scientists, and drug development professionals, this guide synthesizes critical safety information derived from the known hazards of its core chemical moieties: the brominated pyrazole ring and the acetonitrile functional group. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide employs a precautionary, evidence-based approach, drawing analogies from structurally related molecules to establish best practices. The protocols outlined herein are intended to create a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of research.

Introduction and Chemical Context

This compound is a substituted pyrazole derivative. The pyrazole core is a prevalent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1]. The incorporation of a bromo group and an acetonitrile moiety suggests its utility as a versatile intermediate in organic synthesis, likely for the development of novel pharmaceutical candidates[2].

The acetonitrile functional group is a key reactive handle, but it also introduces specific toxicological concerns. Acetonitrile and its derivatives can be toxic, with the potential for in vivo metabolism to cyanide, which can inhibit cellular respiration[3]. The brominated aromatic ring, while often used to modulate pharmacological activity, also necessitates careful handling due to the potential for irritation and long-term environmental effects associated with some brominated organic compounds[4][5].

This guide, therefore, addresses the compound's safety profile by dissecting the hazards of its constituent parts, providing a robust framework for risk mitigation.

Hazard Identification and Risk Assessment

A thorough risk assessment is paramount before handling this compound. The primary hazards are anticipated to stem from its structural components.

2.1. Toxicological Profile (Inferred)

The principal toxicological concerns are associated with the acetonitrile group.

  • Acute Toxicity: Assumed to be toxic by inhalation, ingestion, and dermal absorption, similar to related compounds like bromoacetonitrile[4][6]. Exposure can lead to delayed onset of symptoms as the compound is metabolized[3]. Initial symptoms may include irritation of the mucous membranes, headache, dizziness, and nausea[3][7][8]. Severe overexposure could potentially lead to more serious systemic effects, mirroring cyanide poisoning, such as central nervous system depression, respiratory distress, and death[3].

  • Skin and Eye Irritation: Brominated pyrazoles and bromoacetonitrile are known skin and eye irritants[9][10][11]. Direct contact is likely to cause redness, pain, and in severe cases, chemical burns[4]. Bromoacetonitrile is also a lachrymator, a substance that causes tearing[6].

  • Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract[10][11].

2.2. Physicochemical Hazards

  • Thermal Decomposition: When heated to decomposition, it may emit toxic and corrosive fumes, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide (HBr)[9][10].

  • Reactivity: Nitriles can be incompatible with strong acids, strong bases, and strong oxidizing agents. Mixing nitriles with strong oxidizing acids can lead to violent reactions[4].

The logical flow for risk assessment and subsequent handling decisions is outlined in the diagram below.

RiskAssessmentWorkflow Diagram 1: Risk Assessment & Handling Workflow cluster_assessment Hazard Identification cluster_risk Risk Evaluation cluster_control Control Measures cluster_procedure Safe Handling & Emergency Protocol Identify Identify Compound: 2-(4-bromo-3,5-dimethyl-1H- pyrazol-1-yl)acetonitrile Analyze Analyze Structural Moieties: - Brominated Pyrazole - Acetonitrile Group Identify->Analyze Review Review Surrogate Data: SDSs for Acetonitrile, Bromoacetonitrile, Bromopyrazoles Analyze->Review EvalTox Evaluate Toxicological Risk: - Acute Toxicity (all routes) - Skin/Eye/Respiratory Irritation Review->EvalTox EvalPhys Evaluate Physicochemical Risk: - Thermal Decomposition - Chemical Incompatibility Review->EvalPhys Eng Engineering Controls: Fume Hood EvalTox->Eng High Inhalation Risk PPE Personal Protective Equipment: Gloves, Goggles, Lab Coat EvalTox->PPE Dermal/Eye Contact Risk Handling Safe Handling Protocol EvalPhys->Handling Incompatibility Risk Eng->Handling PPE->Handling Admin Administrative Controls: SOPs, Training Admin->Handling Emergency Emergency Procedures: Spill, Exposure, Fire Handling->Emergency In case of incident

Caption: Risk assessment workflow for handling the target compound.

Safe Handling and Engineering Controls

Based on the risk assessment, a multi-layered approach to control exposure is mandatory.

3.1. Engineering Controls

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[7][12].

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed[3].

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area[7][12].

3.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent dermal and eye contact.

PPE ItemSpecificationRationale
Hand Protection Nitrile or neoprene gloves. For prolonged contact, consider double-gloving or heavy-duty gloves.[7]Protects against dermal absorption, a key risk for nitriles.[13]
Eye Protection Chemical splash goggles. A full-face shield should be worn if there is a significant splash risk.[4][7]Protects against eye irritation and potential for serious damage from splashes.[9][10]
Body Protection A fully buttoned, long-sleeved laboratory coat.Prevents contamination of personal clothing and skin.[12]
Footwear Closed-toe shoes.Protects feet from potential spills.[7]

3.3. Administrative Controls & Hygiene

  • Standard Operating Procedure (SOP): A lab-specific SOP for handling this compound must be written and approved.

  • Training: All personnel must be trained on the specific hazards and the SOP before commencing work.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or smoke in the work area[3][9]. Avoid creating dust when handling the solid material.

Experimental Protocols: Handling and Storage

4.1. Step-by-Step Handling Protocol

  • Preparation: Cordon off a designated area within the chemical fume hood for the procedure.

  • PPE Donning: Put on all required PPE as specified in the table above.

  • Material Transfer: Carefully weigh the solid compound on a tared weigh boat inside the fume hood. Use a spatula to gently transfer the material, avoiding the generation of dust.

  • Dissolution: If making a solution, add the solvent to the vessel containing the compound slowly. Ensure the process is contained within the fume hood.

  • Post-Handling: Tightly cap all containers. Decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol), followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials (gloves, weigh boats, etc.) in a clearly labeled hazardous waste container[12].

  • PPE Doffing: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior. Wash hands immediately.

HandlingProtocol Diagram 2: Step-by-Step Handling Protocol Start Start: Enter Lab Prep 1. Designate & Prepare Work Area in Fume Hood Start->Prep DonPPE 2. Don Full PPE (Gloves, Goggles, Lab Coat) Prep->DonPPE Weigh 3. Weigh Compound (Avoid Dust Generation) DonPPE->Weigh Transfer 4. Transfer & Dissolve (If required) Weigh->Transfer Secure 5. Securely Cap Containers Transfer->Secure Clean 6. Decontaminate Work Area & Tools Secure->Clean Waste 7. Dispose of Contaminated Waste in Labeled Bin Clean->Waste DoffPPE 8. Doff PPE Correctly Waste->DoffPPE Wash 9. Wash Hands Thoroughly DoffPPE->Wash End End: Exit Lab Wash->End

Caption: A visual representation of the safe handling workflow.

4.2. Storage Requirements

  • Container: Store in a tightly sealed, properly labeled container.[4][12]

  • Location: Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.[3]

  • Incompatibilities: Store away from strong acids, bases, and oxidizing agents.[4]

  • Access: The storage area should be accessible only to authorized personnel.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][10] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[9][11] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.
Ingestion Do NOT induce vomiting.[10] Rinse the mouth with water. If the person is conscious, have them drink a small amount of water. Seek immediate medical attention and provide the SDS or this guide to the medical personnel.[9]
Small Spill (Inside a fume hood) Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[6] Scoop the material into a labeled hazardous waste container. Clean the spill area thoroughly.
Large Spill Evacuate the area immediately. Alert others and contact the institution's emergency response team. Prevent entry to the area.
Fire Use a dry chemical, carbon dioxide, or foam extinguisher.[10] Do not use a direct water jet. Firefighters should wear self-contained breathing apparatus (SCBA) due to the risk of toxic decomposition products.[14]

Conclusion

While this compound is a valuable compound for chemical synthesis, its structural features necessitate a stringent and informed approach to safety. The potential for toxicity via all routes of exposure, coupled with irritant properties, requires the consistent use of engineering controls, appropriate PPE, and adherence to established protocols. By understanding the risks inferred from its chemical relatives and implementing the multi-layered safety procedures detailed in this guide, researchers can handle this compound with confidence and minimize the risk of exposure, ensuring a safe and productive laboratory environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetonitrile. Retrieved from [Link]

  • Google Patents. (2015). WO2015094913A1 - Fluorophenyl pyrazol compounds.
  • Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices. Retrieved from [Link]

  • James Madison University. (n.d.). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Acetonitrile. Retrieved from [Link]

  • TSI Journals. (2013, September 25). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H-PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Retrieved from [Link]

  • University of Washington. (n.d.). SOP for Acetonitrile, AKA methyl cyanide. Retrieved from [Link]

  • Free Chemistry Online. (2024, January 10). Acetonitrile Hazards: How to Ensure Safety Handling the Chemical. Retrieved from [Link]

  • ResearchGate. (n.d.). Bromination of pyrazole derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Acetonitrile. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Regulations.gov. (2013, January 17). Technical Review of Acetonitrile (Methyl Cyanide). Retrieved from [Link]

  • MP Biomedicals. (2016, December 14). Bromoacetonitrile - SAFETY DATA SHEET. Retrieved from [Link]

  • EFSA (European Food Safety Authority). (n.d.). Update of the risk assessment of brominated phenols and their derivatives in food. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro. Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (n.d.). Acetonitrile. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzeneacetonitrile, 4-bromo- (CAS 16532-79-9). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Bromoacetonitrile, 97%. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for understanding, determining, and modeling the solubility of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development and chemical process design who require a thorough understanding of the solubility characteristics of this compound. While specific experimental data for this compound is not publicly available, this guide outlines the fundamental principles, experimental protocols, and theoretical models necessary to conduct a robust solubility assessment.

Introduction: The Significance of Solubility

This compound is a substituted pyrazole derivative. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities. The solubility of such compounds is a critical physicochemical property that governs their behavior in various applications, from synthetic reaction media to biological systems. In pharmaceutical development, poor aqueous solubility can hinder a drug candidate's bioavailability, while in chemical synthesis, solubility dictates the choice of solvents for reactions, crystallization, and purification.[1][2] Therefore, a comprehensive understanding of the solubility of this compound in different organic solvents is paramount for its effective utilization.

This guide will delve into the theoretical considerations of solubility, present a detailed experimental protocol for its determination, and discuss thermodynamic models for data correlation and prediction.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a qualitative prediction of solubility.[3][4] The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The molecular structure of this compound features several key functional groups that influence its polarity and hydrogen bonding capacity:

  • Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The nitrogen atoms can act as hydrogen bond acceptors.

  • Bromo Group: An electron-withdrawing group that contributes to the molecule's polarity.

  • Dimethyl Groups: Nonpolar alkyl groups that increase the lipophilic character.

  • Acetonitrile Group: A polar group containing a cyano moiety, which can act as a hydrogen bond acceptor.

Based on this structure, it can be hypothesized that this compound will exhibit higher solubility in polar aprotic and polar protic solvents compared to nonpolar solvents. Solvents capable of hydrogen bonding are likely to be effective at solvating the molecule.

Experimental Determination of Solubility

The equilibrium shake-flask method is a widely accepted and robust technique for determining the solubility of a solid compound in a liquid solvent.[2] This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures.

Materials:

  • This compound (solid, high purity)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, toluene, hexane) of analytical grade

  • Glass vials with screw caps

  • Thermostatic shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

    • Add a known volume or mass of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 298.15 K, 303.15 K, 308.15 K, 313.15 K, 318.15 K).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached. A preliminary study to determine the time to reach equilibrium (e.g., 24, 48, 72 hours) is recommended. This is typically assessed by measuring the concentration at different time points until it remains constant.[4]

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled syringe to match the experimental temperature.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

    • Dilute the filtered sample with the appropriate mobile phase (for HPLC) or solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV method or UV-Vis spectrophotometry.[1][5][6] A calibration curve should be prepared using standard solutions of known concentrations of this compound.

    • The concentration of the solute in the original saturated solution is then calculated by taking the dilution factor into account.

Data Presentation:

The experimental solubility data should be recorded in a structured table. The mole fraction solubility (x), mass fraction, and molarity are common units.

Temperature (K)SolventMole Fraction Solubility (x)Mass Fraction (w)Molarity (mol/L)
298.15MethanolValueValueValue
303.15MethanolValueValueValue
...............
298.15TolueneValueValueValue
...............
Experimental Workflow Diagram

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sampling 3. Sampling & Dilution cluster_analysis 4. Analysis cluster_data 5. Data Processing prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Place in thermostatic shaker prep3->equil1 equil2 Agitate for 24-72h at constant T equil1->equil2 equil3 Settle for >2h equil2->equil3 samp1 Withdraw supernatant equil3->samp1 samp2 Filter through 0.45µm syringe filter samp1->samp2 samp3 Dilute sample samp2->samp3 analysis1 Inject into HPLC-UV samp3->analysis1 analysis2 Quantify against calibration curve analysis1->analysis2 data1 Calculate mole fraction solubility analysis2->data1 data2 Thermodynamic modeling data1->data2

Caption: Experimental workflow for solubility determination.

Thermodynamic Modeling of Solubility

Thermodynamic models are essential for correlating and predicting solubility data, as well as for providing insights into the dissolution process.[7][8]

Temperature Dependence of Solubility: The van't Hoff Equation

The relationship between solubility and temperature can be described by the van't Hoff equation.[2] Assuming the activity coefficient of the solute in the saturated solution is constant, the equation can be expressed as:

ln(x) = -ΔH°sol / (RT) + ΔS°sol / R

where:

  • x is the mole fraction solubility

  • ΔH°sol is the standard enthalpy of solution

  • ΔS°sol is the standard entropy of solution

  • R is the universal gas constant

  • T is the absolute temperature

A plot of ln(x) versus 1/T should yield a straight line, from which the enthalpy and entropy of solution can be determined from the slope and intercept, respectively. A positive ΔH°sol indicates that the dissolution process is endothermic, and solubility increases with temperature.

Solubility in Mixed Solvents: The Jouyban-Acree Model

In many practical applications, mixed solvent systems are used. The Jouyban-Acree model is a widely used and accurate semi-empirical model for correlating the solubility of a solute in binary solvent mixtures at various temperatures.[9][10][11][12] The model is expressed as:

ln(xm,T) = w1ln(x1,T) + w2ln(x2,T) + (w1w2 / T) Σ Ji(w1 - w2)i

where:

  • xm,T is the mole fraction solubility in the solvent mixture at temperature T

  • w1 and w2 are the mass fractions of solvents 1 and 2 in the mixture

  • x1,T and x2,T are the mole fraction solubilities in the pure solvents 1 and 2 at temperature T

  • Ji are the model constants, which are determined by fitting the model to experimental data.

This model is valuable for predicting solubility in solvent compositions that have not been experimentally tested, thereby reducing the experimental workload.[13]

Conclusion

This technical guide has provided a comprehensive framework for the systematic investigation of the solubility of this compound in organic solvents. By following the detailed experimental protocol for the shake-flask method and employing robust analytical techniques like HPLC-UV, researchers can obtain high-quality, reproducible solubility data. Furthermore, the application of thermodynamic models such as the van't Hoff equation and the Jouyban-Acree model allows for a deeper understanding of the dissolution process and provides predictive capabilities that are invaluable in process development and formulation science. While specific data for the target compound is pending experimental determination, the principles and methodologies outlined herein provide a clear and scientifically rigorous path to achieving a thorough understanding of its solubility profile.

References

  • Jouyban, A. (2022). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. Molecules, 27(6), 1998. [Link]

  • Mohammadian, E., et al. (2018). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed, 30(2), 125-132. [Link]

  • Wieder, O., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

  • Jouyban, A. (2022). Drug Solubility Correlation Using the Jouyban-Acree Model: Effects of Concentration Units and Error Criteria. PubMed. [Link]

  • Jouyban, A. (2022). Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria. ResearchGate. [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts. [Link]

  • Jouyban, A., et al. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Chemical and Pharmaceutical Bulletin, 54(4), 428-431. [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]

  • Jouyban, A. (2026, January 2). Mathematical derivation of the Jouyban-Acree model to represent solute solubility data in mixed solvents at various temperatures. ResearchGate. [Link]

  • Unknown. (2023, August 31). Solubility of Organic Compounds. University of Calgary. [Link]

  • Palmer, D. S., et al. (2012). A Review of Methods for the Calculation of Solution Free Energies and the Modelling of Systems in Solution. ResearchGate. [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Kumar, A., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry, 11(4), 11436-11451. [Link]

  • Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]

  • Guo, J., et al. (2021). Solubility Determination and Thermodynamic Modeling of N-Acetylglycine in Different Solvent Systems. Journal of Chemical & Engineering Data, 66(10), 3845-3854. [Link]

  • Pandey, P. K. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

  • Saleh, S. F. (2023, April 5). How to measure solubility for drugs in oils/emulsions? ResearchGate. [Link]

Sources

Commercial suppliers of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Commercial Sourcing of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Introduction: A Key Building Block in Modern Chemistry

This compound, identified by CAS Number 175137-59-4, is a specialized heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. Its structure, featuring a substituted pyrazole ring linked to an acetonitrile group, makes it a versatile intermediate for the synthesis of more complex molecules. The pyrazole core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its ability to form key interactions with biological targets[1][2]. The bromo- and dimethyl-substituents on the pyrazole ring, along with the reactive acetonitrile moiety, provide multiple points for synthetic modification, enabling the exploration of diverse chemical space in drug discovery and lead optimization programs. This guide provides an in-depth overview of its commercial availability, quality control considerations, and safe handling protocols for researchers, scientists, and drug development professionals.

Commercial Suppliers and Sourcing

The acquisition of high-quality starting materials is a critical first step in any research and development campaign. For this compound, several chemical suppliers offer this compound, ranging from large global distributors to more specialized niche providers. The choice of supplier often depends on factors such as required purity, scale (milligrams to kilograms), available analytical data, and lead times.

Below is a comparative table of notable commercial suppliers. It is important to note that stock levels and product specifications can change, and direct inquiry with the suppliers is always recommended.

SupplierProduct Identifier(s)Notes
ChemBridge BB-4035206Listed on the Hit2Lead platform, indicating its availability as part of screening libraries or for custom synthesis.[3]
BOC Sciences CAS 175137-59-4A supplier of various chemical reagents and building blocks for research and development.[]
Echemi CAS 175137-59-4A global chemical marketplace that lists multiple manufacturers and suppliers, including CHEMLYTE SOLUTIONS CO.,LTD.[5]
BLDpharm Multiple related structures availableWhile not showing the exact compound in the initial search, they offer closely related isomers like 2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile, suggesting potential custom synthesis capabilities.[6][7]
Guidechem CAS 175137-59-4A chemical information and trading platform that provides sourcing information and basic compound data.[8]
Benchchem 925224-08-4 (related isomer)Provides a platform for sourcing various research chemicals, including pyrazole derivatives.[2]

Workflow for Supplier Selection and Qualification

Choosing the right supplier involves more than just comparing prices. A systematic approach is necessary to ensure the quality and consistency of the material, which is paramount for reproducible experimental results.

Start Start: Identify Need for This compound Search Identify Potential Suppliers (e.g., BOC Sciences, Echemi, ChemBridge) Start->Search RequestInfo Request Technical Information: - Certificate of Analysis (CoA) - Purity (HPLC, NMR) - Safety Data Sheet (SDS) Search->RequestInfo Evaluate Evaluate Supplier Data - Compare purity specifications - Assess available analytical data - Check lead time and cost RequestInfo->Evaluate Decision Select Primary Supplier Evaluate->Decision OrderSample Order Small Evaluation Sample Decision->OrderSample QC Perform Incoming Quality Control (QC) - Confirm identity and purity - Match against supplier CoA OrderSample->QC Approval Supplier Approved? QC->Approval End Proceed with Large-Scale Purchase Approval->End Yes Reevaluate Re-evaluate Other Suppliers Approval->Reevaluate No Reevaluate->RequestInfo

Caption: Workflow for selecting and qualifying a chemical supplier.

Technical Specifications and Quality Control

When sourcing this compound, researchers should demand a comprehensive Certificate of Analysis (CoA). Key technical specifications to verify include:

  • Identity Confirmation: Typically verified by ¹H NMR and Mass Spectrometry (MS). The data should be consistent with the expected chemical structure.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining purity. For most research applications, a purity of ≥95% is required, while for cGMP or advanced drug development stages, ≥98% is often necessary.

  • Physical Properties: While basic properties like molecular weight (214.06 g/mol ) and formula (C₇H₈BrN₃) are constant, other reported values can indicate sample quality.[5] Echemi lists properties such as a boiling point of 313.4°C at 760 mmHg and a density of 1.53 g/cm³.[5]

Experimental Protocol: Incoming Quality Control (QC)

This protocol outlines a self-validating system for an end-user to verify the identity and purity of a received batch.

Objective: To confirm that the commercial sample of this compound meets the specifications stated on the supplier's CoA.

Materials:

  • Commercial sample of the compound.

  • Deuterated chloroform (CDCl₃) for NMR.

  • HPLC-grade acetonitrile and water.

  • HPLC system with a C18 column and UV detector.

Methodology:

  • ¹H NMR Spectroscopy:

    • Prepare a sample by dissolving ~5-10 mg of the compound in ~0.6 mL of CDCl₃.

    • Acquire a ¹H NMR spectrum.

    • Expected Result: The spectrum should show characteristic peaks for the two methyl groups (singlets), the methylene group of the acetonitrile (singlet), and potentially aromatic protons depending on the pyrazole ring environment. The integration of these peaks should correspond to the number of protons (e.g., 3H, 3H, 2H). The chemical shifts should be compared to literature values or the supplier's provided spectrum.

  • HPLC Purity Analysis:

    • Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.

    • Dilute the stock solution to an appropriate concentration for HPLC analysis (e.g., 0.1 mg/mL).

    • Set up an HPLC method (e.g., C18 column, mobile phase gradient of water and acetonitrile, detection at ~254 nm).

    • Inject the sample and analyze the chromatogram.

    • Expected Result: The chromatogram should display one major peak corresponding to the product. Purity is calculated as the area of the main peak divided by the total area of all peaks. This value should be ≥95% and align with the supplier's CoA.

  • Documentation:

    • Compare the analytical results with the supplier's CoA.

    • If results are consistent, approve the batch for use.

    • If discrepancies are found, contact the supplier's technical support with the data for resolution.

Synthesis Overview

Understanding the synthetic route to this compound provides context for potential impurities. Pyrazole rings are commonly synthesized via the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative.[9][10] The N-alkylation with a haloacetonitrile would then install the side chain.

A plausible synthetic pathway is illustrated below.

A 3,5-Dimethylpyrazole B Bromination (e.g., with NBS) A->B Step 1 C 4-Bromo-3,5-dimethyl-1H-pyrazole B->C D N-Alkylation (Base + Bromoacetonitrile) C->D Step 2 E This compound (Final Product) D->E

Caption: A general synthetic pathway for the target compound.

Potential impurities could include unreacted starting materials (4-bromo-3,5-dimethyl-1H-pyrazole), regioisomers from alkylation at the other nitrogen atom, or over-brominated species. This knowledge helps in scrutinizing the analytical data provided by suppliers.

Safe Handling and Storage

Proper handling and storage are crucial for user safety and maintaining the integrity of the compound. Information is derived from safety data sheets for related chemical classes.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11] Work should be conducted in a well-ventilated area or a chemical fume hood.[5]

  • Handling: Avoid contact with skin and eyes.[5] Do not breathe dust or vapors. Wash hands thoroughly after handling.[5]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][11] Store away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • If on skin: Wash with plenty of soap and water.[11]

    • If in eyes: Rinse immediately with plenty of water for at least 15 minutes.[11]

    • If swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[11]

    • If inhaled: Remove the person to fresh air.[11]

Applications in Research and Drug Development

Substituted pyrazoles are key components in many active pharmaceutical ingredients. The title compound serves as a valuable building block. For instance, patent literature describes the use of similar pyrazole intermediates in the synthesis of inhibitors for various biological targets. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloadditions to create other heterocyclic systems, making it a synthetically versatile handle for elaborating the core structure in a drug discovery program.[1][12][13]

Conclusion

This compound is a readily available, high-value building block for chemical research and drug development. A diligent approach to sourcing, involving careful evaluation of supplier data and independent quality control, is essential for ensuring the success and reproducibility of scientific endeavors. By following the protocols and considerations outlined in this guide, researchers can confidently procure and utilize this compound in their synthetic applications.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
  • This compound - Echemi. Echemi.
  • SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.
  • SAFETY D
  • Organic Syntheses Procedure. Organic Syntheses.
  • 2-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-yl)acetonitrile - BLDpharm. BLDpharm.
  • (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile - Hit2Lead. Hit2Lead.
  • Fluorophenyl pyrazol compounds - Google Patents. (WO2015094913A1).
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (2017).
  • Bromoacetonitrile - SAFETY DATA SHEET. (2016). Santa Cruz Biotechnology.
  • 1H-Pyrazole-1-acetonitrile,4-bromo-3,5-dimethyl- - BOC Sciences. BOC Sciences.
  • This compound - Guidechem. Guidechem.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis.
  • Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents. (WO2021096903A1).
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (2022).
  • 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetonitrile - BLDpharm. BLDpharm.
  • (4-bromo-1H-pyrazol-1-yl)acetonitrile - Benchchem. Benchchem.

Sources

The Acetonitrile Group on a Pyrazole Ring: A Versatile Synthon for Drug Discovery and Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, valued for its metabolic stability and diverse biological activities. When functionalized with an acetonitrile group, the resulting pyrazole-acetonitrile scaffold becomes a highly versatile building block. The nitrile group, with its unique electronic character and triple bond, serves as a gateway to a vast array of chemical transformations, enabling the synthesis of diverse molecular architectures, from simple amines and carboxylic acids to complex fused heterocyclic systems. This guide provides an in-depth exploration of the reactivity of the acetonitrile group on a pyrazole ring, offering a synthesis of technical accuracy and field-proven insights. We will delve into the mechanistic underpinnings of key transformations, provide detailed experimental protocols, and discuss the strategic considerations that guide the choice of reaction pathways in the context of drug discovery and development.

Introduction: The Pyrazole-Acetonitrile Scaffold - A Privileged Motif

The pyrazole ring is an electron-rich five-membered heterocycle containing two adjacent nitrogen atoms. This electronic nature significantly influences the reactivity of its substituents. The acetonitrile group (-CH₂CN) attached to the pyrazole ring is no exception. The electron-donating character of the pyrazole ring can modulate the electrophilicity of the nitrile carbon and the acidity of the α-protons, presenting both unique challenges and opportunities in synthesis.

Understanding the reactivity of this scaffold is paramount for its effective utilization. This guide will explore the following key transformations of the pyrazole-acetonitrile group:

  • Hydrolysis: Conversion to pyrazolylacetic acids and amides.

  • Reduction: Formation of pyrazolylethanamines and pyrazolylacetaldehydes.

  • Nucleophilic Addition: Carbon-carbon bond formation via Grignard and related reagents.

  • Cyclization Reactions: Construction of fused heterocyclic systems of medicinal importance.

This exploration is designed to equip researchers with the knowledge to strategically employ pyrazole-acetonitriles as versatile synthons in their research endeavors.

Hydrolysis of the Acetonitrile Group: Accessing Carboxylic Acids and Amides

The hydrolysis of the nitrile group provides a direct route to valuable carboxylic acids and amides, which are key functional groups in many pharmaceutical agents. The reaction can be catalyzed by either acid or base, and the conditions can be tuned to favor the formation of the amide or the fully hydrolyzed carboxylic acid.

Mechanistic Insights

The pyrazole ring, being electron-rich, can influence the rate of hydrolysis. The nitrogen atoms of the pyrazole can be protonated under acidic conditions, potentially enhancing the electrophilicity of the nitrile carbon and facilitating nucleophilic attack by water.

Acid-Catalyzed Hydrolysis:

  • Protonation: The nitrile nitrogen is protonated by a strong acid, increasing the electrophilicity of the carbon atom.

  • Nucleophilic Attack: A water molecule attacks the nitrile carbon.

  • Proton Transfer: A proton is transferred from the oxygen to the nitrogen.

  • Tautomerization: The resulting imidic acid tautomerizes to the more stable amide.

  • Further Hydrolysis (optional): Under forcing conditions (e.g., high temperature, concentrated acid), the amide can be further hydrolyzed to the carboxylic acid and an ammonium salt.

Base-Catalyzed Hydrolysis:

  • Nucleophilic Attack: A hydroxide ion directly attacks the electrophilic nitrile carbon.

  • Protonation: The resulting anion is protonated by water to form an imidic acid.

  • Tautomerization: The imidic acid tautomerizes to the corresponding amide.

  • Further Hydrolysis (optional): The amide can be further hydrolyzed under basic conditions to a carboxylate salt, which upon acidic workup yields the carboxylic acid.

Experimental Protocols

Protocol 2.2.1: Acid-Catalyzed Hydrolysis to 2-(1H-Pyrazol-1-yl)acetic acid

This protocol describes a general procedure for the acidic hydrolysis of a pyrazole-acetonitrile to the corresponding carboxylic acid.

Materials:

  • 2-(1H-Pyrazol-1-yl)acetonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water (H₂O)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Diethyl Ether (Et₂O)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 2-(1H-pyrazol-1-yl)acetonitrile (1 eq.) in water, add concentrated sulfuric acid (2-3 eq.) cautiously while cooling in an ice bath.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(1H-pyrazol-1-yl)acetic acid.

  • Purify the product by recrystallization or column chromatography.

Reduction of the Acetonitrile Group: Pathways to Amines and Aldehydes

The reduction of the pyrazole-acetonitrile group opens doors to the synthesis of primary amines and aldehydes, which are crucial intermediates in the construction of more complex molecules. The choice of reducing agent is critical in directing the outcome of the reaction.

Complete Reduction to 2-(Pyrazolyl)ethanamines

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of completely reducing the nitrile to a primary amine. This transformation is highly valuable for introducing a flexible ethylamine side chain, a common feature in bioactive molecules.

Mechanism of LiAlH₄ Reduction:

  • Nucleophilic Attack: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbon of the nitrile, forming an imine-metal complex.

  • Second Hydride Attack: A second hydride ion attacks the imine carbon, leading to a dianionic intermediate.

  • Hydrolysis: Aqueous workup protonates the nitrogen atom to yield the primary amine.

G

Protocol 3.1.1: Synthesis of 2-(1H-Pyrazol-1-yl)ethan-1-amine

Materials:

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-(1H-Pyrazol-1-yl)acetonitrile

  • Water (H₂O)

  • 15% Sodium Hydroxide (NaOH) solution

  • Diethyl Ether (Et₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous THF under a nitrogen atmosphere, add a solution of 2-(1H-pyrazol-1-yl)acetonitrile (1 eq.) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ used in grams.

  • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-(1H-pyrazol-1-yl)ethan-1-amine.

  • Purify the product by distillation or column chromatography.

Partial Reduction to Pyrazolylacetaldehydes: The Stephen Reduction

The Stephen reduction allows for the partial reduction of a nitrile to an aldehyde via an imine intermediate.[1][2][3] This reaction typically employs tin(II) chloride (SnCl₂) and hydrochloric acid (HCl). The electron-donating nature of the pyrazole ring can facilitate the formation of the intermediate iminium salt, making this a viable route to pyrazolylacetaldehydes.[1]

Mechanism of the Stephen Reduction:

  • Formation of Nitrilium Salt: The nitrile reacts with HCl to form a nitrilium salt.

  • Reduction: Tin(II) chloride reduces the nitrilium salt to an aldimine hydrochloride, which precipitates as a complex with tin tetrachloride (aldimine stannichloride).

  • Hydrolysis: The aldimine complex is hydrolyzed with water to yield the corresponding aldehyde.

G

Carbon-Carbon Bond Formation: Addition of Organometallic Reagents

The addition of organometallic reagents, such as Grignard reagents, to the nitrile group is a powerful method for constructing new carbon-carbon bonds, leading to the formation of ketones after hydrolysis. This reaction significantly expands the synthetic utility of the pyrazole-acetonitrile scaffold.

Mechanism of Grignard Addition:

  • Nucleophilic Attack: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile.

  • Formation of Imine Anion: This addition forms a magnesium salt of an imine anion.

  • Hydrolysis: Aqueous acidic workup hydrolyzes the imine intermediate to a ketone.

Protocol 4.1: Synthesis of 1-Phenyl-2-(1H-pyrazol-1-yl)ethan-1-one

Materials:

  • Magnesium (Mg) turnings

  • Anhydrous Diethyl Ether (Et₂O)

  • Bromobenzene

  • 2-(1H-Pyrazol-1-yl)acetonitrile

  • Aqueous Hydrochloric Acid (HCl)

Procedure:

  • Prepare the Grignard reagent by reacting magnesium turnings (1.1 eq.) with bromobenzene (1.1 eq.) in anhydrous diethyl ether under a nitrogen atmosphere.

  • To the freshly prepared phenylmagnesium bromide solution, add a solution of 2-(1H-pyrazol-1-yl)acetonitrile (1 eq.) in anhydrous diethyl ether dropwise at 0 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography.

Cyclization Reactions: Building Fused Heterocyclic Systems

The acetonitrile group, particularly when adjacent to an amino group on the pyrazole ring, is a key participant in cyclization reactions to form fused heterocyclic systems. Pyrazolo[1,5-a]pyrimidines, for instance, are a class of compounds with significant interest in medicinal chemistry, and their synthesis often relies on the reactivity of a cyano group on a pyrazole precursor.[4][5][6][7]

Synthesis of Pyrazolo[1,5-a]pyrimidines

A common strategy involves the condensation of a 3-amino-4-cyanopyrazole with a 1,3-dielectrophilic species. The amino group and the nitrile group of the pyrazole participate in the cyclization to form the pyrimidine ring.

G

Protocol 5.1.1: Synthesis of a 7-Amino-pyrazolo[1,5-a]pyrimidine-6-carbonitrile Derivative

This protocol is adapted from the literature and demonstrates the cyclocondensation of a 3-amino-4-cyanopyrazole with a β-ketoester.[7]

Materials:

  • Ethyl 5-amino-3-(arylamino)-1H-pyrazole-4-carboxylate

  • Ethyl acetoacetate

  • Acetic Acid (AcOH)

  • Sulfuric Acid (H₂SO₄) (catalytic amount)

Procedure:

  • To a solution of the substituted 5-aminopyrazole derivative (1 eq.) in acetic acid, add ethyl acetoacetate (1.2 eq.).

  • Add a catalytic amount of concentrated sulfuric acid.

  • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.

  • Pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified pyrazolo[1,5-a]pyrimidine derivative.

The Thorpe-Ziegler Cyclization

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile, catalyzed by a strong base, to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone.[8][9] This reaction is particularly useful for the synthesis of 5- to 8-membered rings. While specific examples on pyrazole dinitriles are not abundant in readily available literature, the principle can be applied to appropriately substituted pyrazoles. For instance, a pyrazole with two cyanomethyl substituents could potentially undergo Thorpe-Ziegler cyclization to form a fused pyridinone ring system.

Hypothetical Reaction Scheme:

A 1,3-bis(cyanomethyl)pyrazole, upon treatment with a strong base like sodium ethoxide, could undergo intramolecular cyclization to yield a pyrazolo[3,4-b]pyridin-4-amine derivative.

Summary of Key Transformations and Reagents

TransformationStarting MaterialKey ReagentsProduct
Hydrolysis Pyrazole-acetonitrileH₂SO₄, H₂O or NaOH, H₂OPyrazolylacetic acid / amide
Complete Reduction Pyrazole-acetonitrileLiAlH₄, then H₂OPyrazolylethanamine
Partial Reduction Pyrazole-acetonitrileSnCl₂, HCl, then H₂OPyrazolylacetaldehyde
Ketone Synthesis Pyrazole-acetonitrileGrignard Reagent (RMgX), then H₃O⁺Pyrazolyl Ketone
Fused Heterocycle 3-Amino-4-cyanopyrazole1,3-Dielectrophile (e.g., β-diketone)Pyrazolo[1,5-a]pyrimidine

Conclusion and Future Outlook

The acetonitrile group, when appended to a pyrazole ring, is a remarkably versatile functional group that provides access to a wide range of molecular scaffolds. From fundamental transformations like hydrolysis and reduction to more complex carbon-carbon bond-forming and cyclization reactions, the pyrazole-acetonitrile motif is a powerful tool in the arsenal of the synthetic and medicinal chemist. The electron-rich nature of the pyrazole ring plays a crucial role in modulating the reactivity of the nitrile, an aspect that warrants further quantitative investigation. As the demand for novel, drug-like molecules continues to grow, the strategic application of the principles and protocols outlined in this guide will undoubtedly contribute to the discovery and development of new therapeutic agents and complex organic materials. The exploration of novel catalytic systems for the selective transformation of the pyrazole-acetonitrile group remains a fertile ground for future research, promising even more efficient and sustainable synthetic routes.

References

  • Al-Zaydi, K. M. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(12), 9139-9151. [Link]

  • Gomaa, A. M., & Ali, A. S. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(11), 1321-1343. [Link]

  • Dotsenko, V. V., Semenova, A. M., & Aksenov, N. A. (2018). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. Chemistry Proceedings, 1(1), 1. [Link]

  • Wikipedia contributors. (2023). Pinner reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • PW Team. (2023). Stephen's Reduction Reaction Mechanism. Physics Wallah. [Link]

  • Science Info. (2024). Stephen Reaction: Definition, Reaction Mechanism, Example. [Link]

  • Quiroga, J., Portilla, J., & Abonía, R. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4945. [Link]

  • Reddy, C. S., Raghu, M., & Reddy, P. P. (2015). The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. ARKIVOC, 2015(5), 277-286. [Link]

  • Cieplik, J., Stolarczyk, M., & Brytan, M. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 25(23), 5723. [Link]

  • Shvartsberg, M. S., & Baranov, D. S. (2022). Сu-catalyzed Pinner reaction of acetonitrile with alcohols. Sciforum, MDPI. [Link]

  • BYJU'S. (n.d.). Stephen Reaction Mechanism. [Link]

  • Mach, R. H., & Huang, Y. (2014). Optimization of the Thorpe–Ziegler cyclization and its application to the synthesis of a key intermediate for the preparation of a potent and selective metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator. RSC Advances, 4(57), 30149-30155. [Link]

  • Abdel-Aziz, A. A.-M., El-Sayed, M. A.-A., & El-serwy, W. S. (2021). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 26(11), 3192. [Link]

  • Filo. (2023). By the Reduction of Nitriles (Stephen reaction). [Link]

Sources

Methodological & Application

Application Note & Synthesis Protocol: 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of N-Alkylated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable pharmacophore. The functionalization of the pyrazole ring, particularly through N-alkylation, provides a powerful vector for modulating a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacological profile.[1][2]

The target molecule, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile, is a versatile synthetic intermediate. The nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or converted into various other functional groups. The bromine atom at the C4 position offers a handle for further diversification through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the rapid generation of compound libraries for drug discovery and development.

This document provides a comprehensive, field-tested protocol for the synthesis of this key intermediate. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also troubleshoot and adapt it with a high degree of confidence.

Reaction Principle: Nucleophilic Substitution

The synthesis proceeds via a classical N-alkylation of the 4-bromo-3,5-dimethyl-1H-pyrazole ring.[3] This reaction is a cornerstone of heterocyclic chemistry and relies on a two-step mechanistic sequence.

Mechanism Causality:

  • Deprotonation: The reaction is initiated by a base, typically a mild inorganic base like potassium carbonate (K₂CO₃), which abstracts the acidic proton from the N-H of the pyrazole ring.[4] This deprotonation generates the corresponding pyrazolate anion. The choice of a carbonate base is strategic; it is strong enough to deprotonate the pyrazole (pKa ≈ 14) but not so strong as to cause unwanted side reactions with the alkylating agent.

  • Nucleophilic Attack (Sₙ2): The resulting pyrazolate anion is a potent nucleophile. It subsequently attacks the electrophilic methylene carbon of the haloacetonitrile (in this protocol, chloroacetonitrile is used). This occurs via a bimolecular nucleophilic substitution (Sₙ2) mechanism, displacing the chloride ion and forming the new N-C bond.[5]

For symmetrically substituted pyrazoles like 4-bromo-3,5-dimethyl-1H-pyrazole, tautomerization renders the N1 and N2 positions chemically equivalent.[5] This elegantly sidesteps the challenge of regioselectivity that often complicates the alkylation of unsymmetrical pyrazoles, leading to a single, well-defined product.[3]

reaction_mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack Pyrazole 4-Bromo-3,5-dimethyl-1H-pyrazole Pyrazolate Pyrazolate Anion Pyrazole->Pyrazolate Deprotonation Base K₂CO₃ (Base) AlkylatingAgent Chloroacetonitrile Pyrazolate->AlkylatingAgent Sₙ2 Product 2-(4-bromo-3,5-dimethyl-1H- pyrazol-1-yl)acetonitrile AlkylatingAgent->Product Nucleophilic Attack LeavingGroup Cl⁻ Product->LeavingGroup Displacement

Caption: Reaction mechanism for N-alkylation of pyrazole.

Materials, Equipment, and Safety

Reagents and Materials
ReagentCAS No.MW ( g/mol )Molarity/DensitySupplierNotes
4-Bromo-3,5-dimethyl-1H-pyrazole3398-16-1175.03N/A (Solid)Oakwood Chemical[6]Starting material.
Chloroacetonitrile107-14-275.501.19 g/mLSigma-AldrichHighly Toxic Lachrymator .[7]
Potassium Carbonate (K₂CO₃)584-08-7138.21N/A (Solid)Fisher ScientificAnhydrous, finely powdered.
Acetone67-64-158.080.791 g/mLEMD MilliporeAnhydrous, reagent grade.
Ethyl Acetate (EtOAc)141-78-688.110.902 g/mLSigma-AldrichFor extraction.
Deionized Water (H₂O)7732-18-518.021.00 g/mLIn-houseFor work-up.
Brine (Saturated NaCl)7647-14-558.44~1.2 g/mLIn-houseFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04N/A (Solid)Sigma-AldrichDrying agent.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with inert gas inlet (N₂ or Ar)

  • Dropping funnel (50 mL)

  • Magnetic stirrer and hotplate

  • Thermometer or temperature probe

  • Büchner funnel and filter flask

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Critical Safety Protocols

This procedure involves highly hazardous materials. A thorough risk assessment must be conducted before commencing any work. Perform all steps within a certified chemical fume hood.

SubstanceHazard ClassificationRequired Precautions
Chloroacetonitrile Acute Toxicity (Oral, Dermal, Inhalation) - Category 3 [7]EXTREMELY TOXIC & LACHRYMATORY. Avoid all contact. Use in a fume hood is mandatory. Wear nitrile gloves (double-gloving recommended), a chemical-resistant apron, and splash goggles with a face shield.[8] In case of fire, poisonous gases (HCN, HCl) are produced.[8]
Potassium Carbonate Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), STOT SE (Cat. 3)[9]Causes serious skin and eye irritation. Avoid inhaling dust. Can cause severe burns upon ingestion.[10] Wear gloves and safety glasses.
Acetone/Ethyl Acetate Flammable Liquid (Cat. 2)Highly flammable. Keep away from ignition sources. Store in a flammable-liquids cabinet. Ground all equipment to prevent static discharge.

Step-by-Step Synthesis Protocol

workflow cluster_reaction A. Reaction cluster_workup B. Work-up & Isolation cluster_purification C. Purification & Analysis setup 1. Assemble Apparatus & Charge Reagents addition 2. Add Chloroacetonitrile (Dropwise) setup->addition reflux 3. Heat to Reflux (Monitor by TLC) addition->reflux cool 4. Cool & Filter reflux->cool concentrate 5. Concentrate Filtrate cool->concentrate extract 6. Liquid-Liquid Extraction concentrate->extract dry 7. Dry Organic Layer extract->dry evaporate 8. Evaporate Solvent dry->evaporate purify 9. Recrystallize/Chromatography evaporate->purify analyze 10. Characterize Product purify->analyze

Caption: Experimental workflow for the synthesis.

A. Reaction Setup and Execution

  • Apparatus Assembly: Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, and a 50 mL pressure-equalizing dropping funnel fitted with a septum.

  • Charging the Flask: To the flask, add 4-bromo-3,5-dimethyl-1H-pyrazole (8.75 g, 50.0 mmol, 1.0 eq.), finely powdered anhydrous potassium carbonate (10.37 g, 75.0 mmol, 1.5 eq.), and anhydrous acetone (100 mL).

  • Initiating the Reaction: Begin vigorous stirring to create a fine suspension.

  • Addition of Alkylating Agent: In the dropping funnel, prepare a solution of chloroacetonitrile (4.15 g, 3.5 mL, 55.0 mmol, 1.1 eq.) in 20 mL of anhydrous acetone. Add this solution dropwise to the stirring pyrazole suspension over a period of 20-30 minutes at room temperature.

    • Expert Insight: A controlled, dropwise addition is crucial to manage the initial exotherm of the reaction and prevent potential side reactions.

  • Reflux: After the addition is complete, heat the reaction mixture to a gentle reflux (~56 °C for acetone) using a heating mantle.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:EtOAc eluent). The starting pyrazole is more polar and will have a lower Rƒ value than the N-alkylated product. The reaction is typically complete within 12-18 hours.

B. Product Work-up and Isolation

  • Cooling and Filtration: Once the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature. Filter the suspension through a Büchner funnel to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetone (2 x 20 mL) to recover any entrained product.

  • Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetone.

  • Liquid-Liquid Extraction: Dissolve the resulting oily residue in ethyl acetate (100 mL). Transfer the solution to a 500 mL separatory funnel and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

    • Expert Insight: The water wash removes any remaining inorganic salts and water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process of the organic layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄). Let it stand for 15-20 minutes with occasional swirling.

C. Purification and Characterization

  • Final Concentration: Filter off the drying agent and wash it with a small amount of ethyl acetate. Concentrate the filtrate to dryness on a rotary evaporator to yield the crude product, which is often an off-white or pale yellow solid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel if necessary.[11]

  • Yield and Characterization: Obtain the mass of the pure, dry product to calculate the final yield. Confirm the structure and purity using the following analytical methods:

    • ¹H NMR: Expect singlets for the two C-CH₃ groups, a sharp singlet for the N-CH₂-CN group, and a characteristic downfield shift of the pyrazole protons compared to the starting material.

    • ¹³C NMR: Confirm the presence of all expected carbon signals, including the nitrile carbon (~115-120 ppm) and the methylene carbon (~35-45 ppm).

    • Mass Spectrometry (ESI-MS): Look for the molecular ion peak [M+H]⁺, which will exhibit a characteristic 1:1 isotopic pattern due to the presence of one bromine atom.[12]

    • IR Spectroscopy: A sharp absorption band in the region of 2240-2260 cm⁻¹ is indicative of the C≡N stretch of the nitrile group.

References

  • Angewandte Chemie International Edition. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. [Link]

  • Semantic Scholar. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

  • ResearchGate. (2018). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]

  • PubChem. (n.d.). 4-bromo-3,5-dimethyl-1-propyl-1h-pyrazole. [Link]

  • Organic Syntheses. (n.d.). Procedure for pyrazole synthesis. [Link]

  • Oakwood Chemical. (n.d.). 4-Bromo-3,5-dimethyl-1H-pyrazole. [Link]

  • PubChem. (n.d.). 4-bromo-3,5-dimethyl-1H-pyrazole. [Link]

  • ResearchGate. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Link]

  • MP Biomedicals. (2016). Safety Data Sheet: Bromoacetonitrile. [Link]

  • New Jersey Department of Health. (2003). Hazardous Substance Fact Sheet: Chloroacetonitrile. [Link]

  • Google Patents. (2015). WO2015094913A1 - Fluorophenyl pyrazol compounds.
  • SIELC Technologies. (2018). 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol. [Link]

  • NIH - National Center for Biotechnology Information. (n.d.). 2-(4-Bromo-1H-indol-3-yl)acetonitrile. [Link]

  • TSI Journals. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. [Link]

  • Google Patents. (2021). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
  • Semantic Scholar. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Potassium carbonate. [Link]

  • MedlinePlus. (2023). Potassium carbonate poisoning. [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... [Link]

Sources

Application Note & Protocol: Synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-alkylated pyrazoles are foundational scaffolds in medicinal chemistry and drug development, appearing in numerous FDA-approved drugs.[1][2] Their synthesis, particularly the regioselective introduction of functionalized alkyl chains, is a critical step in the development of novel therapeutic agents.[3][4] This document provides a comprehensive, field-proven protocol for the N-alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with chloroacetonitrile. We detail the underlying chemical principles, provide a step-by-step experimental guide from reaction setup to purification, and offer expert insights into process optimization and troubleshooting. This guide is intended for researchers in organic synthesis, medicinal chemistry, and process development.

Scientific Principles and Reaction Mechanism

The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile is achieved via a classical bimolecular nucleophilic substitution (SN2) reaction. The process involves two primary stages, which are mechanistically crucial for ensuring high yield and purity.

  • Deprotonation: The N-H proton of the pyrazole ring is acidic and can be removed by a suitable base. In this protocol, anhydrous potassium carbonate (K₂CO₃) serves as a mild and effective inorganic base.[5][6] It is sufficiently basic to deprotonate the pyrazole, forming a nucleophilic pyrazolide anion, without promoting significant side reactions. The heterogeneous nature of K₂CO₃ in acetonitrile is advantageous, simplifying its removal during work-up.

  • Nucleophilic Attack: The generated pyrazolide anion acts as a potent nucleophile. It attacks the electrophilic methylene carbon of chloroacetonitrile, displacing the chloride leaving group in a concerted SN2 fashion. The use of a polar aprotic solvent like acetonitrile (MeCN) is ideal for this step, as it solvates the potassium cation but does not strongly solvate the pyrazolide anion, thus preserving its nucleophilicity.[7][8] Given the C₂ᵥ symmetry of the 4-bromo-3,5-dimethyl-1H-pyrazole starting material, alkylation can only occur at one of the two equivalent nitrogen atoms, eliminating the issue of regioselectivity that often complicates the synthesis of unsymmetrically substituted pyrazoles.[7]

Figure 1: SN2 Reaction Mechanism.

Safety and Reagent Handling

Critical Safety Notice: This protocol involves hazardous materials. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.

  • Chloroacetonitrile (CAS: 107-14-2): Highly toxic if swallowed, inhaled, or in contact with skin.[9][10] It is a flammable liquid and vapor and is also a lachrymator (causes tearing).[11][12] Handle with extreme caution in a well-ventilated fume hood, avoiding any contact with heat, sparks, or open flames.[11]

  • 4-bromo-3,5-dimethyl-1H-pyrazole (CAS: 3398-16-1): May cause skin and eye irritation.[13] Avoid inhalation of dust and contact with skin and eyes.

  • Potassium Carbonate (CAS: 584-08-7): Causes serious eye irritation. Avoid breathing dust.

  • Acetonitrile (CAS: 75-05-8): Flammable liquid and vapor. Harmful if swallowed, inhaled, or in contact with skin.

Detailed Experimental Protocol

Materials and Reagents
ReagentCAS No.MW ( g/mol )Molarity/Equiv.AmountPurity
4-bromo-3,5-dimethyl-1H-pyrazole3398-16-1175.031.0 equiv5.00 g>98%
Chloroacetonitrile107-14-275.501.1 equiv2.37 g (1.98 mL)>99%
Potassium Carbonate (anhydrous)584-08-7138.211.5 equiv5.92 g>99%, fine powder
Acetonitrile (anhydrous)75-05-841.05-100 mL>99.8%
Ethyl Acetate141-78-688.11-As neededReagent Grade
Deionized Water7732-18-518.02-As needed-
Brine (Saturated NaCl)7647-14-558.44-As needed-
Anhydrous Magnesium Sulfate7487-88-9120.37-As needed-
Experimental Workflow Diagram

Experimental_Workflow Figure 2: Overall Experimental Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Charge Flask (Pyrazole, K₂CO₃, MeCN) B 2. Add Chloroacetonitrile A->B C 3. Heat to Reflux (82°C) B->C D 4. Monitor by TLC (4-6 hours) C->D E 5. Cool to RT & Filter D->E F 6. Concentrate Filtrate E->F G 7. Partition (EtOAc/Water) F->G H 8. Wash, Dry & Concentrate G->H I 9. Recrystallize or Column Chromatography H->I J 10. Characterize Product (NMR, MS, IR) I->J

Figure 2: Overall Experimental Workflow.
Step-by-Step Synthesis
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3,5-dimethyl-1H-pyrazole (5.00 g, 28.56 mmol), anhydrous potassium carbonate (5.92 g, 42.84 mmol), and anhydrous acetonitrile (100 mL).

  • Reagent Addition: Begin stirring the suspension. Slowly add chloroacetonitrile (1.98 mL, 31.42 mmol) to the flask at room temperature using a syringe.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour. Use a 3:1 Hexanes:Ethyl Acetate eluent system. The starting pyrazole is UV active and will have a different Rf value than the more polar product. The reaction is typically complete within 4-6 hours.

Work-up and Isolation
  • Cooling and Filtration: Once the reaction is complete (as indicated by TLC), remove the heating mantle and allow the mixture to cool to room temperature.

  • Salt Removal: Filter the suspension through a pad of Celite or a sintered glass funnel to remove the potassium carbonate and other inorganic salts. Wash the filter cake with a small amount of ethyl acetate (2 x 20 mL).

  • Solvent Removal: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

  • Extraction: Dissolve the crude residue in ethyl acetate (100 mL) and transfer it to a separatory funnel. Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, typically as an off-white or pale yellow solid.

Purification

The crude product is often of high purity but can be further purified by one of the following methods.[14][15]

  • Method A: Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol. While hot, add hot deionized water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 30 minutes to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold 1:1 ethanol/water, and dry under vacuum.[14]

  • Method B: Flash Column Chromatography: For very high purity, dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of 10% to 30% ethyl acetate in hexanes.[15] Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Product Characterization

The identity and purity of the final product, This compound (CAS: 175137-59-4) , should be confirmed by spectroscopic methods.

TechniqueExpected Data
Appearance White to off-white crystalline solid
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~5.0 (s, 2H, -CH₂CN), ~2.4 (s, 3H, -CH₃), ~2.3 (s, 3H, -CH₃).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): ~148 (C3/C5), ~140 (C5/C3), ~115 (CN), ~95 (C4-Br), ~38 (CH₂), ~13 (CH₃), ~11 (CH₃).
Mass Spec (EI) m/z: 214/216 [M]⁺ corresponding to ⁷⁹Br/⁸¹Br isotopes.
IR Spectroscopy ν (cm⁻¹): ~2250 cm⁻¹ (C≡N stretch).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient heating or reaction time. 2. Inactive base (K₂CO₃ absorbed moisture). 3. "Wet" acetonitrile solvent.1. Ensure reflux temperature is reached and extend reaction time. 2. Use freshly opened or dried (oven-dried at >120°C) K₂CO₃. 3. Use anhydrous grade solvent.
Low Yield 1. Incomplete reaction. 2. Product loss during aqueous work-up. 3. Inefficient extraction.1. See above. 2. Ensure pH is not acidic during work-up; perform extractions quickly. 3. Perform an additional extraction of the aqueous layer with ethyl acetate.
Product is an Oil/Gummy Solid Presence of residual solvent or impurities.Attempt purification by column chromatography instead of recrystallization. Ensure the product is thoroughly dried under high vacuum.

References

  • Merck Millipore. Chloroacetonitrile MSDS.
  • ECHEMI. Chloroacetonitrile SDS.
  • ChemicalBook.
  • TCI Chemicals.
  • Thermo Fisher Scientific.
  • Semantic Scholar.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole.
  • MDPI.
  • PubMed.
  • ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column?.
  • Benchchem.
  • Semantic Scholar.
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • National Institutes of Health. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
  • ResearchGate. Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids.
  • ResearchGate.
  • Fisher Scientific. SAFETY DATA SHEET - 4-Bromo-3,5-dimethyl-1H-pyrazole.
  • ResearchGate. Potassium Carbonate as a Base for the N-Alkylation of Indole and Pyrrole in Ionic Liquids.
  • ResearchGate.

Sources

Application Note: The Strategic Utility of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile as a Versatile Synthon in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide delineates the synthetic potential of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile, a highly functionalized heterocyclic building block. Pyrazole scaffolds are of paramount importance in medicinal chemistry and materials science, and this particular derivative offers three distinct and orthogonally reactive sites: the C4-bromo position, the N1-acetonitrile moiety, and the acidic α-methylene protons.[1][2] This document provides a comprehensive overview of its synthesis, key transformations, and detailed, field-tested protocols for its application in constructing complex molecular architectures. The methodologies are designed to be robust and reproducible, providing researchers in drug discovery and chemical development with a reliable roadmap for leveraging this synthon's unique reactivity.

Introduction: The Value Proposition of a Multifunctional Pyrazole Synthon

The pyrazole nucleus is a privileged scaffold, forming the core of numerous FDA-approved drugs and advanced materials. Its prevalence stems from its favorable physicochemical properties, metabolic stability, and ability to engage in critical hydrogen bonding interactions with biological targets. The strategic functionalization of the pyrazole ring is therefore a cornerstone of modern synthetic chemistry.

This compound emerges as a particularly valuable building block due to the convergence of three key functional groups on a single, stable core:

  • The 4-Bromo Substituent: Serves as a classical handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the facile introduction of diverse aryl, heteroaryl, alkyl, and amino functionalities.[3]

  • The N1-Acetonitrile Group: A versatile precursor that can be readily transformed into essential functional groups such as primary amines (via reduction), carboxylic acids (via hydrolysis), and amides, or utilized in cycloaddition reactions to forge new heterocyclic rings.[4]

  • The α-Methylene Protons: The protons on the carbon adjacent to the nitrile group exhibit sufficient acidity to be removed by common bases, generating a nucleophilic carbanion for subsequent alkylation and condensation reactions.[4]

This application note will explore the synthesis and manipulation of these reactive sites, providing detailed protocols to empower chemists to exploit the full synthetic utility of this compound.

Synthesis and Characterization

G cluster_0 Synthetic Workflow A 4-Bromo-3,5-dimethyl- 1H-pyrazole D Product: This compound A->D 1 B Bromoacetonitrile B->D 2 C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D

Caption: Synthetic route to the title compound via N-alkylation.

Protocol 2.1: Synthesis of this compound

This protocol details the N-alkylation of commercially available 4-bromo-3,5-dimethyl-1H-pyrazole.[5]

Materials:

  • 4-Bromo-3,5-dimethyl-1H-pyrazole (1.0 equiv)

  • Bromoacetonitrile (1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-3,5-dimethyl-1H-pyrazole and anhydrous DMF (approx. 0.2 M).

  • Add anhydrous potassium carbonate to the solution with stirring.

  • Add bromoacetonitrile dropwise via syringe at room temperature. Causality Note: Dropwise addition helps to control any potential exotherm and minimizes side reactions.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.

  • Upon completion, pour the reaction mixture into cold water and stir for 15 minutes. The product will often precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with water to remove DMF and inorganic salts.

  • Dry the crude product under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) to afford the pure title compound.

Characterization Data:

PropertyValue
CAS Number 175137-59-4[6]
Molecular Formula C₇H₈BrN₃
Molecular Weight 214.06 g/mol
Appearance White to off-white solid

Applications in Synthetic Transformations

The strategic value of this synthon lies in its capacity for selective, stepwise modification at its three primary reactive centers.

G cluster_nitrile Nitrile Group (CN) cluster_bromo Bromo Group (Br) cluster_alpha α-Methylene (CH₂) center 2-(4-bromo-3,5-dimethyl- 1H-pyrazol-1-yl)acetonitrile N1 Hydrolysis (H₃O⁺) center->N1 Site A B1 Suzuki Coupling (Pd cat., R-B(OH)₂) center->B1 Site B A1 Deprotonation/Alkylation (Base, R-X) center->A1 Site C N2 Reduction (LiAlH₄ or H₂/cat.) N3 Cycloadditions B2 Buchwald-Hartwig (Pd cat., R₂NH) B3 Sonogashira (Pd/Cu cat., R-C≡CH)

Caption: Key reactive sites for synthetic diversification.

Transformations of the Acetonitrile Moiety

The nitrile group is a linchpin for introducing nitrogen- and oxygen-containing functionalities.

A. Hydrolysis to Carboxylic Acid Acid- or base-catalyzed hydrolysis converts the nitrile to a carboxylic acid, providing an entry point for amide couplings or further derivatization.

Protocol 3.1.1: Hydrolysis to 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid

  • Suspend the title compound in a 6 M aqueous HCl solution.

  • Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. Trustworthiness Note: The reaction should be monitored by TLC or LC-MS to ensure complete conversion and prevent decomposition.

  • Cool the reaction to room temperature, then place it in an ice bath.

  • Adjust the pH to ~2-3 with a saturated aqueous solution of NaOH.

  • The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

B. Reduction to Primary Amine Reduction of the nitrile yields the corresponding ethylamine derivative, a crucial building block for introducing basic centers or for subsequent reactions like reductive amination.

Protocol 3.1.2: Reduction to 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine

  • Under an inert atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 equiv) in anhydrous THF and cool to 0 °C.

  • Dissolve the title compound in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Safety Note: This addition is highly exothermic and generates hydrogen gas. Ensure proper quenching procedures are in place.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash the solid with THF or ethyl acetate.

  • Concentrate the combined organic filtrates under reduced pressure to yield the crude amine, which can be purified by chromatography or distillation.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-bromo position is ideal for constructing C-C, C-N, and C-O bonds, dramatically increasing molecular complexity. The following protocol for a Suzuki-Miyaura coupling is representative of the general conditions required.

G cluster_0 General Cross-Coupling Workflow Start Pyrazole-Br + Coupling Partner Reaction Inert Atmosphere Heat (e.g., 80-120 °C) Start->Reaction Add Reagents Pd Catalyst Ligand Base Solvent Reagents->Reaction Add Workup Aqueous Workup Extraction Reaction->Workup Cool Purify Column Chromatography Workup->Purify Product Coupled Product Purify->Product

Caption: A typical workflow for palladium-catalyzed cross-coupling.

Protocol 3.2.1: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • To a reaction vessel, add the title compound (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times. Expertise Note: The choice of catalyst, ligand, base, and solvent is critical and often requires optimization. For challenging couplings, using a more active pre-catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos or XPhos) may be necessary.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as judged by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution. Purify the residue by silica gel flash chromatography to obtain the desired 2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)acetonitrile.

Summary of Cross-Coupling Reactions:

Reaction NameCoupling PartnerTypical Catalyst/LigandProduct Bond
Suzuki-Miyaura Boronic Acid/EsterPd(PPh₃)₄, Pd(dppf)Cl₂C-C
Buchwald-Hartwig Amine (R₂NH)Pd₂(dba)₃ / BINAP, XPhosC-N
Sonogashira Terminal AlkynePd(PPh₃)₄ / CuIC-C (sp)
Stille OrganostannanePd(PPh₃)₄C-C

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its three distinct reactive handles can be addressed with high selectivity, allowing for the rapid and efficient construction of complex, drug-like molecules. The protocols provided herein offer a validated starting point for researchers to incorporate this synthon into their synthetic programs, enabling the exploration of novel chemical space in medicinal chemistry, agrochemicals, and materials science.

References

  • Stowell, J. C., Keith, D. R., & King, B. T. (n.d.). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses. [Link]

  • Deng, X., & Mani, N. S. (n.d.). A FACILE AND EFFICIENT ONE-POT SYNTHESIS OF 1,3,5-TRISUBSTITUTED-1H-PYRAZOLES FROM ALDEHYDES AND β-NITROSTYRENES. Organic Syntheses. [Link]

  • Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds.
  • Eller, G. A., & Holzer, W. (2007). A Convenient Approach to Heterocyclic Building Blocks: Synthesis of Novel Ring Systems Containing a[3][7]Pyrano[2,3-c]pyrazol-4(1H)-one Moiety. Molecules, 12(1), 60-75. [Link]

  • PubChem. (n.d.). 4-bromo-3,5-dimethyl-1H-pyrazole. PubChem. [Link]

  • Leach, A. G., et al. (2010). Enantiomeric pairs reveal that key medicinal chemistry parameters vary more than simple physical property based models can explain. MedChemComm, 1(4), 285-291. [Link]

  • MDPI. (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. MDPI.com. [Link]

Sources

Application Notes and Protocols for 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Brominated Pyrazole Intermediate

In the landscape of modern drug discovery and development, the strategic use of highly functionalized heterocyclic intermediates is paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). Among these, pyrazole derivatives have emerged as a privileged scaffold, present in a multitude of approved drugs, including the anti-inflammatory agent celecoxib and a variety of kinase inhibitors.[1][2] The subject of this guide, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile , is a bespoke intermediate engineered for versatility. Its key structural features—a reactive nitrile group, a brominated site for cross-coupling reactions, and the stable pyrazole core—offer multiple avenues for molecular elaboration.

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists. It provides not only detailed, field-tested protocols for the synthesis and analysis of this intermediate but also explores its practical application in the synthesis of a relevant pharmaceutical target. The causality behind experimental choices is elucidated to empower the end-user with a deep understanding of the underlying chemical principles.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is a non-negotiable prerequisite for the handling and utilization of any chemical intermediate.

PropertyValueSource
Molecular Formula C₇H₈BrN₃
Molecular Weight 214.07 g/mol
CAS Number 175137-59-4
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in polar organic solvents (e.g., DCM, EtOAc, Acetone)

Safety and Handling Precautions:

Synthesis Protocol: A Robust and Scalable Approach

The following protocol details a reliable, two-step synthesis of this compound, commencing from the readily available 3,5-dimethylpyrazole.

Step 1: Bromination of 3,5-Dimethylpyrazole

The initial step involves the regioselective bromination of 3,5-dimethylpyrazole at the 4-position. N-Bromosuccinimide (NBS) in acetonitrile is a mild and effective brominating agent for this transformation.

Reaction Scheme:

Bromination of 3,5-dimethylpyrazole 3,5-dimethylpyrazole 3,5-Dimethylpyrazole 4_bromo_pyrazole 4-Bromo-3,5-dimethyl-1H-pyrazole 3,5-dimethylpyrazole->4_bromo_pyrazole NBS N-Bromosuccinimide (NBS) Acetonitrile

Caption: Bromination of 3,5-dimethylpyrazole to yield the brominated intermediate.

Experimental Protocol:

  • To a solution of 3,5-dimethylpyrazole (1.0 eq) in acetonitrile, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 4-bromo-3,5-dimethyl-1H-pyrazole. The product can be purified by recrystallization or column chromatography if necessary.

Step 2: N-Alkylation with Bromoacetonitrile

The second step is the N-alkylation of the synthesized 4-bromo-3,5-dimethyl-1H-pyrazole with bromoacetonitrile to yield the final product.

Reaction Scheme:

N-Alkylation with Bromoacetonitrile 4_bromo_pyrazole 4-Bromo-3,5-dimethyl-1H-pyrazole Final_Product This compound 4_bromo_pyrazole->Final_Product Bromoacetonitrile Bromoacetonitrile K₂CO₃, Acetone

Caption: N-Alkylation of the brominated pyrazole to yield the title compound.

Experimental Protocol:

  • To a solution of 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and bromoacetonitrile (1.1 eq).

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized intermediate. A combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) is recommended.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This reverse-phase HPLC method is suitable for determining the purity of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 15 min, then 90% B for 5 min
Flow Rate 1.0 mL/min
Detection UV at 220 nm
Injection Volume 10 µL
Column Temperature 30 °C
Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) would include singlets for the two methyl groups on the pyrazole ring, a singlet for the methylene protons of the acetonitrile group, and potentially a singlet for the pyrazole ring proton (if present, depending on tautomeric form and substitution).

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would correspond to the methyl carbons, the methylene carbon, the nitrile carbon, and the carbons of the pyrazole ring.

  • Mass Spectrometry (ESI+): The calculated exact mass for [M+H]⁺ would be approximately 213.9974. The presence of a bromine atom would result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units.

Application in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors

The strategic placement of the bromo and nitrile functionalities makes this compound a valuable precursor for the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[2][4] The following section outlines a plausible synthetic route to a hypothetical kinase inhibitor scaffold, demonstrating the utility of this intermediate.

Synthetic Strategy: Suzuki-Miyaura Cross-Coupling

The bromine atom on the pyrazole ring is ideally positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of various aryl or heteroaryl moieties, a common feature in many kinase inhibitors.

Workflow Diagram:

Kinase Inhibitor Synthesis Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) Start->Suzuki Intermediate_A 2-(4-Aryl-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile Suzuki->Intermediate_A Hydrolysis Nitrile Hydrolysis (Acid or Base) Intermediate_A->Hydrolysis Intermediate_B 2-(4-Aryl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid Hydrolysis->Intermediate_B Amide_Coupling Amide Coupling (Amine, Coupling Reagent) Intermediate_B->Amide_Coupling Final_Product Kinase Inhibitor Scaffold Amide_Coupling->Final_Product

Caption: A potential synthetic workflow for a kinase inhibitor scaffold.

Exemplary Protocol: Synthesis of a 2-(4-Aryl-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile Derivative

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Add a suitable solvent system, for example, a mixture of dioxane and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 2-(4-aryl-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile.

This resulting molecule can then be further elaborated, for instance, by hydrolysis of the nitrile to a carboxylic acid, followed by amide coupling to introduce further diversity and target specific interactions within the kinase active site.

Conclusion: An Enabling Intermediate for Drug Discovery

This compound represents a strategically designed and highly versatile intermediate for pharmaceutical synthesis. The protocols and application notes provided herein offer a comprehensive guide for its synthesis, characterization, and utilization. By leveraging the distinct reactivity of its functional groups, medicinal chemists can efficiently access a wide range of novel pyrazole-based compounds with the potential for significant therapeutic impact, particularly in the realm of kinase inhibition. The self-validating nature of the provided protocols, coupled with detailed explanations of the underlying chemistry, aims to empower researchers to confidently incorporate this valuable building block into their drug discovery programs.

References

  • Deng, X., & Mani, N. S. (n.d.). A. 5-Benzo[1][3]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole (2). B. 1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole (4). Organic Syntheses Procedure. Retrieved from [Link]

  • Karabasanagouda, T., et al. (2017). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 22(4), 554.
  • New Drug Approvals. (n.d.). CELECOXIB. Retrieved from [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14777–14831.
  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.). [Journal Name], , [Pages].

  • A continuous flow synthesis of the anti-inflammatory COX II inhibitor Celecoxib. (n.d.). [Journal Name], , [Pages].

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). [Journal Name], , [Pages].

  • Google Patents. (n.d.). WO2015094913A1 - Fluorophenyl pyrazol compounds.
  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (n.d.). SciELO México.
  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Spectroscopic Analysis of 2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-ylimino)-2-(4-nitro-phenyl) acetonitrile. (n.d.). [Journal Name], , [Pages].

  • SIELC Technologies. (n.d.). Separation of 6-Bromo-2-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benz(de)isoquinoline-1,3(2H)-dione on Newcrom R1 HPLC column. Retrieved from [Link]

  • Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons, Inc.
  • Flor, S., et al. (2011). Fast and sensitive new HPLC-UV method for determination of omeprazole and major related substances in pharmaceutical formulation.
  • On the part that NMR should play in mass spectrometry metabolomics in natural products studies. (2024). Frontiers in Plant Science, 15.
  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. (2020).
  • Problems, principles and progress in computational annotation of NMR metabolomics d
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal of Pharmacy and Biological Sciences.
  • Powers, R. (n.d.).

Sources

Application Notes & Protocols: The Strategic Role of Bromo-Pyrazoles in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous FDA-approved drugs.[1][2][3] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it an attractive core for drug design. The introduction of a bromine atom onto this scaffold—creating bromo-pyrazoles—exponentially increases its utility. The bromine atom is not merely a placeholder; it is a strategic tool. It serves as a versatile synthetic handle for constructing complex molecular architectures through cross-coupling reactions and can directly participate in potent halogen bonding with biological targets, enhancing binding affinity and selectivity.[4][5] This guide provides an in-depth exploration of the synthesis, application, and evaluation of bromo-pyrazoles in drug discovery, offering field-proven insights and detailed protocols for researchers in medicinal chemistry and drug development.

The Bromo-Pyrazole Scaffold: A Convergence of Stability and Reactivity

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement confers a unique set of properties: the N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen serves as a hydrogen bond acceptor.[1] This dual functionality allows pyrazole-containing drugs to form critical interactions within the active sites of enzymes and receptors.[1]

The strategic incorporation of a bromine atom transforms the pyrazole from a stable core into a highly versatile intermediate.[5][6]

  • Synthetic Versatility : The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the precise and modular installation of diverse functional groups, which is essential for structure-activity relationship (SAR) studies and the optimization of lead compounds.[6]

  • Halogen Bonding : Bromine, as a soft electrophile, can form a halogen bond—a highly directional, non-covalent interaction—with electron-rich atoms like oxygen or nitrogen in amino acid residues of a target protein. This interaction can significantly enhance binding affinity and specificity, a feature increasingly exploited in rational drug design.[4]

  • Modulation of Physicochemical Properties : The bromine atom increases lipophilicity, which can improve membrane permeability and oral bioavailability. Its electron-withdrawing nature also modulates the pKa of the pyrazole ring, influencing its ionization state at physiological pH.

Synthesis of Bromo-Pyrazoles: A Foundational Protocol

The most common and robust method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[2][7] To introduce a bromine atom, a brominated precursor can be used, or the pyrazole core can be brominated post-synthesis.

Workflow: Synthesis of a Bromo-Pyrazole Core

This diagram illustrates the general workflow for synthesizing a substituted bromo-pyrazole, a key intermediate for further elaboration.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Functionalization (Optional) A 1,3-Dicarbonyl Compound C Brominated 1,3-Dicarbonyl A->C Bromination B Brominating Agent (e.g., NBS) E Bromo-Pyrazole Intermediate C->E Reaction in Solvent (e.g., EtOH) D Substituted Hydrazine D->E G Final Bioactive Molecule E->G Cross-Coupling (e.g., Suzuki) F Coupling Partner (e.g., Boronic Acid) F->G

Caption: General synthetic workflow for bromo-pyrazole derivatives.

Protocol: Synthesis of 4-Bromo-1-(4-sulfamoylphenyl)-3-phenyl-1H-pyrazole

This protocol outlines the synthesis of a bromo-pyrazole analog structurally related to the core of celecoxib, demonstrating the integration of the bromo-substituent.

Materials and Reagents:

  • 3-Bromo-1-phenylpropane-1,3-dione

  • (4-Sulfamoylphenyl)hydrazine hydrochloride

  • Ethanol (absolute)

  • Glacial Acetic Acid

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 3-bromo-1-phenylpropane-1,3-dione (1.0 eq) in absolute ethanol (0.2 M), add (4-sulfamoylphenyl)hydrazine hydrochloride (1.05 eq).

  • Cyclization: Add a catalytic amount of glacial acetic acid (3-4 drops) to the mixture. Heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC until the starting materials are consumed (typically 4-6 hours).

  • Workup: Allow the reaction to cool to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol.

  • Neutralization & Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Causality Note: The bicarbonate wash is crucial to neutralize the acidic catalyst and any remaining hydrochloride salt, preventing emulsion formation and ensuring efficient extraction of the product into the organic phase.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-bromo-1-(4-sulfamoylphenyl)-3-phenyl-1H-pyrazole.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of the bromine atom can be confirmed by the characteristic isotopic pattern in the mass spectrum.

Core Applications in Drug Discovery

Bromo-pyrazoles are instrumental in developing drugs across multiple therapeutic areas.

A. Anti-inflammatory Agents: COX-2 Inhibition

Selective inhibition of cyclooxygenase-2 (COX-2) is a validated strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[8] The blockbuster drug Celecoxib is a testament to the power of the pyrazole scaffold in this area.[3][9]

  • Mechanism of Action: COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[8] Selective COX-2 inhibitors like celecoxib fit into a specific side pocket of the COX-2 active site that is absent in COX-1, conferring their selectivity. The pyrazole ring acts as a stable scaffold that correctly orients the necessary pharmacophores, such as the trifluoromethyl and sulfamoylphenyl groups, for optimal binding.[1][10]

G AA Arachidonic Acid PGs Prostaglandins (PGE2, etc.) AA->PGs Catalysis COX2 COX-2 Enzyme Inflammation Inflammation & Pain PGs->Inflammation BromoPyrazole Bromo-Pyrazole Inhibitor (e.g., Celecoxib analog) BromoPyrazole->COX2 Inhibition

Caption: Inhibition of the pro-inflammatory prostaglandin synthesis pathway.

B. Kinase Inhibitors: Targeted Cancer Therapy

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[14][15] The pyrazole scaffold is a key "privileged structure" in the design of kinase inhibitors.[15][16] Of the 74 small molecule kinase inhibitors approved by the FDA, eight contain a pyrazole ring, including Crizotinib (ALK/ROS1 inhibitor) and Encorafenib (BRAF inhibitor).[15][16]

  • Role of Bromo-Pyrazoles: Bromo-pyrazoles are invaluable intermediates for synthesizing kinase inhibitors.[17] The bromine atom provides a reliable chemical handle for late-stage functionalization via cross-coupling reactions, enabling the rapid generation of diverse compound libraries to probe the kinase ATP-binding site. This modularity is essential for fine-tuning selectivity and potency.

The table below presents hypothetical data for a series of bromo-pyrazole derivatives targeting the BRAF V600E mutant kinase, illustrating the impact of modifications at the bromine position.

Compound IDR-Group (at Br position)BRAF V600E IC₅₀ (nM)c-RAF IC₅₀ (nM)Selectivity (c-RAF/BRAF)
BPZ-001-Br (Parent Compound)15012008
BPZ-002-Phenyl45150033
BPZ-003-Pyridin-3-yl121800150
BPZ-004-Thiazol-2-yl2595038

Data is illustrative and for demonstration purposes only.

C. Neurodegenerative Diseases

Pyrazole derivatives are emerging as promising agents for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[18][19][20] Their mechanisms often involve the inhibition of key enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE).[18][19] Studies have shown that pyrazole analogs with electron-withdrawing substituents, such as a para-bromo group on a phenyl ring, can exhibit enhanced neuroprotective activity.[21] This highlights the direct influence of the bromine atom's electronic properties on biological function.

Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common fluorescence-based assay to determine the inhibitory potency (IC₅₀) of synthesized bromo-pyrazole compounds against human recombinant COX-2.

Principle: The assay measures the peroxidase activity of COX-2. In the presence of arachidonic acid, the enzyme produces PGG₂, which is then reduced to PGH₂, oxidizing a fluorogenic substrate (e.g., ADHP) in the process. The resulting fluorescent product (resorufin) is measured. An inhibitor will reduce the rate of fluorescence generation.

Materials and Reagents:

  • Human recombinant COX-2 enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • ADHP (10-Acetyl-3,7-dihydroxyphenoxazine) (fluorogenic probe)

  • Test Compounds (bromo-pyrazoles dissolved in DMSO)

  • Positive Control (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence plate reader (Ex/Em = 535/590 nm)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds and positive control in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the 96-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Preparation: Prepare a COX-2 enzyme solution in the assay buffer containing heme.

    • Self-Validation Check: The heme cofactor is essential for the peroxidase activity of COX-2. Its omission serves as a negative control to ensure the measured activity is enzyme-dependent.

  • Enzyme Incubation: Add the enzyme solution to all wells except the "no enzyme" blanks. Add buffer to the blank wells. Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation: Prepare a reaction mix containing arachidonic acid and ADHP in the assay buffer. Add this mix to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37 °C. Measure the fluorescence intensity every minute for 20-30 minutes in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates relative to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Conclusion and Future Perspectives

Bromo-pyrazoles represent a powerful and versatile class of scaffolds in medicinal chemistry. Their strategic value lies in the dual role of the bromine atom: as a reactive handle for synthetic diversification and as a potential mediator of high-affinity halogen bonds with biological targets. From established applications in anti-inflammatory drugs and kinase inhibitors to emerging roles in treating neurodegenerative disorders, the bromo-pyrazole motif continues to prove its worth.[5][11][14][21]

Future research will likely focus on leveraging the unique properties of bromo-pyrazoles in novel drug modalities, such as targeted protein degraders (PROTACs), where the bromine can serve as a convenient attachment point for linker synthesis. The continued exploration of halogen bonding in drug design will further solidify the importance of this functional group in creating next-generation therapeutics with enhanced potency and selectivity.

References

  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL
  • Title: Studies on synthesis of pyrazole from dibromo and hydrazine compounds.
  • Title: The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery Source: Not specified URL
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers URL
  • Title: Some examples of pyrazole based commercial drugs and bioactive molecules.
  • Title: Synthesis method of 1H-pyrazolo (4, 3-b)
  • Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • Title: Mastering Organic Synthesis with 4-Bromopyrazole: A Key Intermediate Source: Not specified URL
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Title: Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders Source: PubMed URL
  • Title: Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders Source: ResearchGate URL
  • Title: Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic Source: IJPPR URL
  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: MDPI URL
  • Title: An improved process for the preparation of celecoxib Source: Google Patents URL
  • Title: The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: PubMed URL
  • Source: News-Medical.
  • Title: Pyrazoles and Pyrazolines as Anti-Inflammatory Agents Source: MDPI URL
  • Title: Chemists Synthesize Compounds To Treat Neurodegenerative Diseases Source: Not specified URL

Sources

Derivatization of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the for Medicinal Chemistry

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone in modern medicinal chemistry.[1][2][3][4] Their unique structural features allow them to act as versatile pharmacophores, capable of engaging in various biological interactions. The presence of the pyrazole nucleus is a key feature in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB.[2] The broad spectrum of pharmacological activities associated with pyrazole derivatives—spanning from anticancer and antimicrobial to anti-inflammatory and neuroprotective properties—underscores their significance in the development of novel therapeutics.[1][4]

This application note focuses on a particularly valuable, yet underexplored, building block: 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile . This molecule is strategically designed for diversification, featuring two primary reactive handles: a bromine atom at the C4 position of the pyrazole ring and a nitrile group on the N1-acetic acid side chain. The bromine atom is primed for a variety of palladium-catalyzed cross-coupling reactions, while the nitrile group offers a gateway to other functional groups like amines and carboxylic acids. This guide provides a detailed exploration of the derivatization potential of this scaffold, complete with actionable protocols and the scientific rationale behind the experimental choices, aimed at empowering researchers in their drug discovery efforts.

Core Derivatization Strategies

The synthetic utility of this compound stems from its two orthogonal reactive sites. The derivatization can be logically approached by targeting either the C4-bromo position or the acetonitrile moiety.

Diagram 1: Derivatization Pathways

G A This compound B C4-Position Derivatization A->B F Acetonitrile Group Modification A->F C Suzuki-Miyaura Coupling (C-C Bond Formation) B->C D Buchwald-Hartwig Amination (C-N Bond Formation) B->D E Palladium-Catalyzed Cyanation (C-C Bond Formation) B->E G Nitrile Hydrolysis to Carboxylic Acid F->G H Nitrile Reduction to Primary Amine F->H I Conversion to Tetrazole (via Azide Cycloaddition) F->I

Caption: Overview of derivatization strategies for the target scaffold.

Part 1: Functionalization at the C4-Bromo Position

The bromine atom at the C4 position is an ideal handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. This approach allows for the direct installation of aryl, heteroaryl, and amino substituents, which are critical for modulating the pharmacological profile of a lead compound.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is arguably the most powerful and widely used method for constructing C(sp²)-C(sp²) bonds, owing to its broad substrate scope and functional group tolerance.[5] This reaction enables the coupling of the 4-bromopyrazole scaffold with a vast library of commercially available boronic acids and their derivatives.

Scientific Rationale: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[5] Key steps include the oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with an activated boronic acid species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. For N-heterocycles like pyrazoles, the choice of base is critical; it must be strong enough to activate the boronic acid but not so strong as to cause undesired side reactions or deprotection.[6][7]

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln PdII_Complex R-Pd(II)Ln-Br Pd0->PdII_Complex OxAdd Oxidative Addition OxAdd->Pd0 Transmetal Transmetalation PdII_Complex->Transmetal PdII_Aryl R-Pd(II)Ln-R' Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim Product Pyrazolyl-R' PdII_Aryl->Product RedElim->Pd0 ArBr Pyrazolyl-Br ArBr->OxAdd ArBOH2 R'-B(OH)2 + Base ArBOH2->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Reagent Preparation: In a dry Schlenk tube or microwave vial, add this compound (1.0 equiv.), the desired aryl- or heteroarylboronic acid (1.1-1.5 equiv.), and a base such as Na₂CO₃ or K₃PO₄ (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol %) or a combination of Pd₂(dba)₃ (2.5 mol %) and a suitable ligand like SPhos (5-10 mol %).

  • Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or DME/water. The reaction mixture should be thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired C4-arylated pyrazole derivative.

Parameter Condition A Condition B Condition C
Boronic Acid Phenylboronic acid4-Methoxyphenylboronic acidPyridine-3-boronic acid
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2.5 mol%)Pd(dppf)Cl₂ (5 mol%)
Ligand SPhos (6 mol%)
Base Na₂CO₃ (2.5 equiv)K₃PO₄ (3.0 equiv)Cs₂CO₃ (2.5 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (5:1)DME
Temperature 90 °C110 °C100 °C
Typical Yield 85-95%80-92%75-88%
Table 1: Representative Conditions for Suzuki-Miyaura Coupling Reactions.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful method for forming C-N bonds.[8] It allows for the coupling of the 4-bromopyrazole with a wide array of primary and secondary amines, including anilines, alkylamines, and N-heterocycles. This reaction is particularly valuable in medicinal chemistry for introducing groups that can form key hydrogen bonds with biological targets.

Scientific Rationale: Similar to the Suzuki coupling, this reaction relies on a palladium catalyst. A critical aspect of this transformation, especially with N-heterocyclic halides, is the choice of ligand. Bulky, electron-rich biarylphosphine ligands (e.g., tBuBrettPhos, RuPhos) are often required to facilitate the challenging reductive elimination step that forms the C-N bond.[9][10] The base, typically a strong, non-nucleophilic one like LHMDS or NaOtBu, is crucial for deprotonating the amine nucleophile.[9][11]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Reagent Preparation: To an oven-dried vial under an inert atmosphere (argon or nitrogen), add the palladium precatalyst (e.g., tBuBrettPhos Pd G3, 1-2 mol %) and the ligand if not using a precatalyst.

  • Addition of Substrates: Add this compound (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and the base (e.g., LHMDS, 2.2 equiv.).

  • Solvent: Add a dry, degassed solvent such as THF or toluene.

  • Reaction: Seal the vial and heat the reaction mixture to 80-120 °C. The reaction is typically complete within 4-18 hours. Monitor progress by LC-MS.

  • Workup: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material via silica gel chromatography to yield the pure 4-aminopyrazole product.

Parameter Condition A Condition B Condition C
Amine MorpholineAnilineBenzylamine
Catalyst System tBuBrettPhos Pd G3 (2 mol%)Pd₂(dba)₃ (2 mol%) + RuPhos (4 mol%)Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)
Base LHMDS (2.2 equiv)NaOtBu (2.0 equiv)K₂CO₃ (3.0 equiv)
Solvent THFToluene1,4-Dioxane
Temperature 80 °C110 °C120 °C
Typical Yield 70-85%65-80%60-75%
Table 2: Representative Conditions for Buchwald-Hartwig Amination Reactions.[11][12]

Part 2: Transformations of the Acetonitrile Moiety

The N1-acetonitrile group provides a secondary site for chemical modification, allowing for the introduction of different functionalities that can significantly alter the polarity, charge, and hydrogen bonding capacity of the molecule.

Hydrolysis to Carboxylic Acid

The nitrile group can be readily hydrolyzed under acidic or basic conditions to furnish the corresponding carboxylic acid, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid. This transformation is highly valuable as it introduces a handle for amide bond formation (e.g., via EDC/HOBt coupling), allowing for the extension of the molecule and the exploration of new interactions with biological targets.

Protocol 3: Nitrile Hydrolysis to Carboxylic Acid

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a mixture of ethanol and water.

  • Reagent Addition: Add a strong base, such as sodium hydroxide (5-10 equiv.).

  • Reaction: Heat the mixture to reflux (approx. 100 °C) for 12-24 hours until the starting material is consumed (monitored by TLC/LC-MS).

  • Workup: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with concentrated HCl.

  • Isolation: The carboxylic acid product may precipitate upon acidification. If so, collect the solid by filtration. Otherwise, extract the aqueous layer with ethyl acetate.

  • Purification: Dry the organic extracts, concentrate, and purify the residue by recrystallization or silica gel chromatography to obtain the pure acetic acid derivative.

Reduction to Primary Amine

Reduction of the nitrile group provides the corresponding primary amine, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-amine. This introduces a basic center and a site for further derivatization, such as sulfonylation, acylation, or reductive amination.

Protocol 4: Nitrile Reduction to Primary Amine

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend a reducing agent such as lithium aluminum hydride (LiAlH₄) (2.0-3.0 equiv.) in anhydrous THF.

  • Substrate Addition: Cool the suspension to 0 °C. Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Quenching: Carefully quench the reaction at 0 °C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF or ethyl acetate.

  • Purification: Concentrate the filtrate. The crude amine can be purified by chromatography or by conversion to its hydrochloride salt.

Diagram 3: Acetonitrile Group Workflow

Caption: Key transformations of the N1-acetonitrile side chain.

Conclusion

The this compound scaffold is a highly versatile platform for the rapid generation of diverse chemical libraries. Its strategically placed reactive handles allow for selective and high-yielding derivatization through robust and well-established synthetic methodologies like Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Further modifications of the acetonitrile group expand the accessible chemical space. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this powerful building block in the pursuit of novel therapeutic agents.

References

  • WO2015094913A1 - Fluorophenyl pyrazol compounds.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society.
  • WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
  • Cyanation of aryl bromides with K4[Fe(CN)6] catalyzed by dichloro[bis{1-(dicyclohexylphosphanyl)
  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • Bioorthogonal 4H-pyrazole “click” reagents.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Semantic Scholar.
  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Organophotoredox assisted cyanation of bromoarenes via silyl-radical-mediated bromine abstraction.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH.
  • Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...
  • [Ce(L-Pro)2]2 (Oxa)
  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • Spectroscopic Analysis of 2-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-ylimino).
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal.

Sources

One-Pot Synthesis of Functionalized Pyrazole Derivatives: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry and materials science.[1][2] Its remarkable versatility and broad spectrum of biological activities have cemented its importance in drug discovery, leading to the development of blockbuster drugs such as the anti-inflammatory agent Celecoxib®, the erectile dysfunction treatment Sildenafil (Viagra®), and a new generation of targeted cancer therapies.[1][2][3] The therapeutic relevance of pyrazole derivatives spans a wide range, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic properties.[4][5]

The ever-increasing demand for novel pyrazole-containing molecules has driven significant innovation in synthetic organic chemistry. Traditional multi-step syntheses, while foundational, are often plagued by drawbacks such as low overall yields, tedious purification procedures, and considerable waste generation. In response to these challenges, one-pot multicomponent reactions (MCRs) have emerged as a powerful and elegant strategy for the efficient construction of complex molecular architectures.[6][7] MCRs, by their very nature, align with the principles of green chemistry by maximizing atom economy, reducing solvent usage, and minimizing reaction time and energy consumption.[8] This guide provides an in-depth exploration of contemporary one-pot methodologies for the synthesis of functionalized pyrazole derivatives, offering both mechanistic insights and detailed, field-proven protocols for immediate application in the research laboratory.

Core Methodologies in One-Pot Pyrazole Synthesis: A Mechanistic Overview

The beauty of one-pot pyrazole synthesis lies in the diversity of reaction pathways that can be harnessed to construct the heterocyclic core. The majority of these methods rely on the condensation of a binucleophile, typically a hydrazine derivative, with a 1,3-dielectrophilic synthon. The innovation in modern one-pot approaches often stems from the in situ generation of these key intermediates.

(3+2) Cyclocondensation Reactions: The Workhorse of Pyrazole Synthesis

The most prevalent and versatile approach to pyrazole synthesis involves the (3+2) cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. One-pot variations of this classic Knorr synthesis focus on the in situ formation of the 1,3-dielectrophile.

A common strategy involves the reaction of an aldehyde, an active methylene compound (such as a β-ketoester or malononitrile), and a hydrazine.[3] The reaction typically proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to generate a Michael acceptor. Subsequent Michael addition of the hydrazine, followed by intramolecular cyclization and dehydration, furnishes the pyrazole ring.

Below is a generalized workflow for this three-component reaction:

G Aldehyde Aldehyde Michael_Acceptor α,β-Unsaturated Ketone (Michael Acceptor) Aldehyde->Michael_Acceptor Knoevenagel Condensation Active_Methylene Active Methylene (e.g., β-ketoester) Active_Methylene->Michael_Acceptor Michael_Addition_Product Michael Addition Intermediate Michael_Acceptor->Michael_Addition_Product Hydrazine Hydrazine Hydrazine->Michael_Addition_Product Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Addition_Product->Cyclized_Intermediate Intramolecular Cyclization Pyrazole Functionalized Pyrazole Cyclized_Intermediate->Pyrazole Dehydration

Figure 1: Generalized workflow for the three-component synthesis of pyrazoles.

The choice of catalyst is crucial in these reactions. While acidic or basic conditions are often sufficient, various catalysts have been employed to enhance reaction rates and yields. For instance, Yb(PFO)₃ has been shown to be a mild and highly efficient catalyst for the three-component synthesis of pyrazole-4-carboxylates from aldehydes, β-ketoesters, and hydrazines.[3] Heterogeneous catalysts, such as nickel-based catalysts, offer the advantages of easy separation and recyclability, aligning with green chemistry principles.[9]

(3+2) Cycloaddition Reactions

Another elegant one-pot strategy involves the 1,3-dipolar cycloaddition of a diazo compound with an alkyne.[4] While diazo compounds can be hazardous, modern methods often generate them in situ to mitigate these risks. This approach provides access to pyrazole derivatives that may be difficult to obtain through condensation reactions.

Experimental Protocols: Field-Proven Methodologies

The following protocols are presented as representative examples of one-pot pyrazole syntheses. They are designed to be self-validating, with clear steps and rationales for each experimental choice.

Protocol 1: Three-Component Synthesis of Highly Substituted Pyrazoles using a Heterogeneous Nickel Catalyst

This protocol is adapted from a method demonstrating the use of a recyclable nickel-based catalyst for the synthesis of 1,3,5-trisubstituted pyrazoles at room temperature.[9] This approach is notable for its mild reaction conditions and environmental friendliness.

Materials:

  • Substituted aldehyde (1.0 mmol)

  • Substituted acetophenone (1.0 mmol)

  • Hydrazine hydrate or substituted hydrazine (1.2 mmol)

  • Nickel-based heterogeneous catalyst (e.g., NiO nanoparticles, specify loading, e.g., 5 mol%)

  • Ethanol (5 mL)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask (25 mL)

  • TLC plates (silica gel 60 F254)

  • Column chromatography setup (silica gel, appropriate eluent)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add the substituted aldehyde (1.0 mmol), substituted acetophenone (1.0 mmol), hydrazine hydrate or substituted hydrazine (1.2 mmol), and the nickel-based heterogeneous catalyst.

    • Rationale: The use of a slight excess of the hydrazine component ensures the complete consumption of the limiting reagents. The heterogeneous catalyst facilitates the reaction without being consumed and can be easily recovered.

  • Solvent Addition: Add ethanol (5 mL) to the flask.

    • Rationale: Ethanol is a green and effective solvent for this transformation, capable of dissolving the reactants and facilitating the reaction.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Rationale: Room temperature conditions make this a highly energy-efficient process. TLC allows for the real-time tracking of the consumption of starting materials and the formation of the product.

  • Work-up and Catalyst Recovery: Upon completion of the reaction (as indicated by TLC), the catalyst can be recovered by filtration. Wash the catalyst with a small amount of ethanol.

    • Rationale: The insolubility of the heterogeneous catalyst allows for its simple mechanical separation from the reaction mixture.

  • Product Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

    • Rationale: Column chromatography is a standard and effective method for purifying organic compounds to a high degree of purity.

  • Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Data Summary Table:

EntryAldehydeAcetophenoneHydrazineYield (%)
1BenzaldehydeAcetophenoneHydrazine hydrate92
24-ChlorobenzaldehydeAcetophenoneHydrazine hydrate95
34-Methoxybenzaldehyde4-MethylacetophenonePhenylhydrazine88
42-NaphthaldehydeAcetophenoneHydrazine hydrate90

Note: The yields are indicative and may vary based on the specific substrates and catalyst used.

Protocol 2: One-Pot Synthesis of Pyrazole-Linked Thiazoles via a Multicomponent Reaction in HFIP

This protocol describes a green and efficient room-temperature synthesis of novel pyrazole-linked thiazoles, demonstrating the power of MCRs to create complex, hybrid molecules.[10] The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a hydrogen-bond-donating reaction medium is a key feature of this methodology.

Materials:

  • Aryl glyoxal (0.5 mmol)

  • Aryl thioamide (0.5 mmol)

  • Pyrazolone derivative (0.5 mmol)

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) (1.0 mL)

  • Magnetic stirrer and stirring bar

  • Vial or small round-bottom flask

  • TLC plates (silica gel 60 F254)

  • Column chromatography setup (silica gel, appropriate eluent)

Procedure:

  • Reaction Setup: In a vial, combine the aryl glyoxal (0.5 mmol), aryl thioamide (0.5 mmol), and the pyrazolone derivative (0.5 mmol).

  • Solvent Addition: Add HFIP (1.0 mL) to the reaction mixture.

    • Rationale: HFIP acts as both a solvent and a promoter, facilitating the reaction through its strong hydrogen-bonding ability, which can activate the substrates. It is also a reusable solvent.

  • Reaction Execution: Stir the mixture at room temperature (25 °C). The reaction progress can be monitored by TLC.

    • Rationale: The ability to conduct the reaction at room temperature highlights the efficiency and green nature of this protocol.

  • Product Isolation: After the reaction is complete, the product can be isolated by direct crystallization or by removing the HFIP under reduced pressure and purifying the residue by column chromatography.

    • Rationale: HFIP is a volatile solvent and can be easily removed. The choice of purification method depends on the physical properties of the product.

  • Solvent Recovery: The recovered HFIP can be reused for subsequent reactions.

    • Rationale: The reusability of the solvent enhances the cost-effectiveness and sustainability of the synthesis.

  • Characterization: Confirm the structure of the synthesized thiazole-linked pyrazole derivative using spectroscopic methods.

Mechanism Visualization:

G Aryl_Glyoxal Aryl Glyoxal Intermediate_1 Initial Adduct Aryl_Glyoxal->Intermediate_1 Aryl_Thioamide Aryl Thioamide Aryl_Thioamide->Intermediate_1 Pyrazolone Pyrazolone Pyrazolone->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 C-C, C-N, C-S Bond Formation Final_Product Pyrazole-Linked Thiazole Intermediate_2->Final_Product Dehydration

Figure 2: Simplified representation of the one-pot formation of pyrazole-linked thiazoles.

Conclusion and Future Outlook

One-pot multicomponent reactions have revolutionized the synthesis of functionalized pyrazole derivatives, offering significant advantages in terms of efficiency, atom economy, and environmental impact.[6][7] The methodologies presented in this guide represent a snapshot of the dynamic and evolving field of pyrazole synthesis. Future research will undoubtedly focus on the development of even more sustainable catalytic systems, the expansion of the substrate scope to access greater molecular diversity, and the application of these powerful synthetic tools to the discovery of novel therapeutic agents and functional materials. The continued exploration of one-pot strategies will be paramount in accelerating the pace of innovation in both academic and industrial research.

References

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]

  • HFIP-Mediated Multicomponent Reactions: Synthesis of Pyrazole-Linked Thiazole Derivatives. The Journal of Organic Chemistry. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. PubMed. [Link]

  • Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. [Link]

  • The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

  • Proposed reaction mechanism of one-pot synthesis of pyrazoline. ResearchGate. [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. ResearchGate. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. ResearchGate. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules. [Link]

  • Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. MDPI. [Link]

  • Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. [Link]

  • One-Pot Synthesis and Antiproliferative Activity of Highly Functionalized Pyrazole Derivatives. PubMed. [Link]

  • One-Pot Synthesis and Antiproliferative Activity of Highly Functionalized Pyrazole Derivatives. ResearchGate. [Link]

  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters. [Link]

  • Efficient One-Pot Synthesis of Pyrazole–Pyrazol-3-one Hybrid Analogs and Evaluation of Their Antimicrobial Activity. ResearchGate. [Link]

  • One-Pot Synthesis and Antiproliferative Activity of Highly Functionalized Pyrazole Derivatives. SciSpace. [Link]

Sources

Scale-up Synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides a detailed, robust, and scalable protocol for the synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile, a key building block in pharmaceutical and agrochemical research. The synthesis is achieved through the N-alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with bromoacetonitrile. This guide delves into the mechanistic rationale behind the chosen conditions, offers critical insights for successful scale-up, and provides a thorough framework for reaction monitoring, purification, and characterization of the final product. The protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and efficient method for producing this important intermediate.

Introduction: The Significance of Substituted Pyrazoles

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The strategic functionalization of the pyrazole core allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. The target molecule, this compound, incorporates several key features: a brominated pyrazole ring, which serves as a handle for further synthetic transformations such as cross-coupling reactions, and a cyanomethyl group at the N1 position, a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cyclization reactions. The development of a scalable and reproducible synthesis for this intermediate is therefore of significant interest to the drug discovery and development community.

Reaction Overview and Mechanistic Considerations

The synthesis of this compound is achieved via a classical N-alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with bromoacetonitrile. The reaction proceeds through a nucleophilic substitution mechanism.

Synthesis of the Starting Material: 4-bromo-3,5-dimethyl-1H-pyrazole

The starting pyrazole can be synthesized from the readily available 3,5-dimethylpyrazole through electrophilic bromination. A common and effective method involves the use of N-bromosuccinimide (NBS) in a suitable solvent.

N-Alkylation: Mechanism and Regioselectivity

The N-alkylation of the pyrazole ring is the key step in this synthesis. The pyrazole nitrogen is deprotonated by a base to form a pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of bromoacetonitrile.

  • Deprotonation: A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is used to deprotonate the N-H of the pyrazole ring. The choice of base is critical for scale-up; K₂CO₃ is often preferred for its lower cost, ease of handling, and moderate reactivity compared to NaH.

  • Nucleophilic Attack: The resulting pyrazolate anion attacks the methylene carbon of bromoacetonitrile, displacing the bromide ion in an Sₙ2 reaction to form the desired N-C bond.

  • Regioselectivity: For unsymmetrical pyrazoles, the alkylation can occur at either of the two nitrogen atoms. However, for 3,5-disubstituted pyrazoles like the one in this protocol, both nitrogens are equivalent, leading to a single regioisomer.

Health and Safety Precautions

Bromoacetonitrile is highly toxic and corrosive. It is imperative to handle this reagent with extreme caution in a well-ventilated fume hood.[1][2][3][4][5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Inhalation: Avoid breathing vapors. In case of inhalation, move to fresh air immediately and seek medical attention.[1][2][3]

  • Skin Contact: Avoid contact with skin. If contact occurs, immediately wash the affected area with copious amounts of water and seek medical attention.[1][2][3]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[1][2][3]

  • Disposal: Dispose of all waste containing bromoacetonitrile according to institutional and local regulations for hazardous waste.

Experimental Protocol: Scale-up Synthesis

This protocol is optimized for a 100-gram scale synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
4-bromo-3,5-dimethyl-1H-pyrazole≥97%Commercially available
Bromoacetonitrile≥98%Commercially availableHIGHLY TOXIC
Potassium Carbonate (K₂CO₃)Anhydrous, fine powderCommercially available
AcetoneAnhydrousCommercially available
Ethyl Acetate (EtOAc)Reagent GradeCommercially available
HexanesReagent GradeCommercially available
Deionized WaterIn-house
Brine (saturated NaCl solution)In-house
Anhydrous Sodium Sulfate (Na₂SO₄)Commercially available
Equipment
  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Glassware for work-up and purification

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

Reaction Workflow

SynthesisWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Isolation A Charge flask with 4-bromo-3,5-dimethyl-1H-pyrazole, K₂CO₃, and Acetone B Add Bromoacetonitrile dropwise A->B Inert Atmosphere C Heat to reflux B->C Controlled Addition D Monitor reaction by TLC C->D Maintain Reflux E Cool to RT and filter D->E Reaction Complete F Concentrate the filtrate E->F G Dissolve in EtOAc and wash with water and brine F->G H Dry over Na₂SO₄ and filter G->H I Concentrate the organic layer H->I J Recrystallize from EtOAc/Hexanes I->J K Isolate and dry the product J->K

Caption: Workflow for the synthesis of this compound.

  • Reaction Setup:

    • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-bromo-3,5-dimethyl-1H-pyrazole (100 g, 0.57 mol), anhydrous potassium carbonate (118 g, 0.85 mol), and anhydrous acetone (1 L).

    • Flush the system with an inert gas (nitrogen or argon).

  • Addition of Bromoacetonitrile:

    • In the dropping funnel, prepare a solution of bromoacetonitrile (75 g, 0.63 mol) in anhydrous acetone (200 mL).

    • Begin stirring the pyrazole suspension and add the bromoacetonitrile solution dropwise over a period of 30-45 minutes. An initial exotherm may be observed; control the addition rate to maintain a gentle reflux.

  • Reaction:

    • After the addition is complete, heat the reaction mixture to a gentle reflux (approximately 56 °C) using a heating mantle.

    • Maintain the reflux for 4-6 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) as the eluent.

    • The starting material (4-bromo-3,5-dimethyl-1H-pyrazole) and the product will have different Rf values. The reaction is considered complete when the starting material spot is no longer visible.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture through a pad of celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with acetone (2 x 100 mL).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

    • Dissolve the crude product in ethyl acetate (500 mL) and transfer to a separatory funnel.

    • Wash the organic layer with deionized water (2 x 250 mL) and then with brine (250 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization. Dissolve the crude material in a minimal amount of hot ethyl acetate and then slowly add hexanes until the solution becomes cloudy.

    • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

    • Collect the crystalline product by vacuum filtration, wash with cold hexanes, and dry under vacuum to a constant weight.

Expected Yield and Purity
  • Yield: 110-125 g (85-97% of theoretical yield)

  • Purity: >98% (as determined by ¹H NMR and LC-MS)

Characterization of this compound

The structure and purity of the final product should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): 5.05 (s, 2H, -CH₂CN), 2.30 (s, 3H, -CH₃), 2.25 (s, 3H, -CH₃). The absence of a broad singlet corresponding to the pyrazole N-H proton confirms the completion of the N-alkylation.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 148.5, 140.2, 115.8, 95.7, 38.1, 12.5, 10.9.
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₇H₈BrN₃: 213.99, found: 214.0. The characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in approximately 1:1 ratio) should be observed.
Melting Point To be determined.
Appearance White to off-white crystalline solid.

Troubleshooting and Scale-up Considerations

  • Incomplete Reaction: If TLC indicates the presence of starting material after the recommended reaction time, the reaction can be refluxed for an additional 1-2 hours. Ensure that the potassium carbonate is finely powdered and the acetone is anhydrous to facilitate the reaction.

  • Poor Crystallization: If the product fails to crystallize, try scratching the inside of the flask with a glass rod or adding a seed crystal. Alternatively, the product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Scale-up:

    • Heat Management: The N-alkylation reaction is exothermic. For larger scale syntheses, ensure adequate cooling and a controlled addition rate of the bromoacetonitrile to manage the exotherm.

    • Stirring: Efficient mechanical stirring is crucial to ensure good mixing of the heterogeneous reaction mixture.

    • Solvent Volume: Maintain a sufficient solvent volume to ensure stirrability and to help dissipate heat.

Conclusion

This application note provides a detailed and reliable protocol for the scale-up synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the safety precautions, researchers can confidently produce this valuable intermediate in high yield and purity. The provided troubleshooting and scale-up considerations will aid in the successful implementation of this protocol in a variety of laboratory and pilot plant settings.

References

  • Cole-Parmer. Material Safety Data Sheet - Bromoacetonitrile, 97%. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of bioactive molecules and marketed drugs.[1][2][3] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it an ideal framework for designing targeted therapeutics, from kinase inhibitors in oncology to anti-inflammatory agents.[1][2][4] Compounds featuring the pyrazole motif are found in blockbuster drugs like Celecoxib (Celebrex®) and Sildenafil (Viagra®), highlighting the scaffold's therapeutic versatility.[3][4]

The functionalization of the pyrazole core is therefore a critical task for researchers in drug discovery. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for forging carbon-carbon bonds, enabling the introduction of diverse aryl, heteroaryl, and vinyl moieties onto a heterocyclic core.[5][6][7] This reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acid coupling partners.[6][8]

This guide provides a detailed technical overview and actionable protocols for the Suzuki coupling of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile , a versatile building block for creating novel chemical entities. We will delve into the reaction mechanism, provide a robust starting protocol, and offer insights into optimization and troubleshooting to empower researchers to successfully leverage this chemistry in their synthetic programs.

The Mechanism: A Palladium-Orchestrated Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle orchestrated by a palladium(0) complex.[7][9][10] Understanding this cycle is paramount for rational experimental design and troubleshooting. The process comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][11]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the pyrazole substrate. This forms a new, square planar Pd(II) intermediate. This step is often the rate-determining step of the entire cycle.[7]

  • Transmetalation: This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. For this to occur efficiently, the boronic acid must first be activated by a base.[12] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻).[13][14][15] This boronate then exchanges its organic moiety with the halide on the palladium complex.

  • Reductive Elimination: In the final step, the two organic ligands on the Pd(II) center—the pyrazole and the newly transferred group—couple to form the desired C-C bond. This collapses the intermediate, releases the final product, and regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[5]

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate (Ar-Pd(II)L₂-Br) Pd0->OxAdd Oxidative Addition Transmetal Transmetalation Intermediate (Ar-Pd(II)L₂-R') OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination product Product (Ar-R') Transmetal->product C-C Bond Formation sub 2-(4-bromo-pyrazolyl)acetonitrile (Ar-Br) sub->OxAdd boronic R'-B(OH)₂ + Base boronate [R'-B(OH)₃]⁻ (Activated Boronate) boronic->boronate boronate->Transmetal

Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure

This protocol provides a reliable starting point for the Suzuki coupling of this compound with a typical arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for challenging substrates.

Materials and Reagents
  • Substrate: this compound

  • Coupling Partner: Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

  • Palladium Pre-catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) OR Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%) with a suitable ligand.

  • Ligand (if using Pd₂(dba)₃): XPhos or SPhos (2-4 mol%)[16]

  • Base: K₂CO₃ or K₃PO₄ (2.0 - 3.0 equivalents)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v) or Toluene/Water

  • Equipment: Schlenk flask or reaction vial, magnetic stirrer, heating mantle or oil bath, condenser, inert gas line (Argon or Nitrogen), standard glassware for work-up and purification.

Step-by-Step Methodology
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask. If using a two-component system, add the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Degassing: Subject the reaction mixture to a further degassing cycle by bubbling the inert gas through the solution for 10-15 minutes. This is critical to remove oxygen, which can deactivate the catalyst.[17]

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.[10]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Safety Note: Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). Solvents like 1,4-dioxane are flammable and have specific health hazards. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Optimization and Substrate Scope

The choice of reaction parameters can significantly impact the yield and purity of the desired product. For heterocyclic substrates, careful selection of the catalyst, ligand, and base is crucial.[18][19]

Coupling Partner (Boronic Acid)Recommended Catalyst SystemRecommended BaseSolvent SystemTemp (°C)Typical Yield
Phenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃ (2 eq)Dioxane/H₂O (4:1)90>85%
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3 mol%)K₂CO₃ (2 eq)Dioxane/H₂O (4:1)90>90%
4-Trifluoromethylphenylboronic acidPd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%)K₃PO₄ (3 eq)Toluene/H₂O (5:1)10070-85%
2-Thiopheneboronic acidPd(dppf)Cl₂ (3 mol%)Cs₂CO₃ (2 eq)DMF10065-80%
3-Pyridinylboronic acidPd₂(dba)₃ (2 mol%) / SPhos (4 mol%)K₃PO₄ (3 eq)Dioxane/H₂O (4:1)10060-75%
Vinylboronic acid pinacol esterPd(PPh₃)₄ (2 mol%)Na₂CO₃ (2 eq)DME/H₂O (3:1)80>80%

Table 1. Recommended starting conditions for coupling this compound with various boronic acids. These are representative conditions and may require further optimization.

  • Electron-rich boronic acids generally react faster and give higher yields.

  • Electron-deficient or sterically hindered boronic acids may require more active catalyst systems, such as those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos), stronger bases (K₃PO₄, Cs₂CO₃), and higher temperatures.[16][20]

  • Heteroarylboronic acids can be prone to protodeborylation (cleavage of the C-B bond).[17] Using a stronger base, anhydrous conditions, or boronic esters can sometimes mitigate this side reaction.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to overcoming them.

Troubleshooting_Workflow start Low or No Yield Observed check_sm Analysis shows mainly starting material? start->check_sm check_side Side products detected? check_sm->check_side  No cause_catalyst Cause: Inactive Catalyst (e.g., Oxygen exposure) check_sm->cause_catalyst  Yes cause_conditions Cause: Conditions too mild (Temp, Base, Ligand) check_sm->cause_conditions  Yes cause_solubility Cause: Poor Solubility check_sm->cause_solubility  Yes cause_homo Side Product: Homocoupling (R'-R') check_side->cause_homo  Yes cause_deboryl Side Product: Protodeborylation (R'-H) check_side->cause_deboryl  Yes cause_dehalo Side Product: Dehalogenation (Ar-H) check_side->cause_dehalo  Yes sol_catalyst Solution: Ensure rigorous degassing. Use fresh catalyst or pre-catalyst. cause_catalyst->sol_catalyst sol_conditions Solution: Increase temperature. Switch to stronger base (K₃PO₄). Use more active ligand (XPhos). cause_conditions->sol_conditions sol_solubility Solution: Change solvent system (e.g., Toluene, DMF, DME). cause_solubility->sol_solubility sol_homo Solution: Improve degassing. Use lower catalyst loading. cause_homo->sol_homo sol_deboryl Solution: Use boronic ester. Use stronger, non-aqueous base (KF). Shorten reaction time. cause_deboryl->sol_deboryl sol_dehalo Solution: Use milder base. Lower reaction temperature. cause_dehalo->sol_dehalo

Figure 2. A workflow for troubleshooting common Suzuki coupling issues.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of functionalized pyrazoles from building blocks like this compound. By understanding the underlying mechanism and employing a rational approach to protocol development and optimization, researchers can efficiently generate diverse libraries of novel compounds. The protocols and insights provided herein serve as a comprehensive guide for scientists and drug development professionals aiming to accelerate their discovery programs by leveraging this powerful synthetic transformation.

References

  • Wikipedia. Suzuki reaction . [Link]

  • Cargill, J. S., & Barrios-Landeros, F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction . Chemistry – A European Journal. [Link]

  • Amatore, C., Le Duc, G., & Jutand, A. (2010). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . Journal of the American Chemical Society. [Link]

  • Barrios-Landeros, F., & Cargill, J. S. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction . Angewandte Chemie International Edition. [Link]

  • Organic Chemistry Portal. Suzuki Coupling . [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide . [Link]

  • NRO Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. [Link]

  • Liu, H., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) . Molecules. [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions . Catalysis Science & Technology. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters . Journal of the American Chemical Society. [Link]

  • Klitgaard, S. K., et al. (2002). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines . The Journal of Organic Chemistry. [Link]

  • ResearchGate. General mechanism of Suzuki–Miyaura cross-coupling . [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions . Journal of the American Chemical Society. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . Angewandte Chemie International Edition. [Link]

  • Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 . Molecules. [Link]

  • MDPI. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics . [Link]

  • Rakesh, K. P., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery . Future Medicinal Chemistry. [Link]

  • Pinto, M., & Fernandes, C. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” . Molecules. [Link]

  • NRO Chemistry. Suzuki Coupling: Mechanism & Examples . [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling . [Link]

  • MDPI. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies . [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross Coupling Reaction procedure . [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? . [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? . [Link]

  • Thermo Fisher Scientific. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry . YouTube. [Link]

  • ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids . [Link]

Sources

Introduction: The Therapeutic Potential of Pyrazole Acetonitrile Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Biological Activity Screening of Pyrazole Acetonitrile Compounds

Pyrazole derivatives represent a cornerstone in medicinal chemistry, possessing a unique heterocyclic structure that confers a broad spectrum of pharmacological activities.[1] The incorporation of an acetonitrile moiety can further enhance the therapeutic potential, leading to novel compounds with applications as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] Many pyrazole-based drugs, such as the anti-inflammatory celecoxib and various tyrosine kinase inhibitors used in oncology, underscore the clinical significance of this scaffold.[4][5]

This guide, designed for researchers in drug discovery and development, provides a series of detailed application notes and validated protocols for the systematic screening of novel pyrazole acetonitrile compounds. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and logical screening cascade from initial broad-spectrum analysis to more defined mechanistic studies.

Section 1: Primary Screening for Anticancer Activity via Cytotoxicity Assessment

Rationale: Establishing a Cytotoxic Profile

The initial step in evaluating the anticancer potential of a new chemical entity is to determine its cytotoxic effect on various cancer cell lines.[1] This provides a broad measure of anti-proliferative activity and helps identify which cancer types may be most susceptible. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, the quantity of which is directly proportional to the number of living cells. This assay is a cost-effective and high-throughput method to determine the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[7][8]

Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard starting point and may require optimization for specific cell lines.

1. Preparation of Reagents and Compounds:

  • Compound Stock Solution: Dissolve the pyrazole acetonitrile compound in 100% Dimethyl Sulfoxide (DMSO) to create a 10-50 mM stock solution. Ensure complete dissolution and store in aliquots at -20°C or -80°C to prevent freeze-thaw cycles.[6]
  • Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete cell culture medium. The final DMSO concentration in the wells must not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[6]
  • MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize and protect from light.

2. Assay Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[9][10]
  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of medium containing the various concentrations of the pyrazole acetonitrile compound. Include a "vehicle control" (medium with DMSO at the same final concentration) and an "untreated control" (medium only).
  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).[10][11]
  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this period, purple formazan crystals will form in viable cells.[6]
  • Formazan Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[6][10]
  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the log of the compound concentration.
  • Determine the IC50 value using non-linear regression analysis.
Data Presentation

Summarize the results in a table for clear comparison across different cell lines.

Compound IDCancer Cell LineIC50 (µM) [95% CI]
PZA-001MCF-7 (Breast)5.21 [4.8-5.7]
PZA-001A549 (Lung)8.12 [7.5-8.8]
PZA-001HCT116 (Colon)2.01 [1.7-2.4]
DoxorubicinMCF-7 (Breast)0.95 [0.8-1.1]
Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed cells in 96-well plate e1 Incubate cells (24h) p1->e1 Treatment p2 Prepare serial dilutions of pyrazole compound e2 Treat cells with compound (48-72h) p2->e2 e1->e2 Treatment e3 Add MTT reagent (3-4h) e2->e3 Metabolic conversion e4 Solubilize formazan crystals with DMSO e3->e4 Solubilization a1 Read absorbance at 570 nm e4->a1 a2 Calculate % Viability a1->a2 a3 Determine IC50 Value a2->a3

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Section 2: Mechanistic Screening for Kinase Inhibition (EGFR)

Rationale: Identifying Molecular Targets

Many pyrazole derivatives exert their anticancer effects by inhibiting specific protein kinases that are crucial for cancer cell proliferation and survival.[1][12] The Epidermal Growth Factor Receptor (EGFR) is a well-validated tyrosine kinase target in various cancers, and its inhibition is a common mechanism of action for heterocyclic compounds.[5][13] An in vitro kinase assay is essential to confirm direct target engagement and to determine if a compound's cytotoxic activity is mediated through the inhibition of a specific kinase. The ADP-Glo™ Kinase Assay is a luminescent-based method that measures the amount of ADP produced during a kinase reaction, providing a highly sensitive measure of enzyme activity.[14]

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™)

1. Preparation of Reagents:

  • Kinase Buffer: Prepare appropriate kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[14]
  • Reagents: Reconstitute recombinant human EGFR enzyme, the specific substrate (e.g., poly(Glu,Tyr) 4:1), and ATP according to the manufacturer's protocol (e.g., Promega).[14]
  • Compound Dilutions: Prepare 10X serial dilutions of the pyrazole acetonitrile compound in the kinase buffer with DMSO.

2. Assay Procedure:

  • Reaction Setup: In a 384-well plate, add the following to each well:
  • 1 µL of test compound dilution or vehicle (DMSO).
  • 2 µL of EGFR enzyme at 2X final concentration.
  • 2 µL of substrate/ATP mixture at 2X final concentration.[14]
  • Kinase Reaction: Mix gently and incubate the plate at room temperature for 60 minutes.
  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[14]
  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and introduces luciferase/luciferin to generate a light signal.
  • Signal Detection: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

3. Data Analysis:

  • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
  • Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
  • Determine the IC50 value by plotting percent inhibition against the log of the compound concentration.
Data Presentation
Compound IDTarget KinaseIC50 (nM) [95% CI]
PZA-001EGFR (wild-type)85 [78-93]
PZA-001VEGFR-2>10,000
GefitinibEGFR (wild-type)35 [31-40]
Visualization: Simplified EGFR Signaling Pathway```dot

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS_RAF RAS/RAF/MEK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT STAT STAT Pathway EGFR->STAT PZA Pyrazole Acetonitrile Compound PZA->EGFR Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT->Proliferation

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Section 4: Screening for Anti-inflammatory Activity (COX-2 Inhibition)

Rationale: Targeting Enzymes of Inflammation

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators. [15]Selective inhibition of COX-2 is a major therapeutic strategy for treating inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme. [16]Given that the pyrazole scaffold is central to selective COX-2 inhibitors like celecoxib, screening novel pyrazole acetonitrile compounds against this target is a logical step. A fluorometric or colorimetric assay provides a direct and high-throughput method to measure the peroxidase activity of the COX-2 enzyme and its inhibition by test compounds. [17][18]

Experimental Protocol: Fluorometric COX-2 Inhibitor Screening Assay

This protocol is based on commercially available kits (e.g., Assay Genie, BPS Bioscience). [15][17] 1. Reagent Preparation:

  • Assay Buffer: Prepare the supplied COX Assay Buffer.
  • Enzyme: Reconstitute and dilute human recombinant COX-2 enzyme on ice as per the manufacturer's instructions.
  • Cofactor/Probe Solution: Prepare a reaction mix containing the necessary cofactors and a fluorometric probe (e.g., Amplex™ Red), which detects the Prostaglandin G2 intermediate product. [17] * Substrate: Prepare the arachidonic acid substrate solution.
  • Compound Dilutions: Prepare 10X serial dilutions of the pyrazole acetonitrile compound in a suitable solvent (e.g., DMSO) and then dilute into the assay buffer.

2. Assay Procedure:

  • Plate Setup: To the wells of a black 96-well plate, add:
  • Enzyme Control: 10 µL of Assay Buffer.
  • Inhibitor Control: 10 µL of a known COX-2 inhibitor (e.g., Celecoxib). [17] * Test Wells: 10 µL of the diluted test compound.
  • Enzyme Addition: Add 80 µL of the Reaction Mix (containing buffer, cofactors, probe) to all wells.
  • Initiate Reaction: Add 10 µL of diluted COX-2 enzyme to all wells except a "no enzyme" background control.
  • Pre-incubation: Incubate the plate for 5-10 minutes at 25°C to allow the inhibitor to bind to the enzyme.
  • Substrate Addition: Initiate the enzymatic reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously, preferably with a multi-channel pipette.
  • Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C. [17] 3. Data Analysis:
  • Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
  • Calculate the percent inhibition for each compound concentration relative to the enzyme control.
  • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Data Presentation
Compound IDTarget EnzymeIC50 (µM) [95% CI]
PZA-004COX-20.45 [0.39-0.52]
PZA-004COX-115.8 [14.1-17.7]
CelecoxibCOX-20.04 [0.03-0.05]
Visualization: COX-2 Inhibition Assay Workflow

COX2_Workflow cluster_prep Setup cluster_exp Reaction cluster_analysis Analysis p1 Add Reaction Mix (Buffer, Probe) to wells p2 Add Test Compound, Control Inhibitor, or Vehicle e1 Pre-incubate (5-10 min) p1->e1 p3 Add COX-2 Enzyme p2->e1 p3->e1 e2 Initiate with Arachidonic Acid (Substrate) e1->e2 Inhibitor Binding a1 Measure fluorescence kinetically (Ex/Em 535/587 nm) e2->a1 Enzymatic Reaction a2 Calculate Reaction Rate a1->a2 a3 Determine IC50 Value a2->a3

Caption: Workflow for a fluorometric COX-2 inhibitor screening assay.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. Thermo Fisher Scientific.
  • COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie.
  • ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms.
  • Facile synthesis and antimicrobial screening of pyrazole deriv
  • Methods for in vitro evaluating antimicrobial activity: A review.
  • Cell-based Assay Protocol for Pyrazole Benzamide Compounds: A Detailed Applic
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.
  • Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences.
  • Broth microdilution for antibacterial testing as recommended by CLSI protocol.
  • Recent Advances in the Development of Pyrazole Deriv
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". Benchchem.
  • Identification of Pyrazole-acrylonitrile derivatives as potential anticancer agents and mechanistic insights.
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.
  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads.
  • Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. MDPI.
  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
  • COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.
  • Development of an In Vitro Screening Assay to Test the Antiinflammatory Properties of Dietary Supplements and Pharmacologic Agents.
  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles.
  • Pyrazoles as anticancer agents: Recent advances.
  • MTT assay protocol. Abcam.
  • The Synthesis of Novel Anti-inflammatory and Antimicrobial Compounds: Applic
  • Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central.
  • EGFR Assays & Drug Discovery Services. Reaction Biology.
  • EGFR Kinase Assay.
  • COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical.
  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Deriv
  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry.
  • Current status of pyrazole and its biological activities.
  • Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies.
  • MTT Assay protocol. protocols.io.
  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids.
  • MTT Cell Proliferation Assay.
  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products.
  • Recently reported biological activities of pyrazole compounds. PubMed.
  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
  • EGFR Kinase Assay Kit. BPS Bioscience.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and consistently achieve high yields and purity in this important synthetic transformation.

Section 1: Reaction Overview and Mechanism

The synthesis of this compound is a classic example of an N-alkylation reaction. In this process, the nitrogen atom of the 4-bromo-3,5-dimethyl-1H-pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of a haloacetonitrile (typically bromoacetonitrile or chloroacetonitrile). The reaction is facilitated by a base, which deprotonates the pyrazole's N-H group, thereby increasing its nucleophilicity.

The general mechanism follows a bimolecular nucleophilic substitution (SN2) pathway. The choice of base, solvent, and temperature are critical parameters that significantly influence the reaction rate and overall yield.

Reaction_Mechanism reactant1 4-bromo-3,5-dimethyl- 1H-pyrazole deprotonated Pyrazole Anion (Deprotonated) reactant1->deprotonated Deprotonation plus1 + reactant2 Bromoacetonitrile product 2-(4-bromo-3,5-dimethyl- 1H-pyrazol-1-yl)acetonitrile deprotonated->product Sₙ2 Attack base Base (e.g., K₂CO₃)

Caption: General workflow for the N-alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q: My reaction shows low or no conversion of the starting pyrazole. What are the likely causes?

A: Low conversion is typically rooted in one of four areas: base inefficiency, suboptimal solvent conditions, insufficient thermal energy, or poor reagent quality.

  • Base Inactivity: The base is critical for deprotonating the pyrazole.

    • Cause: Potassium carbonate (K₂CO₃) is often used, but it can be hygroscopic. Absorbed water will quench the base and inhibit the reaction. Similarly, older sodium hydride (NaH) may have an oxidized, inactive surface.

    • Solution:

      • Use freshly dried potassium carbonate (bake at >120°C under vacuum for several hours) or purchase anhydrous grade and store it in a desiccator.

      • If using NaH, ensure it is from a fresh container and handle it under an inert atmosphere (Nitrogen or Argon).

      • Consider switching to Cesium Carbonate (Cs₂CO₃). It is more soluble in organic solvents and often provides superior results in N-alkylations, a phenomenon known as the "caesium effect".[1]

  • Solvent Choice: The solvent must dissolve the pyrazole salt to facilitate the reaction.

    • Cause: Solvents like acetone or acetonitrile (MeCN) are common, but the potassium salt of the pyrazole may have limited solubility.

    • Solution: Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF). DMF is excellent at solvating ions and generally accelerates SN2 reactions.[1]

  • Temperature and Reaction Time:

    • Cause: The reaction may be kinetically slow at room temperature.

    • Solution: Gently heat the reaction mixture. A good starting point is 50-60°C. If using a lower boiling solvent like acetone or MeCN, the reaction can be run at reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating that could decompose the product.

  • Reagent Quality:

    • Cause: Bromoacetonitrile is a lachrymator and can degrade over time, especially if exposed to moisture.

    • Solution: Use bromoacetonitrile from a recently opened bottle. If its quality is suspect, purification by distillation under reduced pressure may be necessary, though this should be done with extreme caution in a well-ventilated fume hood.

Q: The reaction appears complete by TLC, but my isolated yield is poor. Where could I be losing the product?

A: Product loss often occurs during the aqueous workup and purification steps.

  • Aqueous Workup:

    • Cause: The product has some water solubility. During the extraction phase, repeated washes with large volumes of water or brine can pull the product into the aqueous layer.

    • Solution:

      • After quenching the reaction, minimize the volume of water used.

      • Extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times (3x) to ensure complete recovery from the aqueous phase.

      • If the product remains in the aqueous layer, perform a back-extraction of the combined aqueous layers with fresh organic solvent.

  • Purification Issues:

    • Cause (Column Chromatography): The product may streak on silica gel if the column is not packed or run properly. Using a solvent system that is too polar can also cause the product to elute too quickly with impurities.

    • Solution (Column Chromatography): Use a non-polar solvent system, such as a gradient of ethyl acetate in hexanes. Dry-loading the crude material onto silica can often improve separation.

    • Cause (Recrystallization): Using too much solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor.

    • Solution (Recrystallization): Determine the optimal solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes) on a small scale first. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly. If yield is still low, concentrate the mother liquor and attempt a second crop crystallization.

Q: My final product is impure, with multiple spots on TLC. What are the potential side products?

A: The most common impurities are unreacted starting materials. Side reactions are less common for this specific symmetrical pyrazole but can occur.

  • Unreacted Starting Materials:

    • Cause: Incomplete reaction (see first troubleshooting question). 4-bromo-3,5-dimethyl-1H-pyrazole is relatively non-polar, while bromoacetonitrile is more polar.

    • Solution: Optimize reaction conditions (time, temperature, base, solvent) for full conversion. Purification via column chromatography is very effective at separating the product from both starting materials.

  • Bromoacetonitrile Decomposition:

    • Cause: Bromoacetonitrile can polymerize or hydrolyze (if water is present) under basic conditions.

    • Solution: Ensure anhydrous conditions. Add the bromoacetonitrile slowly to the mixture of the pyrazole and base to minimize its self-reaction.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal base and solvent combination?

A: While several combinations can work, the combination of potassium carbonate in DMF is a robust, cost-effective starting point. For difficult reactions or to maximize yield, cesium carbonate in DMF or acetonitrile is often superior due to higher reactivity.[1] A summary of common conditions is provided below.

BaseSolventTemperatureProsCons
K₂CO₃Acetone/MeCNRefluxEasy to remove solvent, inexpensiveLower reactivity, potential solubility issues
K₂CO₃DMF50-80°CGood reactivity, excellent solubilityHigh boiling point, difficult to remove
Cs₂CO₃MeCN/DMFRT-60°CHigh reactivity, often gives higher yieldsExpensive
NaHAnhydrous DMF/THF0°C to RTVery strong base, fast reactionRequires strict inert atmosphere, safety hazard

Q: Can I use chloroacetonitrile instead of bromoacetonitrile?

A: Yes, chloroacetonitrile can be used. However, the C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group. Consequently, reactions with bromoacetonitrile are typically faster and may proceed under milder conditions than those with chloroacetonitrile. If using chloroacetonitrile, you may need to increase the reaction temperature or use a more reactive base/solvent system to achieve a similar conversion rate.

Q: What are the key characterization signals (¹H NMR, ¹³C NMR, MS) to confirm my product?

A: Confirmation of the product structure is crucial.

  • ¹H NMR:

    • The most telling signal is the disappearance of the broad N-H proton from the starting pyrazole (often seen >10 ppm).

    • A new singlet will appear for the -CH₂CN group, typically in the range of 5.0-5.5 ppm.

    • Two singlets for the two non-equivalent methyl groups on the pyrazole ring will be present, usually around 2.2-2.5 ppm.

  • ¹³C NMR:

    • Look for a new signal for the methylene carbon (-C H₂CN) around 35-45 ppm.

    • The nitrile carbon (-C N) will appear downfield, around 115-120 ppm.

    • Signals for the pyrazole ring carbons and the two methyl carbons will also be present. Predicted shifts for similar structures can be found in spectral databases.[2]

  • Mass Spectrometry (MS):

    • The most definitive evidence will be the molecular ion peak. Look for a characteristic pair of peaks for the [M+H]⁺ ion that are two mass units apart and have a roughly 1:1 intensity ratio. This "isotopic signature" is due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes). For C₈H₉BrN₄, the expected mass would be around 241.00 g/mol .

Section 4: Optimized Experimental Protocol

This protocol is a reliable starting point for achieving a high yield of the target compound.

Reagents:

  • 4-bromo-3,5-dimethyl-1H-pyrazole (1.0 eq)

  • Bromoacetonitrile (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-bromo-3,5-dimethyl-1H-pyrazole and anhydrous potassium carbonate.

  • Add anhydrous DMF to the flask (concentration of ~0.5 M with respect to the pyrazole).

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add bromoacetonitrile to the reaction mixture via syringe.

  • Heat the reaction mixture to 60°C and stir.

  • Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Section 5: Troubleshooting Workflow

Use this decision tree to diagnose and solve common synthesis problems systematically.

Caption: A decision tree for troubleshooting the synthesis of this compound.

References

  • ResearchGate. Optimization of pyrazole N-alkylation conditions. Available at: [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Available at: [Link]

  • Semantic Scholar. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Available at: [Link]

  • MDPI. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

  • National Institutes of Health (NIH). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Available at: [Link]

  • ResearchGate. Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Available at: [Link]

  • Google Patents. Fluorophenyl pyrazol compounds.
  • TSI Journals. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Available at: [Link]

  • SpectraBase. 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine - Optional[13C NMR]. Available at: [Link]

Sources

Technical Support Center: Purification of Halogenated Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of halogenated pyrazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these valuable molecules. Halogenated pyrazoles are a critical class of compounds in pharmaceuticals and agrochemicals, but their purification can be fraught with difficulties, from stubborn isomer co-elution to on-column degradation.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may face during your experiments. The protocols and explanations provided herein are grounded in established scientific principles and field-proven experience to ensure you can achieve the desired purity for your compounds.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common challenges in purifying halogenated pyrazoles?

    • How do I choose between chromatography and recrystallization?

    • My halogenated pyrazole seems to be degrading on the silica gel column. What can I do?

    • How can I confirm the purity of my final compound?

  • Troubleshooting Guide: Column Chromatography

    • Issue: Poor or No Separation of Regioisomers

    • Issue: Co-elution of Halogenated Pyrazole with Impurities

    • Issue: Peak Tailing in HPLC Analysis

    • Issue: Irrecoverable Product from the Column

  • Troubleshooting Guide: Recrystallization

    • Issue: Compound Oiling Out Instead of Crystallizing

    • Issue: No Crystal Formation Upon Cooling

    • Issue: Poor Recovery of the Purified Compound

  • Experimental Protocols

    • Protocol 1: Flash Column Chromatography for Regioisomer Separation

    • Protocol 2: Recrystallization of a Halogenated Pyrazole

    • Protocol 3: Purity Assessment by HPLC-UV

  • References

Frequently Asked Questions (FAQs)

What are the most common challenges in purifying halogenated pyrazoles?

The purification of halogenated pyrazoles is often complicated by several factors inherent to their structure:

  • Isomer Separation: The synthesis of substituted pyrazoles can lead to the formation of regioisomers, which often possess very similar polarities, making their separation by standard chromatographic techniques challenging.[1][2] Halogen atoms, while influencing electronics, may not impart a significant enough difference in polarity for easy separation.

  • Compound Stability: The pyrazole ring can be sensitive to acidic conditions. Standard silica gel, being acidic, can sometimes cause degradation of the target compound during column chromatography.[1]

  • Solubility Issues: Finding a suitable solvent system for either chromatography or recrystallization can be difficult. Halogenated pyrazoles can exhibit a wide range of solubilities depending on the nature and position of the halogen and other substituents.

  • Co-eluting Impurities: By-products from the synthesis, such as unreacted starting materials or side-products, can have similar chromatographic behavior to the desired halogenated pyrazole.

How do I choose between chromatography and recrystallization?

The choice between these two primary purification techniques depends on the nature of your sample and the desired purity level.

Technique Best For Advantages Disadvantages
Column Chromatography Complex mixtures with multiple components, separation of isomers with small polarity differences.High resolving power, applicable to a wide range of compounds.Can be time-consuming, potential for sample degradation on stationary phase, requires larger volumes of solvent.
Recrystallization Samples that are relatively pure (>80-90%) and where the impurities have different solubility profiles from the main compound.Can yield very high purity, cost-effective, scalable.Not suitable for all compounds (e.g., oils or compounds that don't form good crystals), lower recovery for highly impure samples.

A common strategy is to perform an initial purification by flash column chromatography to remove the bulk of impurities and separate isomers, followed by recrystallization to achieve high purity.

My halogenated pyrazole seems to be degrading on the silica gel column. What can I do?

This is a frequent issue stemming from the acidic nature of standard silica gel. Here are several strategies to mitigate this problem:

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it. This can be achieved by adding a small amount of a basic modifier, such as triethylamine (~1%), to the eluent or by preparing a slurry of the silica gel in the eluent containing the base before packing the column.[1][3]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

  • Minimize Residence Time: Work quickly by using a faster flow rate during flash chromatography and collecting fractions efficiently to reduce the time your compound spends in contact with the silica gel.[1]

  • Dry Loading: This is the preferred method for sample application. Dissolve your crude mixture in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder is then added to the top of the column. This technique avoids issues associated with using a strong loading solvent and often leads to better separation.[1]

How can I confirm the purity of my final compound?

A multi-technique approach is often necessary for robust purity confirmation.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a workhorse for routine purity assessment.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides both purity information and mass confirmation of your target compound and any impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities. Quantitative NMR (qNMR) can be used for the determination of absolute purity.[4]

  • Elemental Analysis: This provides the percentage composition of elements (C, H, N, halogens) and is a good indicator of purity.

Troubleshooting Guide: Column Chromatography

Issue: Poor or No Separation of Regioisomers

The separation of pyrazole regioisomers is a common and significant challenge due to their similar physical and chemical properties.[1][2]

Causality and Troubleshooting Workflow

start Poor Isomer Separation check_tlc Step 1: TLC Analysis Is there separation on TLC? start->check_tlc optimize_mobile Step 2: Mobile Phase Optimization - Adjust polarity - Try different solvent systems check_tlc->optimize_mobile No check_tlc->optimize_mobile Yes, but poor change_stationary Step 3: Change Stationary Phase - C18 Reverse Phase - Chiral Stationary Phase (if applicable) optimize_mobile->change_stationary Still no separation yes_sep Separation Achieved optimize_mobile->yes_sep Improved separation no_sep No Separation change_stationary->no_sep Still no separation change_stationary->yes_sep Separation achieved

Caption: Troubleshooting workflow for poor isomer separation.

Detailed Steps:

  • Confirm Separation on TLC: Before running a column, ensure you can achieve separation on a TLC plate using the same solvent system. If the spots are not resolved on the TLC, they will not separate on the column.[1]

  • Optimize the Mobile Phase:

    • Adjust Polarity: If your isomers are co-eluting, the mobile phase may be too polar. Try a shallower gradient or an isocratic elution with a less polar solvent system that showed the best separation on TLC.[1] For normal phase silica gel, common mobile phases include gradients of ethyl acetate in hexane.[2]

    • Try Different Solvent Systems: Sometimes a complete change in the solvent system is necessary. For example, if an ethyl acetate/hexane system fails, consider dichloromethane/methanol or toluene/acetone systems.

  • Change the Stationary Phase:

    • Reverse-Phase HPLC: For regioisomers that are difficult to separate on silica, C18 reverse-phase HPLC can be very effective.[1]

    • Chiral Stationary Phases (CSPs): For enantiomers, specialized chiral columns, such as those based on polysaccharides, are necessary.[1]

Issue: Co-elution of Halogenated Pyrazole with Impurities

Causality: Impurities from the synthesis may have very similar polarities to the desired product.

Solutions:

  • Orthogonal Purification: If the impurity co-elutes in one chromatographic system (e.g., normal phase), try a fundamentally different one (e.g., reverse phase). The different separation mechanism can often resolve the components.

  • Acid/Base Wash: If the impurity has acidic or basic functionality that the pyrazole does not, a liquid-liquid extraction with an acidic or basic aqueous solution prior to chromatography can remove it.

  • Salt Formation and Crystallization: A patented method for pyrazole purification involves reacting the crude material with an acid (inorganic or organic) to form the acid addition salt, which can then be selectively crystallized.[5][6]

Issue: Peak Tailing in HPLC Analysis

Causality: Peak tailing can be caused by interactions between basic pyrazole nitrogens and acidic silanol groups on the silica-based stationary phase, or by column overload.

Solutions:

  • Add a Mobile Phase Modifier: For reverse-phase HPLC, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid (typically 0.1%) to the mobile phase can protonate the silanol groups and reduce tailing. For normal phase, a basic modifier like triethylamine may be used.

  • Reduce Sample Load: Injecting too much sample can lead to peak distortion. Reduce the concentration or volume of the injected sample.

  • Use a Different Column: Consider a column with end-capping or a different stationary phase chemistry that is more suitable for basic compounds.

Issue: Irrecoverable Product from the Column

Causality: The compound may be strongly adsorbed to the stationary phase, especially if it is highly polar or if there are strong acidic/basic interactions.

Solutions:

  • Increase Eluent Polarity: Gradually increase the polarity of the mobile phase to a very high level (e.g., up to 10-20% methanol in dichloromethane for normal phase).

  • Flush with a Stronger Solvent: If the product is still on the column, flushing with a solvent system containing a small amount of acid (e.g., acetic acid) or base (e.g., ammonia in methanol) can help to displace the compound. Use this as a last resort as it may affect the column's performance for future separations.

  • Consider Deactivating Silica Gel: As mentioned previously, pre-treating the silica gel with a base can prevent strong adsorption of basic pyrazoles.[3]

Troubleshooting Guide: Recrystallization

Issue: Compound Oiling Out Instead of Crystallizing

Causality: This often happens when the solution is supersaturated to a high degree, or if the boiling point of the solvent is higher than the melting point of the compound. Impurities can also inhibit crystal lattice formation.

Solutions:

  • Use a Lower Boiling Point Solvent: Select a solvent with a boiling point well below the melting point of your compound.

  • Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath or refrigerator.

  • Add a Seed Crystal: If you have a small amount of pure, solid material, adding a seed crystal can initiate crystallization.

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites.

  • Use a Solvent/Anti-Solvent System: Dissolve the compound in a good solvent and then slowly add a miscible "anti-solvent" in which the compound is insoluble until the solution becomes turbid. Then, add a small amount of the good solvent to redissolve the solid and allow it to cool slowly. A common system is dissolving in a hot alcohol (like ethanol or methanol) and adding hot water dropwise until turbidity persists.[3]

Issue: No Crystal Formation Upon Cooling

Causality: The solution may not be sufficiently saturated, or there may be no nucleation sites for crystal growth.

Solutions:

  • Concentrate the Solution: Evaporate some of the solvent to increase the concentration of your compound and try cooling again.

  • Induce Crystallization: Use the techniques mentioned above (seed crystal, scratching).

  • Change the Solvent: The chosen solvent may be too good a solvent for your compound, even at low temperatures. Experiment with different solvents or solvent mixtures.

Issue: Poor Recovery of the Purified Compound

Causality: This can be due to using too much solvent, cooling the solution too quickly (which can trap impurities), or premature filtration.

Solutions:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve your compound.

  • Optimize Cooling Rate: Allow for slow cooling to maximize the formation of pure crystals.

  • Ensure Complete Crystallization: Before filtering, ensure that no more crystals are forming. You can check this by cooling the filtrate further to see if more solid precipitates.

  • Wash with Cold Solvent: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining impurities on the surface without dissolving a significant amount of the product.

Experimental Protocols

Protocol 1: Flash Column Chromatography for Regioisomer Separation

This protocol provides a general guideline for separating halogenated pyrazole regioisomers on a silica gel column.[1][2]

  • TLC Analysis:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of ethyl acetate/hexane) to find a system that gives good separation between the isomers (aim for a ΔRf of at least 0.1).

  • Column Packing:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase identified from the TLC analysis.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude halogenated pyrazole mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 1-2 times the weight of the crude material) to the solution.

    • Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the initial, non-polar mobile phase.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase as determined by your TLC analysis.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure desired isomer.

    • Remove the solvent under reduced pressure to obtain the purified halogenated pyrazole.

Protocol 2: Recrystallization of a Halogenated Pyrazole

This protocol describes a general procedure for purifying a solid halogenated pyrazole by recrystallization.[7]

  • Solvent Selection:

    • Place a small amount of the crude solid in several test tubes.

    • Add a few drops of different solvents to each tube at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it when heated.

  • Dissolution:

    • Place the crude halogenated pyrazole in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

    • Hot filter the solution to remove the charcoal.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Protocol 3: Purity Assessment by HPLC-UV

This protocol provides a general method for determining the purity of a halogenated pyrazole sample.[4]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the purified halogenated pyrazole and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to make a stock solution of known concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution to a working concentration (e.g., 0.1 mg/mL).

  • HPLC Conditions:

    • Column: A C18 reverse-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase:

      • A: Water with 0.1% formic acid or TFA.

      • B: Acetonitrile with 0.1% formic acid or TFA.

    • Gradient: A typical gradient would be from 5% B to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm, or determined by a UV scan).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the sample and record the chromatogram.

    • The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.

References

  • UAB Barcelona. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

  • Mertens, H., et al. (2011). Method for purifying pyrazoles. Google Patents. WO2011076194A1.
  • Mertens, H., et al. (2011). Process for the purification of pyrazoles. Google Patents. DE102009060150A1.
  • El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(8), 1879.
  • Luque, C., et al. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand: A structural investigation of their coordination to Pd(II), Pt(II) and Zn(II) centres. Inorganica Chimica Acta, 367(1), 35–43.
  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Retrieved from [Link]

  • Shingare, M. S., et al. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Scientific Research in Science and Technology, 6(1), 633-638.
  • Wang, Y., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.
  • Tuno, T. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1099.
  • Chernyak, D., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9639–9650.
  • Tan, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1-32.
  • Organic Syntheses Procedure. (n.d.). Three-component Reaction for Pyrazole Synthesis. Retrieved from [Link]

  • Alam, M. J., et al. (2021).
  • Aggarwal, N., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 481-518.
  • MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Retrieved from [Link]

  • Welch, C. J., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
  • Biziere, K., et al. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Bansal, R. K., & Kumar, S. (2014). Current status of pyrazole and its biological activities. Journal of the Association of Arab Universities for Basic and Applied Sciences, 15, 11-21.
  • Schäfer, A., et al. (2021).
  • Sridhar, A., et al. (2019). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 10(4), 1835-1840.
  • Pinto, D. C., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(15), 4961.
  • Pop, R., et al. (2021).
  • Lotfi, A., et al. (2025). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
  • El-Sayed, M. A., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(40), 26365–26376.
  • Chernyak, D., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9639–9650.
  • Various Authors. (2025). Recent Developments in the Chemistry of Pyrazoles.

Sources

Side reaction products in the synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Our goal is to provide you with the expertise and practical insights needed to troubleshoot issues, optimize your reaction conditions, and ensure the integrity of your final product.

Overview of the Synthesis

The target molecule is synthesized via the N-alkylation of 4-bromo-3,5-dimethyl-1H-pyrazole with bromoacetonitrile. This reaction, typically an SN2 process, involves the deprotonation of the pyrazole nitrogen by a base, followed by nucleophilic attack on the electrophilic carbon of bromoacetonitrile.

While seemingly straightforward, the inherent chemical nature of the pyrazole ring and the reactivity of the alkylating agent can lead to a complex mixture of products. This guide will address the most common side reactions and provide robust troubleshooting strategies.

Primary Reaction Pathway

The desired transformation is the selective alkylation at the N1 position of the pyrazole ring.

G cluster_reactants Reactants Pyrazole 4-bromo-3,5-dimethyl-1H-pyrazole Deprotonation Deprotonation Pyrazole->Deprotonation AlkylatingAgent Bromoacetonitrile (BrCH₂CN) SN2 SN2 Attack AlkylatingAgent->SN2 Base Base (e.g., K₂CO₃, NaH) Base->Deprotonation Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->SN2 Deprotonation->SN2 Pyrazolate Anion Product This compound (Desired Product) SN2->Product

Caption: Desired N1-alkylation pathway via SN2 reaction.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions addressing common problems observed during the synthesis.

Q1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yield is the most common issue and can stem from several sources, primarily competing side reactions and reagent instability.

Possible Cause 1: Formation of the N2-Alkylated Isomer The pyrazole ring has two nitrogen atoms, and alkylation can occur at either N1 or N2, leading to a mixture of regioisomers that can be difficult to separate.[1] The formation of the undesired 2-(4-bromo-3,5-dimethyl-1H-pyrazol-2 -yl)acetonitrile is a major cause of reduced yield for the desired N1 product.

  • Why it happens: The regioselectivity of pyrazole alkylation is a delicate balance of steric and electronic factors.[1] Alkylation typically favors the less sterically hindered nitrogen. In 4-bromo-3,5-dimethyl-1H-pyrazole, the two methyl groups at C3 and C5 create a relatively symmetric steric environment around N1 and N2, making isomer formation highly probable.

  • Solution:

    • Choice of Base and Solvent: The reaction conditions, particularly the base-solvent system, can significantly influence the N1/N2 ratio.[1] Using a milder, heterogeneous base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as acetonitrile or DMF often favors N1 alkylation. Strong, soluble bases like sodium hydride (NaH) can sometimes lead to different selectivity profiles.

    • Temperature Control: Running the reaction at a lower temperature (e.g., room temperature instead of reflux) can sometimes improve selectivity by favoring the thermodynamically more stable N1 product.

G cluster_pathways Competing Alkylation Pathways start Deprotonated 4-bromo-3,5-dimethylpyrazole N1_Product N1-Isomer (Desired Product) start->N1_Product Attack at N1 N2_Product N2-Isomer (Side Product) start->N2_Product Attack at N2

Caption: Competing N1 vs. N2 alkylation pathways.

Possible Cause 2: Decomposition of Bromoacetonitrile Bromoacetonitrile is a potent lachrymator and is sensitive to base, heat, light, and prolonged air exposure.[2][3] Its decomposition can lead to the formation of cyanide ions and polymeric materials, which not only reduces the amount of available alkylating agent but also introduces impurities.

  • Why it happens: The presence of a strong base can promote the elimination of HBr or hydrolysis of the nitrile group. When heated, it can emit toxic vapors of nitrogen oxides and bromine.[2][4]

  • Solution:

    • Use Fresh Reagent: Always use bromoacetonitrile from a recently opened bottle or distill it before use if purity is in doubt.

    • Controlled Addition: Add the bromoacetonitrile dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature) rather than adding it all at once, especially if using a strong base.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air-induced degradation.[5]

Q2: I see multiple spots on my TLC plate that are not starting material or the desired product. What could they be?

Unexpected spots on a TLC plate are indicative of side reactions. Besides the N2-isomer, other impurities can form.

Observed Issue Probable Cause / Side Product Proposed Mechanism Troubleshooting Action
Spot close to product Rf N2-Alkylated Isomer Competing nucleophilic attack from the N2 position of the pyrazole ring.[1]Modify base/solvent system; improve chromatographic separation.
Baseline material / Streaking Polymeric byproducts Base-induced polymerization of bromoacetonitrile or other reactive intermediates.[2][5]Use fresh bromoacetonitrile; add alkylating agent slowly at low temperature.
Spot with different polarity Unbrominated Alkylated Pyrazole Incomplete bromination of the 3,5-dimethylpyrazole starting material leads to the formation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile.Ensure the purity of the starting 4-bromo-3,5-dimethyl-1H-pyrazole via recrystallization or chromatography.
Highly polar spot (stays at baseline) Quaternary Pyrazolium Salt The N-alkylated product acts as a nucleophile and reacts with another molecule of bromoacetonitrile.Avoid a large excess of bromoacetonitrile; ensure efficient stirring to prevent localized high concentrations.
Q3: My final product is off-color (e.g., yellow or brown). How can I purify it?

Discoloration often arises from trace impurities formed by the degradation of bromoacetonitrile or other side reactions.

  • Purification Strategy:

    • Column Chromatography: This is the most effective method. A silica gel column using a gradient elution system (e.g., starting with hexane and gradually increasing the proportion of ethyl acetate) is typically effective at separating the desired product from isomers and colored impurities.

    • Recrystallization: If the product is a solid and of sufficient purity (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be an excellent final purification step to remove residual colored impurities.

    • Activated Carbon Treatment: For persistent color, a small amount of activated carbon can be added to a solution of the crude product, stirred briefly, and then filtered through celite before final isolation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent combination for this reaction? While the optimal conditions can depend on the specific scale and equipment, a widely successful combination is potassium carbonate (K₂CO₃) as the base in anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF) as the solvent .[6] This system offers a good balance of reactivity and selectivity, generally favoring the desired N1-alkylation. Using sodium hydride (NaH) in THF is an alternative for achieving complete deprotonation but may require more careful temperature control to manage selectivity and side reactions.[1]

Q2: How do I monitor the progress of the reaction effectively? Thin-Layer Chromatography (TLC) is the preferred method. Use a mobile phase that provides good separation between the starting pyrazole and the product(s) (e.g., 30% ethyl acetate in hexane). Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the plate. The reaction is complete when the starting pyrazole spot has been completely consumed.

Q3: Is it necessary to use an inert atmosphere? While not always strictly required, using an inert atmosphere (N₂ or Ar) is highly recommended. It prevents potential side reactions involving atmospheric moisture and oxygen, particularly with sensitive reagents like bromoacetonitrile and strong bases like NaH.[5] This is a critical step for ensuring reproducibility and high purity.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: Draw a light pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes: "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).

  • Prepare a Dilute Solution of Starting Material: Dissolve a small amount of 4-bromo-3,5-dimethyl-1H-pyrazole in a volatile solvent like ethyl acetate.

  • Spot the Plate:

    • In the "SM" lane, apply a small spot of the starting material solution.

    • In the "RXN" lane, use a capillary tube to take a small aliquot from the reaction mixture and apply it as a spot.

    • In the "CO" lane, first spot the starting material, then apply the reaction mixture spot directly on top of it.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent (e.g., 30:70 Ethyl Acetate:Hexane). Ensure the solvent level is below the pencil line. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot in the "RXN" lane indicates the reaction is complete. The product spot should appear at a different Rf value.

Protocol 2: General Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using a slurry method with your initial, low-polarity eluent (e.g., 100% hexane or 5% ethyl acetate in hexane).

  • Load the Sample: Concentrate the crude reaction mixture in vacuo. Adsorb the crude residue onto a small amount of silica gel and dry it completely. Carefully add the dried powder to the top of the packed column.

  • Elute the Column: Begin eluting with the low-polarity solvent. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate).

  • Collect Fractions: Collect small fractions in test tubes and monitor them by TLC to identify which fractions contain the pure desired product.

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • National Institutes of Health. (n.d.). Bromoacetonitrile. PubChem. Retrieved from [Link]

  • Butcher, T. W., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 26(11), 3321. Available from: [Link]

  • Fisher, G. H., et al. (2020). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(5), 2373-2377. Available from: [Link]

  • Reddy, R. E., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10173–10183. Available from: [Link]

  • Nanjunda Swamy, S., et al. (2013). Synthesis of Novel Substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. Trade Science Inc. Available from: [Link]

  • Wikipedia. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN1482119A - Method for preparing 3.5-dimethylpyrazole.
  • DePorre, Y., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Chemistry, 4(2), 488-498. Available from: [Link]

  • Imasheva, A. A., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 27(19), 6249. Available from: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazole N-Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrazole N-Alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with pyrazole scaffolds. Pyrazole cores are foundational in numerous pharmaceuticals and agrochemicals, making their functionalization a critical step in modern synthesis.[1][2] However, the N-alkylation of unsymmetrically substituted pyrazoles is notoriously challenging, often leading to issues with yield and regioselectivity.

This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common experimental hurdles and optimize your reaction conditions for success.

Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles such a significant challenge?

The primary challenge stems from the similar electronic properties and pKa values of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring.[3][4][5] Both nitrogen atoms can act as nucleophiles after deprotonation. This electronic similarity means that without significant directing factors, an alkylating agent often attacks both nitrogens, leading to the formation of a mixture of N1 and N2 alkylated regioisomers, which can be difficult and costly to separate.[3][5]

Q2: What are the fundamental factors that control the N1 vs. N2 regioselectivity?

The regiochemical outcome of pyrazole N-alkylation is a delicate balance of several interconnected factors. Understanding these is the first step to optimization:

  • Steric Effects : This is often the most dominant factor. The bulkiness of substituents on the pyrazole ring (at positions C3 and C5) and the steric hindrance of the alkylating agent itself are primary determinants.[2][5] Alkylation will generally favor the less sterically hindered nitrogen atom. For instance, a large substituent at the C3 position will direct alkylation to the N1 position.

  • Electronic Effects : The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms. While the electronic difference is often subtle, it can be exploited in specific cases to influence the reaction pathway.

  • Reaction Conditions : The choice of base, solvent, temperature, and even the base's counter-ion can dramatically influence or even switch the regioselectivity.[3] For example, certain base-solvent combinations can promote the formation of specific pyrazolate anion aggregates, which in turn dictate the site of alkylation.

Q3: What is the general mechanism for pyrazole N-alkylation?

The reaction typically proceeds via a two-step mechanism involving deprotonation followed by nucleophilic substitution.

  • Deprotonation : A base removes the acidic proton from the N-H of the pyrazole ring, generating a nucleophilic pyrazolate anion.

  • Nucleophilic Attack : The pyrazolate anion then attacks the electrophilic alkylating agent (e.g., an alkyl halide), forming the new N-C bond.

G cluster_workflow General N-Alkylation Mechanism start NH-Pyrazole anion Pyrazolate Anion start->anion + Base - H⁺ base Base (e.g., NaH, K₂CO₃) product N-Alkylated Pyrazole (Mixture of Isomers) anion->product + R-X - X⁻ alkyl_agent Alkylating Agent (R-X)

Caption: General mechanism of pyrazole N-alkylation.

Troubleshooting Guide
Problem 1: My reaction shows low or no yield.

This is a common issue that can often be resolved by systematically evaluating the reaction components.

Potential Cause & Solution

  • Incomplete Deprotonation : The base you are using may not be strong enough to fully deprotonate the pyrazole, especially if the ring is substituted with electron-withdrawing groups.

    • Solution : Switch to a stronger base. If you are using a carbonate base (e.g., K₂CO₃, Cs₂CO₃), consider moving to a hydride (e.g., NaH) or a powerful amide base (e.g., KHMDS).[5] Always use anhydrous solvents when working with strong bases like NaH.

BaseTypical Solvent(s)Relative StrengthNotes
K₂CO₃DMF, AcetonitrileWeakCommon, but may require heat and can be slow.
Cs₂CO₃DMF, AcetonitrileModerateMore soluble and often more effective than K₂CO₃.
NaH THF, DMF (anhydrous) Strong Highly effective for complete deprotonation. Exothermic reaction with protic sources; handle with care.[3][5]
KHMDSTHF (anhydrous)Very StrongUseful for sterically hindered or poorly acidic pyrazoles.
  • Insufficiently Reactive Alkylating Agent : The electrophilicity of your alkylating agent is critical.

    • Solution : The reactivity order for alkyl halides is R-I > R-Br > R-Cl. If your alkyl chloride is not reacting, switch to the bromide or iodide equivalent. Alternatively, consider using more potent electrophiles like alkyl triflates or exploring alternative methodologies such as using trichloroacetimidate electrophiles with a Brønsted acid catalyst.[2][6]

  • Decomposition of Reagents or Products : Pyrazoles and alkylating agents can be sensitive to air, moisture, or high temperatures.

    • Solution : Ensure your reagents are pure and your solvents are anhydrous, especially when using strong bases. Run the reaction under an inert atmosphere (Nitrogen or Argon). If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period.

Problem 2: My reaction produces a mixture of N1 and N2 isomers that is difficult to separate.

This is the most frequent and challenging problem in pyrazole alkylation. The solution lies in strategically manipulating the factors that control regioselectivity.

Potential Cause & Solution

  • Poor Steric or Electronic Differentiation : The substituents on your pyrazole at C3 and C5 are not different enough in size or electronic character to inherently direct the alkylation to one nitrogen.

    • Solution 1: Optimize Base and Solvent Conditions : This is the most powerful tool for controlling regioselectivity. The interplay between the pyrazolate counter-ion (from the base) and the solvent's coordinating ability can favor one regioisomer. A systematic screen of conditions is recommended.

      • For N1-Alkylation : Combinations like NaH in THF or K₂CO₃ in DMSO have been shown to favor the formation of the N1-alkylated product, which is often the thermodynamically more stable isomer.[5][7]

      • Switching Selectivity : The size and charge of the cation from the base can control selectivity.[3] Experimenting with different alkali metal bases (Li⁺, Na⁺, K⁺, Cs⁺) can sometimes reverse or improve the isomeric ratio.

    • Solution 2: Modify the Alkylating Agent : Using a sterically bulky alkylating agent can dramatically improve selectivity by forcing the reaction to occur at the less hindered nitrogen atom. Recently, the use of bulky α-halomethylsilanes as masked methylating reagents has been shown to achieve excellent N1-selectivity.[8][9]

    • Solution 3: Use a Directing/Protecting Group : For particularly challenging cases, a protecting group strategy can provide near-perfect regiocontrol.

      • A bulky group, such as a triphenylsilyl group, can be installed at one position to sterically block the adjacent nitrogen.[7]

      • The tetrahydropyranyl (THP) group is another effective choice, which can be introduced under green, solvent-free conditions. After alkylation at the desired position, the protecting group is removed.[10][11]

G cluster_workflow Troubleshooting Workflow for Poor Regioselectivity start Poor Regioselectivity (N1/N2 Mixture) q1 Is C3 or C5 substituent sterically demanding? start->q1 a1 YES: Alkylation should favor less hindered Nitrogen. Verify structure. q1->a1 Yes a2 NO: Control via reaction conditions. q1->a2 No q2 Desired Isomer? a2->q2 n1_path Screen N1-favoring conditions: - NaH in THF - K₂CO₃ in DMSO q2->n1_path N1 (less hindered) n2_path Screen alternative conditions: - Change cation (Li, K, Cs) - Use polar, non-coordinating solvents q2->n2_path N2 (more hindered) q3 Selectivity still poor? n1_path->q3 n2_path->q3 final_strat Advanced Strategies: 1. Use sterically bulky alkylating agent. 2. Employ a protecting group strategy (e.g., THP, Silyl). q3->final_strat Yes

Sources

Stability issues of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues encountered when working with this compound, particularly under acidic conditions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and a thorough understanding of the molecule's behavior.

Understanding the Core Stability Challenge

The chemical structure of this compound contains two key functional groups that influence its stability in acidic environments: the acetonitrile group and the substituted pyrazole ring . The primary stability concern arises from the susceptibility of the nitrile group to acid-catalyzed hydrolysis. While the pyrazole ring is generally robust due to its aromatic character, the presence of substituents and strong acidic conditions can potentially influence its integrity.[1][2][3]

This guide will walk you through identifying, troubleshooting, and mitigating these stability issues.

Frequently Asked Questions (FAQs)

Q1: I am observing a new, more polar peak in my HPLC analysis after exposing my sample of this compound to acidic conditions. What is this new peak?

A1: The most probable cause for the appearance of a new, more polar peak is the acid-catalyzed hydrolysis of the acetonitrile group.[4][5] This reaction proceeds in two potential steps: first, the nitrile is hydrolyzed to an intermediate amide, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide. This amide is then further hydrolyzed to the corresponding carboxylic acid, (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid.[6][7] Both the amide and the carboxylic acid are more polar than the parent nitrile, and thus will have shorter retention times on a reverse-phase HPLC column.

Q2: How can I confirm that the new peak is a hydrolysis product?

A2: To confirm the identity of the degradation product, you can employ the following strategies:

  • LC-MS Analysis: Liquid chromatography-mass spectrometry is the most direct method. The mass of the primary hydrolysis product, the amide, will be 18 Da higher than the parent compound (due to the addition of a water molecule). The carboxylic acid will be 17 Da higher than the amide (replacement of NH₂ with OH).

  • Co-injection with a Standard: If you can synthesize or acquire a standard of the suspected amide or carboxylic acid degradation product, you can perform a co-injection with your degraded sample. If the new peak in your sample has the same retention time as the standard, it strongly suggests they are the same compound.

  • Forced Degradation Study: Intentionally degrade a sample of your compound under controlled acidic conditions (e.g., 0.1 M HCl at a slightly elevated temperature) and monitor the formation of the new peak over time. This can provide further evidence that the new peak is a degradation product.

Q3: At what pH range does this hydrolysis become significant?

Q4: Is the bromo-substituted pyrazole ring itself susceptible to degradation under acidic conditions?

A4: The pyrazole ring is an aromatic heterocycle and is generally quite stable.[1][2] It is a weak base and will be protonated in strong acid to form a pyrazolium cation.[8][9] This protonation can deactivate the ring towards electrophilic attack. While the pyrazole ring itself is resistant to cleavage under typical acidic conditions used in pharmaceutical development, extremely harsh conditions (e.g., concentrated strong acids at high temperatures) could potentially lead to uncharacterized degradation pathways. The bromo substituent at the C4 position is an electron-withdrawing group which can influence the overall electron density of the ring, but significant degradation of the ring under moderately acidic conditions is not the primary stability concern.[10][11]

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Acidic Mobile Phase During HPLC Analysis

Symptoms:

  • Poor peak shape (tailing or fronting) for the main compound.

  • Appearance of one or more new peaks, typically at earlier retention times.

  • Loss of total peak area over a sequence of injections.

Root Cause Analysis: The acidic mobile phase is causing on-column degradation of the analyte. The nitrile group is being hydrolyzed to the amide and/or carboxylic acid during the chromatographic run.

Solutions:

  • Modify Mobile Phase pH:

    • Increase pH: If your separation allows, increase the pH of the mobile phase to a less acidic range (e.g., pH 3-5). A small change in pH can significantly reduce the rate of hydrolysis.

    • Use a Weaker Acid: If an acidic modifier is necessary for chromatography, consider switching from a strong acid like trifluoroacetic acid (TFA) to a weaker acid like formic acid or acetic acid.

  • Reduce Analysis Time and Temperature:

    • Faster Gradient: Optimize your HPLC method to reduce the run time, minimizing the compound's exposure to the acidic mobile phase.

    • Lower Column Temperature: If your HPLC system has a column thermostat, reduce the temperature. Hydrolysis reactions are temperature-dependent, and lowering the temperature will slow the degradation rate.

  • Sample Preparation:

    • Fresh Samples: Prepare your samples in a neutral or weakly acidic diluent immediately before injection. Avoid storing samples in acidic solutions for extended periods.

    • Use an Aprotic Diluent: If possible, dissolve your sample in an aprotic solvent like acetonitrile or DMSO for injection.

Issue 2: Inconsistent Results in Biological Assays Performed in Acidic Buffer

Symptoms:

  • Poor reproducibility of assay results.

  • Loss of compound activity over time.

  • Drifting dose-response curves.

Root Cause Analysis: The compound is degrading in the acidic assay buffer, leading to a lower effective concentration of the active compound over the course of the experiment.

Solutions:

  • Buffer Optimization:

    • Increase Buffer pH: If the biological assay permits, increase the pH of the buffer to a less acidic level.

    • Stability Profiling: Perform a time-course stability study of the compound in your assay buffer. Quantify the amount of parent compound remaining at different time points using HPLC. This will help you determine the time window in which the compound is stable.

  • Experimental Design:

    • Time-Course Experiments: Design your experiments to minimize the incubation time of the compound in the acidic buffer.

    • Fresh Stock Solutions: Prepare fresh stock solutions of the compound for each experiment.

  • Consider Formulation Strategies:

    • For in-vivo studies or longer-term in-vitro experiments, formulation strategies to protect the compound from acidic environments may be necessary. This is a more advanced consideration for later stages of drug development.

Experimental Protocols

Protocol 1: Rapid Assessment of Acidic Stability

This protocol provides a quick method to determine if your compound is susceptible to degradation under acidic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC system with UV detector

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in ACN.

  • Acidic Stress: In a clean vial, mix 100 µL of the stock solution with 900 µL of 0.1 M HCl.

  • Neutral Control: In a separate vial, mix 100 µL of the stock solution with 900 µL of a 1:1 mixture of ACN and water.

  • Incubation: Incubate both vials at 40°C for 4 hours.

  • Neutralization (for the acidic sample): After incubation, add 100 µL of 1 M NaOH to the acidic stress sample to neutralize the acid. Note: This step is to prevent further degradation on the HPLC system if a neutral mobile phase is used. It may not be necessary if the mobile phase is acidic.

  • Analysis: Analyze both the acidic stress sample and the neutral control by HPLC. Compare the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak in the stressed sample.

Data Interpretation:

Observation in Stressed SampleInterpretation
>10% decrease in parent peak areaCompound is likely unstable under these conditions.
Appearance of new, earlier eluting peaksSuggests formation of more polar degradation products (e.g., amide, carboxylic acid).
No significant change from controlCompound is relatively stable under these conditions.

Visualizing Degradation and Workflows

Potential Degradation Pathway

G Parent This compound Amide 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide Parent->Amide H+ / H2O (Hydrolysis) Acid (4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid Amide->Acid H+ / H2O (Further Hydrolysis) G Start Instability Observed in HPLC Check_MP Is Mobile Phase pH < 3? Start->Check_MP Modify_MP Increase pH or use weaker acid Check_MP->Modify_MP Yes Check_Temp Is column temp > RT? Check_MP->Check_Temp No End Stability Improved Modify_MP->End Lower_Temp Lower column temperature Check_Temp->Lower_Temp Yes Check_Time Is analysis time long? Check_Temp->Check_Time No Lower_Temp->End Optimize_Method Shorten gradient/run time Check_Time->Optimize_Method Yes Check_Sample Is sample stored in acid? Check_Time->Check_Sample No Optimize_Method->End Prep_Fresh Prepare fresh in neutral diluent Check_Sample->Prep_Fresh Yes Check_Sample->End No Prep_Fresh->End

Caption: HPLC troubleshooting decision tree.

References

  • Master Organic Chemistry. Acidic Hydrolysis of Nitriles To Amides. [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]

  • JoVE. Video: Nitriles to Carboxylic Acids: Hydrolysis. [Link]

  • Chemistry LibreTexts. Conversion of nitriles to amides. [Link]

  • Chemguide. Hydrolysis of nitriles. [Link]

  • Sidhu, P. K., et al. (2022). Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors. ACS Agricultural Science & Technology.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020).
  • PubMed. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]

  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2021). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review.
  • ResearchGate. (2008).
  • ResearchGate. (2015).
  • SciSpace. (1954). VII*. The Kinetics of Oxidation by Air of 4-Alkylsubstituted Pyrazol.
  • PubMed. (2007). Acetonitrile hydration and ethyl acetate hydrolysis by pyrazolate-bridged cobalt(II) dimers containing hydrogen-bond donors. [Link]

  • ResearchGate. (2008).
  • Science Publishing Group. (2017).
  • PubMed. (2015). Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • The Journal of Organic Chemistry. (2021).
  • ResearchGate. (2020). Current status of pyrazole and its biological activities.
  • ResearchGate. (2004).
  • ResearchGate. Halogenation of the pyrazole scaffold. [Link]

  • ResearchGate. (2015). Influence of bulky and halogen substituents on crystal packing of pyrazolo[1,5- a]pyrimidines.
  • MDPI. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • PubMed. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. [Link]

  • MDPI. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

  • International Journal of ChemTech Research. (2016).
  • ResearchGate. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Vedantu. Acetonitrile on acidic hydrolysis gives A HCOOH B CH3NC class 12 chemistry CBSE. [Link]

  • National Institutes of Health. (2021). The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. [Link]

  • International Journal of Trend in Scientific Research and Development. (2019).
  • MDPI. (2022). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. [Link]

  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. [Link]

  • ResearchGate. (2014).
  • An-Najah National University. (2020).
  • National Institutes of Health. (2021). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. [Link]

Sources

Technical Support Center: Recrystallization of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile. This document provides researchers, chemists, and drug development professionals with a comprehensive, field-tested resource for obtaining this compound in high purity through recrystallization. We will move beyond simple steps to explore the underlying principles, enabling you to troubleshoot and adapt the methodology to your specific experimental context.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the purification of this compound.

Q1: What is the fundamental principle of recrystallizing this pyrazole derivative?

A1: Recrystallization is a purification technique based on differential solubility.[1] The core principle is to identify a solvent or solvent system in which this compound is highly soluble at an elevated temperature but poorly soluble at a low temperature.[2] Impurities, ideally, should either be insoluble in the hot solvent (and thus can be filtered out) or remain soluble in the cold solvent (and are removed with the mother liquor). The slow, controlled cooling of a saturated hot solution allows the target compound to selectively crystallize, forming a more ordered and purer crystal lattice.[1]

Q2: How do I select the optimal solvent for recrystallization?

A2: Solvent selection is the most critical determinant of a successful recrystallization.[2] An ideal solvent does not react with the compound and has a boiling point below the compound's melting point. For pyrazole derivatives, a good starting point is to screen polar protic and polar aprotic solvents.[3] A systematic microscale screening process is recommended:

  • Place ~10-20 mg of your crude material into several small test tubes.

  • Add a few drops of a single test solvent to each tube at room temperature. Observe solubility.

  • If the compound is insoluble at room temperature, gently heat the mixture. A good candidate solvent will fully dissolve the compound upon heating.

  • Allow the hot solution to cool slowly to room temperature, then in an ice bath. The formation of a significant amount of crystalline precipitate indicates a promising solvent.

Commonly screened solvents for pyrazole-type structures include isopropanol, ethanol, acetonitrile, ethyl acetate, and mixtures such as acetone/water or ethanol/ether.[2][3][4]

Q3: What are the common impurities I might encounter in my crude this compound?

A3: Impurities typically arise from the synthetic route. Common contaminants include:

  • Unreacted Starting Materials: Such as 4-bromo-3,5-dimethyl-1H-pyrazole or the alkylating agent (e.g., bromoacetonitrile).[5][6]

  • Regioisomers: A significant challenge in the synthesis of asymmetrically substituted pyrazoles can be the formation of regioisomers, which often have very similar physical properties to the desired product, making them difficult to separate by recrystallization alone.[5]

  • Reaction Byproducts: Depending on the specific synthetic conditions, various side-products may form.

  • Colored Impurities: These are often highly conjugated organic molecules that can sometimes be removed with an activated charcoal treatment.[1]

Q4: Which analytical methods are best for assessing purity before and after recrystallization?

A4: A multi-pronged approach is recommended for robust purity analysis:

  • Thin-Layer Chromatography (TLC): An indispensable, rapid technique to qualitatively assess the number of components in your crude material and the effectiveness of the purification.[5] A pure sample should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis, providing precise percentages of the main component and any impurities.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for confirming the structural identity of your purified compound and for detecting impurities that may not be visible by other techniques.[5]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a strong indicator of high purity. Impurities typically broaden and depress the melting point range.

Part 2: Standard Recrystallization Protocol

This section provides a detailed, step-by-step methodology for the recrystallization of this compound.

Experimental Workflow Overview

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation cluster_final Analysis Dissolve 1. Dissolve Crude Product in Minimum Hot Solvent HotFilt 2. Hot Filtration (Optional, if insolubles present) Dissolve->HotFilt Insoluble impurities? Cooling 3. Slow Cooling to Room Temperature Dissolve->Cooling No HotFilt->Cooling Yes IceBath 4. Further Cooling in Ice Bath Cooling->IceBath Filter 5. Vacuum Filtration to Collect Crystals IceBath->Filter Wash 6. Wash with Ice-Cold Solvent Filter->Wash Dry 7. Dry Crystals Under Vacuum Wash->Dry Pure Pure Product Dry->Pure

Sources

Technical Support Center: Troubleshooting NMR Spectra of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of substituted pyrazoles. This guide is designed for researchers, scientists, and drug development professionals who utilize NMR to characterize pyrazole-based compounds. Pyrazoles, while structurally simple, often present unique challenges in spectral interpretation due to isomerism, tautomerism, and complex proton exchange phenomena.

This center provides targeted, in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our approach is rooted in explaining the causality behind experimental choices, ensuring you can not only solve your immediate problem but also build a robust understanding for future experiments.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum shows broad signals for the pyrazole ring protons, and the C3/C5 signals in the ¹³C NMR are either broad or averaged. What's happening?

This is a classic sign of annular tautomerism, a common phenomenon in N-unsubstituted pyrazoles.[1][2] The proton on the nitrogen rapidly exchanges between the N1 and N2 positions. If this exchange is fast on the NMR timescale, the distinct environments of the C3 and C5 positions are averaged, leading to broadened or coalesced signals.[1]

Troubleshooting Steps:

  • Low-Temperature NMR: Cooling the sample can slow the proton exchange rate, potentially resolving the separate signals for each tautomer.[2][3]

  • Solvent Change: The rate of exchange is highly solvent-dependent. Aprotic, non-polar solvents may slow the exchange, while protic solvents can accelerate it.[1][2][4]

  • Solid-State NMR: In the solid phase, pyrazoles typically exist as a single, non-exchanging tautomer. A solid-state (CP/MAS) NMR experiment can identify the dominant form.[1][3][5]

Q2: The N-H proton signal in my ¹H NMR spectrum is extremely broad or completely absent. How can I confirm its presence?

The disappearance or significant broadening of the N-H proton signal is also a result of chemical exchange.[2] This can be due to exchange with other pyrazole molecules, trace water in the NMR solvent, or the quadrupolar relaxation effects of the ¹⁴N nucleus.[2]

Troubleshooting Steps:

  • Use a Dry Solvent: Ensure your deuterated solvent is anhydrous to minimize exchange with water.

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. If the broad peak was the N-H proton, it will exchange with deuterium and disappear from the spectrum.[6]

  • ¹⁵N NMR: For ¹⁵N-labeled compounds, direct observation of the nitrogen signals and their couplings provides definitive evidence of the proton's location and the compound's tautomeric state.[2]

Q3: I've synthesized a disubstituted pyrazole, but I'm unsure if I have the 1,3-, 1,5-, or 1,3,5-isomer. How can I assign the structure definitively?

Unambiguous isomer assignment requires 2D NMR techniques that reveal through-bond and through-space correlations.

Key Experiments:

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²J_CH_ and ³J_CH_). It is invaluable for piecing together the carbon skeleton and identifying which substituents are connected to which ring positions.[2][7]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space. An NOE between a substituent's protons and a specific pyrazole ring proton provides definitive proof of their proximity and, therefore, the substituent's position.[2][8]

In-Depth Troubleshooting Guides

Guide 1: Differentiating N-Substituted Pyrazole Isomers (e.g., 1,3- vs. 1,5-Disubstituted)

A common challenge in pyrazole synthesis is the formation of regioisomers, particularly when substituting an already functionalized pyrazole ring. Differentiating between a 1,3-disubstituted and a 1,5-disubstituted pyrazole is a frequent necessity. While ¹H and ¹³C NMR provide the initial data, definitive assignment relies on 2D NMR correlation experiments.

The Underlying Logic: Through-Bond vs. Through-Space Correlations

  • HMBC (Through-Bond): This experiment traces connectivity through the covalent bonds of the molecule. We look for correlations between the protons on the N-substituent (let's call it 'R¹') and the carbons of the pyrazole ring. The key is that a ³J correlation (three bonds) is typically strong and observable.

  • NOESY (Through-Space): This experiment identifies nuclei that are physically close to each other, regardless of bonding. If the R¹ group is on N1, its protons will be spatially close to the proton on C5 of the pyrazole ring.

Workflow for Isomer Determination

G start Acquire ¹H, ¹³C, HSQC, HMBC, and NOESY spectra hmbc Analyze HMBC Spectrum: Observe correlations from N-R¹ protons start->hmbc c5_corr Correlation observed to C5 carbon? hmbc->c5_corr h5_corr Correlation observed to H5 proton? isomer_1_5 Structure is 1,5-disubstituted h5_corr->isomer_1_5 Yes isomer_1_3 Structure is 1,3-disubstituted h5_corr->isomer_1_3 No noe Analyze NOESY Spectrum: Observe correlations from N-R¹ protons c5_corr->noe Yes inconclusive Data Inconclusive: Re-evaluate assignments or consider alternative structures c5_corr->inconclusive No noe->h5_corr

Caption: Workflow for differentiating 1,3- and 1,5-disubstituted pyrazoles.

Data Interpretation Table

Observation in HMBC Spectrum (from N-R¹ Protons)Observation in NOESY Spectrum (from N-R¹ Protons)Conclusion
Correlation to C5 Correlation to H5 1,5-Disubstituted Isomer
Correlation to C3 No correlation to H5 (or weak to H4)1,3-Disubstituted Isomer

Experimental Protocol: HMBC Acquisition

  • Sample Preparation: Prepare a concentrated sample (10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Tuning: Ensure the NMR probe is accurately tuned for both ¹H and ¹³C frequencies.

  • Parameter Optimization: The crucial parameter is the long-range coupling constant optimization. Set the CNST2 (or equivalent) value to optimize for J(C,H) couplings of ~8-10 Hz. This range is typical for ²J_CH_ and ³J_CH_ couplings.[2]

  • Acquisition: Run the HMBC experiment. Acquisition times can range from 30 minutes to several hours, depending on sample concentration and instrument sensitivity.[7][9]

  • Processing: Process the 2D data using appropriate window functions (e.g., sine-bell) in both dimensions to enhance resolution.

  • Analysis: Identify the chemical shifts of your N-R¹ protons on one axis and look for cross-peaks that align with the pyrazole carbon chemical shifts on the other axis. A cross-peak between the N-R¹ protons and a specific ring carbon confirms a 2- or 3-bond coupling.[8]

Guide 2: Characterizing Tautomeric Equilibria

For N-unsubstituted pyrazoles, especially those with different substituents at the 3 and 5 positions, the compound exists as a mixture of two tautomers in solution. Understanding this equilibrium is critical for predicting reactivity and biological activity.

The Challenge: NMR Timescale

At room temperature, the interconversion between tautomers is often faster than the NMR experiment can distinguish them.[1] This results in averaged signals where the chemical shift of, for example, C4 is a weighted average of its shift in each tautomer.

Key Experiment: Variable Temperature (VT) NMR

By lowering the temperature, you can slow down the rate of proton transfer. If the exchange rate becomes slow enough on the NMR timescale, the single set of averaged signals will "decoalesce" into two distinct sets of signals—one for each tautomer.[2][3]

Tautomerism cluster_0 Fast Exchange (Room Temp) cluster_1 Slow Exchange (Low Temp) A Tautomer A B Tautomer B A->B k_fast C Averaged NMR Spectrum (One set of broad signals) D Tautomer A E Tautomer B D->E k_slow F Resolved NMR Spectrum (Two sets of sharp signals)

Caption: Effect of temperature on pyrazole tautomerism in NMR.

Experimental Protocol: Low-Temperature NMR

  • Solvent Choice: Select a solvent with a low freezing point, such as dichloromethane-d₂ (freezing point: -97 °C), toluene-d₈ (-95 °C), or THF-d₈ (-108 °C).

  • Initial Spectrum: Acquire a standard ¹H or ¹³C NMR spectrum at room temperature (298 K) to serve as a reference.

  • Stepwise Cooling: Gradually lower the probe temperature in increments of 10-20 K.

  • Equilibration: At each new temperature, allow the sample to equilibrate for 5-10 minutes before starting acquisition. This ensures thermal stability and improves shimming.[2]

  • Data Acquisition: Record spectra at each temperature. Observe the signals for the pyrazole ring (e.g., C3, C5, H4). As you approach the coalescence temperature, these signals will broaden significantly before splitting into two distinct sets of signals at lower temperatures.

  • Quantification: Once the signals for both tautomers are resolved, you can integrate the corresponding peaks in the ¹H NMR spectrum to determine the equilibrium constant (K_eq_) at that temperature.

References

  • Bruix, M., Claramunt, R. M., Elguero, J., Demendoza, J., & Pascual, C. (n.d.). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. Spectroscopy Letters, 17(12), 757-763. Available from: [Link]

  • Bruix, M., et al. (n.d.). The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. Taylor & Francis Online.
  • Bohrium. (2006). The use of NMR spectroscopy to study tautomerism.
  • Garriga, M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 1. Available from: [Link]

  • Pádár, P., et al. (2019). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 24(1), 143. Available from: [Link]

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. Available from: [Link]

  • Limbach, H.-H., et al. (1998). A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society, 120(33), 8504-8514.
  • ResearchGate. (n.d.).
  • Alkorta, I., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 58(12), 1183-1194. Available from: [Link]

  • Penthala, N. R., et al. (n.d.). [Ce(L-Pro)2]2 (Oxa)
  • ResearchGate. (n.d.).
  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
  • ResearchGate. (n.d.). Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers.
  • ResearchGate. (n.d.). A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Available from: [Link]

  • ResearchGate. (n.d.).
  • The University of Chicago, NMR Facility – Chemistry Department. (n.d.). Experiment Guides. Available from: [Link]

  • MRRC. (n.d.).
  • ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR.
  • University of Oxford, Chemistry Research Laboratory. (n.d.). A User Guide to Modern NMR Experiments.
  • BenchChem. (n.d.). A Researcher's Guide to Interpreting NMR Spectra of Substituted Pyrroles.
  • Micura, R., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 129(28), 8889-8895. Available from: [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Available from: [Link]

  • The OChem Whisperer. (2012). Guide to Solving NMR Questions.

Sources

Technical Support Center: Catalyst Selection for the Functionalization of Bromo-Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the functionalization of bromo-pyrazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs). Our goal is to empower you with the knowledge to overcome common challenges and successfully synthesize your target molecules.

Introduction: The Versatility and Challenges of Pyrazole Functionalization

Pyrazoles are a critical heterocyclic motif in medicinal chemistry and materials science, renowned for their diverse biological activities. The functionalization of the pyrazole core, particularly through cross-coupling reactions at a bromo-substituted position, is a cornerstone of modern synthetic chemistry. However, the unique electronic properties of the pyrazole ring, including the presence of two nitrogen atoms, can present significant challenges. These include catalyst deactivation, low reaction yields, and competing side reactions such as debromination.[1][2] This guide will provide a systematic approach to catalyst selection and reaction optimization for the successful functionalization of bromo-pyrazoles.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the functionalization of bromo-pyrazoles in a question-and-answer format, offering specific solutions and preventative measures.

Low or No Reaction Yield

Question 1: I am observing a low yield or no reaction at all in my cross-coupling reaction with a bromo-pyrazole. What are the primary factors to investigate?

Answer: Low or no yield is a common but surmountable issue. A systematic investigation of the following factors is recommended:

  • Catalyst and Ligand Selection: The choice of the palladium catalyst and the accompanying ligand is paramount. The electronic nature of the pyrazole ring can make the initial oxidative addition step of the catalytic cycle challenging. For electron-rich bromo-pyrazoles, consider employing more electron-rich and bulky phosphine ligands such as SPhos or XPhos.[1] These ligands are known to accelerate the oxidative addition step. The use of pre-catalysts, like XPhos Pd G2, can also be highly effective.[1]

  • Base Selection: The base is a critical component of the catalytic cycle, and its strength and solubility can significantly impact the reaction outcome. For pyrazoles with a free N-H group, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred to prevent undesired side reactions.[1] For N-protected pyrazoles, a stronger base such as potassium phosphate (K₃PO₄) may be more effective.[1] It is also crucial to use a finely ground base to ensure reproducibility.

  • Solvent System: The solvent influences the solubility of all reaction components and, consequently, the reaction rate. Aprotic solvents like dioxane, tetrahydrofuran (THF), or toluene are commonly used and often effective.

  • Reaction Temperature: Insufficient thermal energy can lead to a sluggish or stalled reaction. While many cross-coupling reactions are run at elevated temperatures (e.g., 80-120 °C), excessively high temperatures can lead to catalyst decomposition.[3] A careful optimization of the reaction temperature is often necessary.

Debromination Side Reaction

Question 2: I am observing a significant amount of debromination of my bromo-pyrazole, leading to the formation of the corresponding unsubstituted pyrazole. How can I minimize this?

Answer: Debromination is a frequent side reaction, especially with electron-rich or N-H containing bromo-pyrazoles.[1] Here are some strategies to mitigate this issue:

  • N-H Protection: For pyrazoles possessing an N-H proton, deprotonation by the base can increase the electron density of the pyrazole ring, thereby promoting dehalogenation.[1] Protecting the nitrogen atom with a suitable group (e.g., Boc, SEM, or a benzyl group) can significantly suppress this side reaction.[1][4]

  • Choice of Halogen: If synthetically feasible, consider using the chloro- or iodo-pyrazole analogue. Comparative studies have shown that bromo- and chloro-pyrazoles can be superior to their iodo counterparts in Suzuki-Miyaura reactions, as they exhibit a reduced tendency for dehalogenation.[2]

  • Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can sometimes reduce the rate of debromination relative to the desired cross-coupling.

Regioselectivity and Isomer Reactivity

Question 3: I am working with a bromo-pyrazole that has multiple potential reaction sites. How can I ensure regioselective functionalization?

Answer: The inherent electronic properties of the pyrazole ring dictate its reactivity. The C4 position is the most electron-rich and therefore most susceptible to electrophilic substitution.[5][6] Conversely, the C3 and C5 positions are more electron-deficient and are favored sites for nucleophilic attack, especially if a good leaving group is present.[5][6] In the context of cross-coupling reactions, 3-bromo-pyrazoles generally tend to be more reactive than 4-bromo-pyrazoles.[1][7] For C-H functionalization, the regioselectivity can often be controlled by the choice of directing group on the pyrazole nitrogen.

Catalyst and Ligand Selection for Common Cross-Coupling Reactions

The choice of catalyst and ligand is critical for a successful outcome. The following table summarizes recommended starting points for common cross-coupling reactions of bromo-pyrazoles.

Cross-Coupling ReactionRecommended Palladium SourceRecommended Ligand(s)Typical Base(s)Typical Solvent(s)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂XPhos, SPhos, dppfK₃PO₄, K₂CO₃, Cs₂CO₃Dioxane, Toluene, THF/H₂O
Buchwald-Hartwig Amination Pd(OAc)₂, Pd₂(dba)₃tBuBrettPhos, AdBrettPhos, tBuDavePhosLHMDS, NaOtBu, K₂CO₃Toluene, Dioxane
Sonogashira PdCl₂(PPh₃)₂, Pd(OAc)₂PPh₃, XPhosEt₃N, DIPEADMF, THF
Heck Pd(OAc)₂PPh₃, CataCXium® PtbEt₃N, K₂CO₃DMF, Acetonitrile

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-pyrazole

This protocol is a general starting point and may require optimization for specific substrates.

Reaction Setup:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the bromo-pyrazole (1.0 eq), the boronic acid or ester (1.2-1.5 eq), the palladium pre-catalyst (e.g., XPhos Pd G2, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Add the anhydrous, degassed solvent (e.g., dioxane or toluene).

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

Work-up and Purification:

  • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Bromo-pyrazole

This protocol is a general starting point and may require optimization for specific substrates.

Reaction Setup:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the bromo-pyrazole (1.0 eq), the palladium pre-catalyst (e.g., tBuBrettPhos Pd G3, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., LHMDS or NaOtBu, 1.2-2.2 eq).

  • Add the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add the amine (1.1-1.5 eq) to the reaction mixture.

  • Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

Work-up and Purification:

  • Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Mechanisms and Workflows

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation Ar-Pd(II)(X)L_n->Transmetalation Ar'-B(OR)_2 Ar-Pd(II)(Ar')L_n Ar-Pd(II)(Ar')L_n Transmetalation->Ar-Pd(II)(Ar')L_n Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L_n->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Reaction Yield

Troubleshooting_Workflow start Low or No Yield catalyst Check Catalyst/Ligand: - Use bulky, electron-rich ligands (XPhos, SPhos) - Consider a pre-catalyst start->catalyst base Evaluate Base: - Match base strength to substrate (N-H vs. N-R) - Ensure base is finely ground catalyst->base solvent Assess Solvent: - Ensure anhydrous and degassed conditions - Try alternative aprotic solvents base->solvent temperature Optimize Temperature: - Incrementally increase temperature - Monitor for catalyst decomposition solvent->temperature reagents Verify Reagent Quality: - Check purity of starting materials - Use fresh reagents if necessary temperature->reagents success Improved Yield reagents->success

Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.

References

  • Technical Support Center: Optimization of Suzuki Coupling with Bromo-Pyrazole Substr
  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Public
  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development - DSpace@MIT. (URL: )
  • Pyrazoles and Heck Reaction - ResearchGate. (URL: [Link])

  • Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine - Benchchem. (URL: )
  • Transition-metal-catalyzed C–H functionalization of pyrazoles | Request PDF - ResearchGate. (URL: [Link])

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (URL: )
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Heck reaction - Wikipedia. (URL: [Link])

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • An In-depth Technical Guide to the Chemical Properties of Pyrazole - Benchchem. (URL: )
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - NIH. (URL: [Link])

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (URL: [Link])

  • Technical Support Center: Optimizing Reaction Conditions for 1H-Benzo[c]carbazole Functionaliz
  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxyl

Sources

Validation & Comparative

A Guide to the Analytical Characterization of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile and a Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and materials science, pyrazole derivatives are foundational scaffolds, valued for their diverse biological activities and versatile chemical properties.[1] The compound 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile is a functionalized intermediate, poised for further synthetic elaboration. Its precise structural confirmation is paramount for any research and development endeavor. This guide provides an in-depth technical overview of the analytical techniques used to characterize this molecule: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

A thorough review of publicly accessible scientific literature and chemical databases indicates a notable absence of published experimental spectral data for this compound. Consequently, this document will provide a detailed prediction of its spectral characteristics, grounded in fundamental spectroscopic principles and data from analogous structures. To provide a tangible reference, we will compare these predicted data with the available experimental data for a closely related analogue, 4-bromo-3,5-dimethyl-1H-pyrazole , which constitutes the core heterocyclic system of our target compound. This comparative approach will illuminate the spectral contributions of the N-acetonitrile functional group.

Part 1: Predicted Characterization of this compound

The structural integrity of a synthetic compound is the bedrock of its utility. Here, we delineate the anticipated spectral signatures that would confirm the successful synthesis of the target molecule.

Molecular Structure and Properties:

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₈BrN₃

  • Molecular Weight: 214.07 g/mol (using ⁷⁹Br) / 216.07 g/mol (using ⁸¹Br)

Nuclear Magnetic Resonance (NMR) Spectroscopy Predictions

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2][3] It relies on the principle that atomic nuclei with a non-zero spin, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency.[4] This frequency is highly sensitive to the local electronic environment, providing a unique fingerprint of the molecule's structure.

¹H NMR (Proton NMR) - Predicted Spectrum (in CDCl₃, 400 MHz)

The proton NMR spectrum is expected to show three distinct signals:

  • δ ~ 5.0-5.2 ppm (Singlet, 2H): This signal corresponds to the methylene protons (-CH₂CN). Their chemical shift is significantly downfield from a typical alkane C-H due to the deshielding effects of two adjacent electronegative nitrogen atoms of the pyrazole ring and the electron-withdrawing nature of the nitrile group.

  • δ ~ 2.4 ppm (Singlet, 3H): Attributed to the protons of the methyl group at the C5 position of the pyrazole ring.

  • δ ~ 2.3 ppm (Singlet, 3H): Attributed to the protons of the methyl group at the C3 position. The two methyl groups are in slightly different chemical environments and may be distinguishable, though their signals are expected to be very close.

¹³C NMR (Carbon-13 NMR) - Predicted Spectrum (in CDCl₃, 100 MHz)

The proton-decoupled ¹³C NMR spectrum should display seven unique carbon signals:

  • δ ~ 148 ppm (C5): The carbon atom at position 5 of the pyrazole ring, bonded to a nitrogen and a methyl group.

  • δ ~ 141 ppm (C3): The carbon atom at position 3 of the pyrazole ring, similarly situated to C5.

  • δ ~ 115 ppm (CN): The carbon of the nitrile group. This region is characteristic for nitrile carbons.

  • δ ~ 100 ppm (C4): The carbon at position 4, which is bonded to the bromine atom. The heavy atom effect of bromine typically shifts the signal of the attached carbon to a lower chemical shift (upfield).

  • δ ~ 38 ppm (-CH₂CN): The methylene carbon. Its shift is influenced by the adjacent pyrazole nitrogen and the nitrile group.

  • δ ~ 14 ppm (C5-CH₃): The carbon of the methyl group at C5.

  • δ ~ 11 ppm (C3-CH₃): The carbon of the methyl group at C3.

Mass Spectrometry (MS) Prediction

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[5][6] For structural elucidation, a sample is ionized, which can cause the molecule to fragment. The pattern of these fragments provides a molecular fingerprint.

  • Molecular Ion (M⁺): The most telling feature will be a pair of peaks for the molecular ion, separated by 2 m/z units, with a nearly 1:1 intensity ratio. This is the classic isotopic signature of a molecule containing one bromine atom (⁵⁰·⁵% ⁷⁹Br and ⁴⁹·⁵% ⁸¹Br). The expected peaks would be at m/z 214 and m/z 216 .

  • Key Fragmentation Patterns: Electron Impact (EI) ionization would likely induce fragmentation. Common fragmentation pathways could include:

    • Loss of the acetonitrile group (•CH₂CN): This would result in a fragment ion corresponding to the 4-bromo-3,5-dimethyl-1H-pyrazole cation, showing a characteristic bromine isotope pattern at m/z 174/176 . This would likely be a very prominent peak.

    • Loss of a bromine radical (•Br): This would lead to a fragment at m/z 135 .

    • Loss of a methyl radical (•CH₃): Resulting in a fragment ion at m/z 199/201 .

Infrared (IR) Spectroscopy Prediction

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to molecular vibrations.[7] It is particularly useful for identifying the presence of specific functional groups.

  • ~2260-2240 cm⁻¹ (Medium, Sharp): This is a highly characteristic absorption for a nitrile (C≡N) stretching vibration.[8] Its presence would be strong evidence for the acetonitrile moiety. Conjugation does not significantly affect this group as it is attached via a saturated carbon.

  • ~2900-3000 cm⁻¹ (Medium): C-H stretching vibrations from the methyl and methylene groups.

  • ~1550-1600 cm⁻¹ (Variable): C=N and C=C stretching vibrations within the pyrazole ring.[9] The exact position and intensity can be complex due to the substituted nature of the aromatic ring.

  • ~1450 cm⁻¹ (Medium): C-H bending vibrations of the methyl and methylene groups.

Part 2: Comparative Data of an Alternative Compound: 4-bromo-3,5-dimethyl-1H-pyrazole

To ground our predictions in experimental reality, we will examine the characterization data for the core pyrazole structure of our target molecule.

Molecular Structure and Properties:

  • IUPAC Name: 4-bromo-3,5-dimethyl-1H-pyrazole

  • Molecular Formula: C₅H₇BrN₂

  • Molecular Weight: 175.03 g/mol

  • Available Data: An experimental IR spectrum is available for this compound.[10]

Experimental IR Spectrum Data for 4-bromo-3,5-dimethyl-1H-pyrazole

The available IR data confirms the vibrations associated with the pyrazole ring and its substituents. Key absorptions include those for N-H stretching (for the solid-state tautomer), C-H stretching, and ring vibrations.[10] The absence of a peak in the 2260-2240 cm⁻¹ region is the most significant difference when compared to the predicted spectrum of our target molecule, highlighting the utility of IR spectroscopy in confirming the presence of the nitrile group.

Functional Group Predicted Wavenumber (cm⁻¹) for Target Compound Observed in 4-bromo-3,5-dimethyl-1H-pyrazole Comment
C≡N Stretch~2260-2240AbsentKey identifier for the acetonitrile group.
C-H Stretch (sp³)~2900-3000PresentConfirms methyl groups.
N-H StretchAbsentPresent (broad, solid state)Target compound is N-substituted.
Pyrazole Ring (C=N/C=C)~1550-1600PresentConfirms the heterocyclic core.

Part 3: Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, the acquisition of high-quality spectral data relies on standardized and well-understood protocols.

Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified solid compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules due to its ability to dissolve a wide range of compounds and its relatively simple solvent signal.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solvent. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.[11]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned to the specific nucleus being observed (¹H or ¹³C) and the magnetic field is "shimmed" to achieve maximum homogeneity, which is essential for high resolution.

  • Data Acquisition:

    • For ¹H NMR , a standard single-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, and number of scans.

    • For ¹³C NMR , a proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A greater number of scans is required due to the lower natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Dissolve Sample (~5-10 mg in 0.6 mL CDCl₃) Prep2 Add TMS Standard Prep1->Prep2 Acq1 Insert into Spectrometer Prep2->Acq1 Acq2 Tune & Shim Acq1->Acq2 Acq3 Acquire FID (¹H and ¹³C Pulses) Acq2->Acq3 Proc1 Fourier Transform (FID → Spectrum) Acq3->Proc1 Proc2 Phase & Baseline Correction Proc1->Proc2 Proc3 Reference to TMS (0 ppm) Proc2->Proc3 Final Final Proc3->Final Final Spectrum MS_Workflow Sample Sample Introduction (e.g., Direct Probe) IonSource Ionization (e.g., Electron Impact) Sample->IonSource MassAnalyzer Mass Analysis (Separation by m/z) IonSource->MassAnalyzer Detector Detection (Ion Counting) MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum IR_Workflow cluster_setup Instrument Setup cluster_measure Measurement Setup1 Collect Background Spectrum (No Sample) Setup2 Place Sample on ATR Crystal Setup1->Setup2 Measure1 Acquire Interferogram Setup2->Measure1 Measure2 Fourier Transform Measure1->Measure2 Final Final IR Spectrum Measure2->Final

Sources

A Comparative Guide to the Crystallography of Bromo-Dimethyl-Pyrazoles: Insights Towards the Structure of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Architecture of a Promising Scaffold

In the landscape of modern medicinal chemistry and materials science, pyrazole derivatives stand out for their versatile biological activities and tunable physicochemical properties. The specific compound, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile, represents a promising scaffold, integrating the reactivity of a nitrile group with the established pharmacophore of a substituted pyrazole. Understanding the precise three-dimensional arrangement of atoms in the solid state through X-ray crystallography is paramount. This knowledge underpins rational drug design, aids in polymorph screening, and informs structure-activity relationship (SAR) studies.

While a definitive crystal structure for this compound is not yet publicly deposited in crystallographic databases[1][2], this guide leverages the power of comparative structural analysis. By examining the experimentally determined crystal structures of closely related analogues, we can infer key structural features, predict intermolecular interactions, and establish a robust framework for its eventual crystallographic determination. This guide provides an in-depth analysis of these analogues, a detailed protocol for obtaining the target structure, and a discussion on the synergy between experimental data and theoretical calculations.

Comparative Structural Analysis: Learning from a Family of Molecules

The most direct insights into the likely crystal structure of our target compound come from its closest structural relative for which crystallographic data is available: (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone .[3][4] This molecule shares the identical 4-bromo-3,5-dimethyl-1H-pyrazol-1-yl core, with the primary difference being the substituent at the N1 position—a 2,6-difluorobenzoyl group instead of an acetonitrile group.

The crystal structure of this primary analogue reveals a monoclinic system with two independent molecules in the asymmetric unit. A notable feature is the significant dihedral angle between the pyrazole and the benzene rings (78.4° and 78.6°), indicating a twisted conformation.[3][4] This twist is likely a steric consequence of the ortho-difluoro substitution on the phenyl ring. For our target compound, the less sterically demanding acetonitrile group (-CH₂CN) would likely result in a different preferred conformation, potentially allowing for greater planarity and different packing motifs.

To broaden our understanding, we can compare the crystallographic data of other bromo-substituted pyrazoles. This allows us to observe how different functional groups influence the crystal lattice and intermolecular interactions.

Compound (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone [3]4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate [5]4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid DMSO solvate [6][7]
Formula C₁₂H₉BrF₂N₂OC₄H₂BrN₃O₄·H₂OC₄H₂BrN₃O₄·C₂H₆OS
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 7.1167.1776.8751
b (Å) 29.30410.99911.0506
c (Å) 11.67410.41414.0569
β (°) ** 91.533100.14597.355
Volume (ų) **2433.5809.31059.17
Z 844
Key Interactions π–π stackingN-H···O, O-H···O hydrogen bondsN-H···O, O-H···O hydrogen bonds, stacking interactions

The data clearly shows that while all these compounds crystallize in the common P2₁/c space group, their unit cell dimensions and packing forces differ significantly. The carboxylic acid derivatives are dominated by strong hydrogen bonding networks involving the acid, nitro, and solvent molecules.[5][6] In contrast, the primary analogue, lacking strong hydrogen bond donors, relies on weaker π–π stacking interactions to stabilize its crystal packing.[3][4]

For This compound , the nitrile group is a potent hydrogen bond acceptor. Therefore, we can hypothesize that its crystal packing will be influenced by C-H···N interactions involving the methyl or methylene protons and the nitrile nitrogen. The presence of the bromine atom also introduces the possibility of halogen bonding, a significant directional interaction that could play a key role in the supramolecular assembly.

Caption: Molecular structures of the target compound and its primary analogue.

Experimental Workflow: A Practical Guide to Structure Determination

Determining the crystal structure of a novel compound like this compound is a systematic process.[8][9] The following protocol outlines the critical steps, explaining the rationale behind each choice.

G cluster_synthesis Material Preparation cluster_growth Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis & Purification (>99% Purity) Dissolve Dissolve in Suitable Solvent Synthesis->Dissolve Technique Apply Crystallization Technique (e.g., Slow Evaporation, Vapor Diffusion) Dissolve->Technique Harvest Harvest Suitable Single Crystal (>0.1 mm) Technique->Harvest Mount Mount Crystal on Diffractometer Harvest->Mount Collect Collect Diffraction Data (Monochromatic X-rays) Mount->Collect Solve Solve Phase Problem (e.g., Direct Methods) Collect->Solve Build Build Initial Molecular Model Solve->Build Refine Refine Model Against Data (e.g., SHELXL, CRYSTALS) Build->Refine Validate Validate Final Structure (e.g., CheckCIF) Refine->Validate

Caption: Experimental workflow for single-crystal X-ray diffraction.

Step 1: Synthesis and Purification

The prerequisite for successful crystallization is high-purity material (>99%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Standard purification techniques like recrystallization or column chromatography should be employed.

Step 2: Crystal Growth – The Art and Science

Growing X-ray quality crystals is often the most challenging step. The goal is to allow molecules to slowly and orderly arrange themselves into a crystalline lattice.[10][11]

  • Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[11] A screen of solvents with varying polarities (e.g., hexane, ethyl acetate, acetonitrile, methanol) should be performed. For the target compound, given the nitrile group, polar aprotic solvents like acetonitrile or acetone could be good starting points.

  • Methodology:

    • Slow Evaporation: A nearly saturated solution of the compound is prepared in a clean vial, which is then loosely covered to allow the solvent to evaporate over several days or weeks.[1][10] This is a simple and effective starting method.

    • Vapor Diffusion: A small vial containing the dissolved compound is placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble.[1][10] The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting slow crystallization. A common setup would be dissolving the compound in dichloromethane and using hexane as the anti-solvent.

    • Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. This method requires careful temperature control.[12]

Step 3: X-ray Data Collection

Once a suitable crystal (typically >0.1 mm in all dimensions, with sharp edges and no visible cracks) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[8][9]

  • Instrumentation: Modern diffractometers use a focused beam of monochromatic X-rays (commonly from Molybdenum or Copper sources) and a sensitive detector.[9][13] The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. Software like Bruker's APEX suite automates this process, calculating the optimal strategy to collect a complete and redundant dataset.[14]

Step 4: Structure Solution and Refinement

The collected diffraction spots are analyzed to determine the unit cell dimensions and space group. The core challenge, the "phase problem," is then solved using computational methods.

  • Structure Solution: For small molecules, "direct methods" are typically used to derive initial phase estimates, which allows for the calculation of an initial electron density map. Software like SHELXS or SIR92 is commonly used for this step.[15]

  • Model Building and Refinement: From the electron density map, an initial molecular model is built. This model is then refined against the experimental data using a least-squares minimization process.[8] Programs such as SHELXL, CRYSTALS, or PHENIX are used to adjust atomic positions, displacement parameters, and other variables to improve the agreement between the calculated and observed diffraction patterns.[15][16][17]

  • Validation: The final structure is rigorously validated using tools like PLATON or the IUCr's CheckCIF service. This ensures the model is chemically sensible and accurately represents the data.

The Role of Theoretical Modeling: Predicting and Understanding

In parallel with experimental efforts, Density Functional Theory (DFT) can provide powerful predictive insights.[2][18] DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[18]

  • Structure Prediction: By calculating the ground state energy of different possible packing arrangements (polymorphs), DFT can predict the most thermodynamically stable crystal structure.[2][19] This can guide experimental crystallization efforts.

  • Property Calculation: Once a structural model is obtained (either experimentally or theoretically), DFT can be used to calculate various properties, such as vibrational frequencies (to compare with IR/Raman spectra) and electronic properties, providing a deeper understanding of the material.[20]

  • Synergy with Experiment: The most powerful approach combines theory and experiment. An experimental structure provides the ultimate validation for theoretical models. In turn, DFT can help rationalize observed packing motifs, explain intermolecular interactions, and provide a level of detail that is sometimes beyond the resolution of the X-ray experiment.[20] For our target compound, a DFT-optimized geometry could be compared with the bond lengths and angles observed in the crystal structures of its analogues to assess the likely impact of the acetonitrile substituent on the pyrazole ring's geometry.

Conclusion and Forward Outlook

While the definitive crystal structure of this compound remains to be determined, a comprehensive comparative analysis of its structural analogues provides a robust foundation for understanding its potential solid-state architecture. The primary analogue, (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone, suggests a monoclinic packing arrangement, but the less bulky and hydrogen-bond-accepting nitrile group in our target compound is likely to induce distinct intermolecular interactions, such as C-H···N bonds and possibly halogen bonding.

The provided experimental workflow offers a clear, step-by-step guide for researchers to successfully grow single crystals and perform a full structure determination. The integration of theoretical DFT calculations can further accelerate this process by predicting stable polymorphs and providing deeper insight into the structure-property relationships. The successful elucidation of this crystal structure will be a valuable contribution to the fields of medicinal chemistry and materials science, enabling more informed design of novel pyrazole-based compounds.

References

  • CRYSTALS - Chemical Crystallography . University of Oxford. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide . Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 8), 1097–1106. [Link]

  • Groom, C. R., et al. (2023). Advanced crystallisation methods for small organic molecules . Chemical Society Reviews, 52(5), 1817-1834. [Link]

  • Lachicotte, R. J. How To: Grow X-Ray Quality Crystals . University of Rochester Department of Chemistry. [Link]

  • Crystallography Software . RCSB PDB. (2023). [Link]

  • APEX Software . Bruker. [Link]

  • Li, Y., et al. (2009). (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluorophenyl)methanone . Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o115. [Link]

  • Phenix . Phenix. [Link]

  • X-Ray Crystallography - Software . Purdue University Department of Chemistry. [Link]

  • Taufique, M. F. N., et al. (2021). First Principles Density Functional Theory Prediction of the Crystal Structure and the Elastic Properties of Mo2ZrB2 and Mo2HfB2 . Materials, 14(16), 4501. [Link]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules . ResearchGate. [Link]

  • Wang, X., et al. (2025). The crystal structure of 4–bromo-3,5-dinitropyrazole . Zeitschrift für Kristallographie - New Crystal Structures, 240(2), 213-214. [Link]

  • Li, Y., et al. (2009). (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)(2,6-difluoro-phen-yl)methanone . PubMed. [Link]

  • Staples, R. J. Growing and Mounting Crystals Your Instrument Will Treasure . Michigan State University Department of Chemistry. [Link]

  • Musil, D., et al. (2021). Density functional theory predictions of the mechanical properties of crystalline materials . CrystEngComm, 23, 5257-5270. [Link]

  • X-ray crystallography . Wikipedia. [Link]

  • Rosales, R. A., et al. (2022). Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials . International Journal of Molecular Sciences, 23(21), 13350. [Link]

  • Density functional theory . Wikipedia. [Link]

  • Quantum simulation and density functional theory . UNLV Physics. [Link]

  • Radović, A., et al. (2025). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS . Zeitschrift für Kristallographie - New Crystal Structures, 240(4), 667-668. [Link]

  • Radović, A., et al. (2025). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate, C4H2N3O4⋅C2H6OS . De Gruyter. [Link]

  • Single-crystal X-ray Diffraction . Carleton College. (2007). [Link]

  • X-ray Diffraction Protocols and Methods . Springer Nature Experiments. [Link]

  • Powder X-ray Diffraction Protocol/SOP . University of Washington. [Link]

  • Clegg, W. (2019). Single-crystal X-ray Diffraction (Part 1) . In Pharmaceutical Crystallography: A Guide to Structure and Analysis. [Link]

  • Radović, A., et al. (2023). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O . Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 827-829. [Link]

Sources

A Comparative Benchmarking of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile and Its Analogs in Synthetic Chemistry and Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile and a curated selection of its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and potential biological activities of these pyrazole derivatives. By presenting objective, data-driven comparisons, this guide aims to empower informed decisions in medicinal chemistry and materials science applications.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system is a cornerstone in heterocyclic chemistry, renowned for its prevalence in a wide array of biologically active compounds.[1][2] The inherent structural features of pyrazoles, including their aromaticity and the presence of multiple nitrogen atoms, allow for diverse functionalization and the creation of libraries of compounds with tunable electronic and steric properties. This versatility has led to the development of pyrazole-containing drugs with anticancer, antimicrobial, and anti-inflammatory activities.[1][3]

This compound serves as a key intermediate in the synthesis of more complex pyrazole derivatives. The bromine atom at the 4-position and the acetonitrile group at the 1-position offer orthogonal reactivity, enabling selective modifications to build intricate molecular architectures. This guide will explore how subtle changes to these functional groups impact the physicochemical properties and biological potential of the parent molecule.

Synthesis and Characterization: A Comparative Overview

The synthesis of this compound and its analogs typically proceeds through a multi-step sequence, beginning with the construction of the pyrazole core, followed by functionalization.

General Synthetic Approach

A common and efficient method for the synthesis of the pyrazole scaffold is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. For the compounds discussed herein, the synthesis generally follows these key steps:

  • Formation of the Pyrazole Core: Condensation of a 1,3-diketone (e.g., acetylacetone) with hydrazine to form the 3,5-dimethylpyrazole ring.

  • Halogenation: Introduction of a halogen (e.g., bromine, chlorine, or iodine) at the 4-position of the pyrazole ring.

  • N-Alkylation: Attachment of the acetonitrile, ethyl acetate, or acetamide moiety to the N1 position of the pyrazole ring.

Sources

The Rising Star of Heterocycles: A Comparative Analysis of the Biological Activity of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, finding applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3] This guide delves into a comparative analysis of the biological potential of a specific, yet under-explored derivative, 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile, placing it in context with other notable pyrazole compounds. By dissecting its structural features and drawing parallels with well-documented analogues, we aim to provide a predictive framework for its bioactivity and guide future research endeavors.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The versatility of the pyrazole ring lies in its unique electronic properties and the ability to be readily functionalized at multiple positions. This allows for the fine-tuning of steric, electronic, and lipophilic parameters, which are critical for optimizing interactions with biological targets.[4] The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to enzyme active sites and receptors.[3]

Deconstructing this compound: A Structure-Activity Relationship Perspective

To appreciate the potential of this compound, we must examine its key structural motifs and their known influence on biological activity.

1. The 4-Bromo Substitution: Enhancing Lipophilicity and Potency

The presence of a halogen atom, in this case, bromine at the C4 position, is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. The introduction of a bromine atom significantly increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.[5]

Studies on other pyrazole derivatives have consistently shown that halogen substitution can potentiate their biological effects. For instance, bromo-substituted pyrazoles have demonstrated significant antimicrobial and insecticidal activities.[6][7] Research has indicated that the incorporation of electron-withdrawing groups like bromo on the pyrazole ring can lead to excellent activity against various bacterial strains.[7]

2. The 3,5-Dimethyl Groups: Modulating Selectivity and Metabolism

The methyl groups at the C3 and C5 positions of the pyrazole ring also play a crucial role in defining the compound's biological profile. These small alkyl groups can influence the molecule's conformation and provide steric hindrance, which can be critical for achieving selectivity for a particular biological target. Moreover, the presence of methyl groups can impact the metabolic stability of the compound, preventing rapid degradation by metabolic enzymes and thus prolonging its duration of action. Several 3,5-dimethyl-1H-pyrazole derivatives have been investigated for their antiproliferative activity.[8]

3. The N-Acetonitrile Moiety: A Handle for Diverse Interactions

The 2-(1H-pyrazol-1-yl)acetonitrile moiety introduces a reactive and versatile functional group. The nitrile group is a strong electron-withdrawing group and can participate in dipole-dipole interactions and hydrogen bonding. It can also serve as a precursor for the synthesis of other functional groups, such as carboxylic acids, amides, or tetrazoles, opening avenues for further structural modifications and optimization of biological activity. While direct data on N-acetonitrile pyrazoles is limited, the introduction of a nitrile group in other heterocyclic structures has been shown to be a key determinant of cytotoxic and anticancer effects.[9]

Comparative Analysis: Positioning this compound in the Pyrazole Landscape

To provide a clearer perspective, the following table compares the structural features and known biological activities of our target compound with other representative pyrazole derivatives.

Compound Key Structural Features Reported Biological Activity Potential Advantages of this compound
Celecoxib 4,5-diaryl-pyrazoleAnti-inflammatory (COX-2 inhibitor)The smaller substituents might offer a different selectivity profile.
Rimonabant 1,5-diaryl-pyrazoleCannabinoid receptor antagonistThe acetonitrile group offers a different mode of interaction with potential targets.
Fluxapyroxad Pyrazole-4-carboxamideFungicide (SDHI)The bromo-substitution could enhance antifungal potency.[10]
Various Bromo-pyrazoles Bromo-substitution at various positionsAntimicrobial, Insecticidal[6]The combination with dimethyl and acetonitrile groups could lead to novel multi-target activity.
Indenopyrazoles Fused pyrazole ring systemAnticancer (tubulin polymerization inhibitor)[1]The simpler, non-fused core of our target compound may lead to more favorable pharmacokinetic properties.

Experimental Workflows for Biological Evaluation

To empirically determine the biological activity of this compound, a series of well-established in vitro assays are recommended.

Antimicrobial Activity Screening

A crucial first step is to assess the compound's efficacy against a panel of pathogenic bacteria and fungi.

Workflow: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Antimicrobial_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Dissolve Test Compound in DMSO Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Compound->Serial_Dilution Inoculation Inoculate each well with Microbial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial/Fungal Inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C (bacteria) or 28°C (fungi) for 18-24h Inoculation->Incubation Visual_Inspection Visually Inspect for Turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Compound Preparation: Dissolve this compound in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) from a fresh culture of the test organism.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature for the test organism (typically 37°C for bacteria and 28-35°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Anticancer Activity Screening

Evaluation of the compound's cytotoxic effects on various cancer cell lines is essential to explore its potential as an anticancer agent.

Workflow: MTT Assay for Cell Viability

Anticancer_Screening cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Seeding Seed Cancer Cells in 96-well plate Adherence Allow cells to adhere overnight Cell_Seeding->Adherence Compound_Addition Add Serial Dilutions of Test Compound Adherence->Compound_Addition Incubation Incubate for 48-72 hours Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Incubate and then Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining the IC50 value using the MTT assay.

Protocol:

  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7, A549, K562) into 96-well plates at an appropriate density and allow them to adhere overnight.[1]

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.

  • MTT Assay: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion and Future Directions

While direct experimental data for this compound is not yet available in the public domain, a comprehensive analysis of its structural components, in comparison with other biologically active pyrazoles, strongly suggests a high potential for significant antimicrobial and/or anticancer properties. The strategic combination of a bromo-substituent for enhanced lipophilicity, dimethyl groups for metabolic stability and selectivity, and a versatile N-acetonitrile moiety for diverse interactions, makes this compound a compelling candidate for further investigation.

The proposed experimental workflows provide a clear and robust path for elucidating its biological activity profile. Future research should focus on the synthesis and in vitro screening of this compound, followed by more in-depth mechanistic studies for any confirmed activities. The exploration of this and similarly substituted pyrazoles will undoubtedly contribute to the ever-expanding and therapeutically vital field of heterocyclic chemistry.

References

  • Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. PMC. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. MDPI. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Asian Journal of Chemistry. [Link]

  • Synthesis of Halopyrazole Matrine Derivatives and Their Insecticidal and Fungicidal Activities. MDPI. [Link]

  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on. Semantic Scholar. [Link]

  • Pyrazole Derivatives with NCN Junction and their Biological Activity: AReview. Semantic Scholar. [Link]

  • Novel Acetohydrazide Pyrazole Derivatives. Asian Publication Corporation. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. PubMed Central. [Link]

  • Antimicrobial, molecular docking and SAR studies of pyrazole clubbed imino in vitro phenyl derivatives. Journal of Applied Pharmaceutical Science and Research. [Link]

  • Synthesis and anticancer activity of substituted pyrazole de. TSI Journals. [Link]

  • Multistep Synthesis and In Vitro Anticancer Evaluation of 2-Pyrazolyl-Estradiol Derivatives, Pyrazolocoumarin-Estradiol Hybrids and Analogous Compounds. NIH. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. National Library of Medicine. [Link]

  • A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Bentham Science. [Link]

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity. PubMed Central. [Link]

  • (PDF) Cytotoxicity study of pyrazole derivatives. ResearchGate. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. AIP Publishing. [Link]

  • Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Indian Academy of Sciences. [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Publishing. [Link]

  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. PubMed. [Link]

Sources

The Bromine Advantage: A Comparative Guide to the Structure-Activity Relationship of Bromo-Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole scaffold represents a cornerstone in medicinal chemistry, a privileged structure renowned for its broad spectrum of biological activities. The strategic introduction of a bromine atom onto this versatile heterocycle unlocks a new dimension of chemical reactivity and pharmacological potential. This guide provides an in-depth, objective comparison of bromo-pyrazole derivatives, dissecting their structure-activity relationships (SAR) across various therapeutic areas. We will delve into the causality behind experimental design, present supporting experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.

The Significance of the Bromo-Pyrazole Core

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a key pharmacophore found in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor contribute to its successful interactions with a wide array of biological targets.[1] The introduction of a bromine atom serves two primary purposes in drug design:

  • A Handle for Chemical Elaboration: The bromine atom, particularly at the C4 position, provides a reactive site for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[3] This allows for the systematic and efficient exploration of the chemical space around the pyrazole core, a crucial step in optimizing lead compounds.

  • Modulation of Physicochemical and Pharmacological Properties: The electronegativity and lipophilicity of bromine can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[4] Furthermore, the bromine atom can form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding and can contribute to enhanced potency and selectivity.

This guide will explore the SAR of bromo-pyrazole derivatives in two key therapeutic areas: oncology and infectious diseases, highlighting how modifications to the core structure impact biological activity.

Structure-Activity Relationship of Bromo-Pyrazole Derivatives in Oncology

Bromo-pyrazole derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent inhibitory activity against various cancer cell lines and protein kinases.[5][6]

Kinase Inhibition: A Key Mechanism of Action

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer.[5] Pyrazole-based compounds have been successfully developed as kinase inhibitors, and the bromine substituent plays a significant role in modulating their activity.[7]

Let's consider a hypothetical SAR study based on a generic 1,3,5-trisubstituted pyrazole scaffold to illustrate the impact of bromine and other substituents on kinase inhibition.

Table 1: Comparative Kinase Inhibitory Activity of Hypothetical Bromo-Pyrazole Derivatives

Compound IDR1 (at N1)R3R4R5Target KinaseIC50 (nM)
A-1 4-MethoxyphenylHBr4-ChlorophenylKinase X50
A-2 4-MethoxyphenylHH4-ChlorophenylKinase X500
A-3 4-MethoxyphenylHBr4-FluorophenylKinase X75
A-4 4-MethoxyphenylCH3Br4-ChlorophenylKinase X150
A-5 2,4-DichlorophenylHBr4-ChlorophenylKinase X25
A-6 4-MethoxyphenylHBr4-ChlorophenylKinase Y>1000

Key SAR Insights for Kinase Inhibition:

  • The Importance of the Bromine at C4: A direct comparison between compound A-1 and A-2 demonstrates a tenfold increase in potency with the presence of a bromine atom at the C4 position. This highlights the significant contribution of the bromo substituent, potentially through halogen bonding or by influencing the overall conformation of the molecule to better fit the kinase active site.

  • Influence of the C5-Phenyl Substituent: Changing the substituent on the C5-phenyl ring from chloro (A-1 ) to fluoro (A-3 ) results in a slight decrease in activity, suggesting that the electronic and steric properties of this group are important for target engagement.

  • Steric Hindrance at C3: The introduction of a methyl group at the C3 position (A-4 ) leads to a threefold decrease in potency compared to the unsubstituted analog (A-1 ), indicating that this position may be sensitive to steric bulk.

  • Impact of the N1-Substituent: Modification of the N1-substituent from a 4-methoxyphenyl group (A-1 ) to a 2,4-dichlorophenyl group (A-5 ) results in a twofold increase in potency. This underscores the critical role of the N1-substituent in interacting with the kinase.

  • Selectivity: The high IC50 value of compound A-1 against Kinase Y demonstrates that these derivatives can be designed to be selective inhibitors.

Antiproliferative Activity Against Cancer Cell Lines

The anticancer activity of bromo-pyrazole derivatives has been evaluated against a variety of human cancer cell lines. The following table summarizes key findings from a study on bromophenyl pyrazoles.[9]

Table 2: Anticancer Activity of Bromophenyl Pyrazole Derivatives

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
1a -H4-Br-CH3A549 (Lung)0.69[9]
1b -H4-Br-CNK562 (Leukemia)0.021[9]
1c -H4-Br-OCH3MCF-7 (Breast)5.82[9]

Key SAR Insights for Anticancer Activity:

  • The presence of a cyano group at the R3 position (Compound 1b ) significantly enhances potency against leukemia cells.[9]

  • Substitution with a methoxy group at the R3 position (Compound 1c ) can lead to a dramatic decrease in activity.[9]

Structure-Activity Relationship of Bromo-Pyrazole Derivatives in Infectious Diseases

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Bromo-pyrazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[4]

Table 3: Comparative Antimicrobial Activity of Substituted Pyrazoles

Compound IDR1R2R3OrganismMIC (mg/mL)Reference
B-1 4-ChlorophenylHHS. aureus>1[4]
B-2 4-ChlorophenylHBrS. aureus0.25[4]
B-3 4-BromophenylHBrS. aureus0.125[4]
B-4 4-MethoxyphenylHBrS. aureus0.5[4]
B-5 4-NitrophenylHBrS. aureus1[4]

Key SAR Insights for Antimicrobial Activity:

  • Essential Role of Bromine: The comparison between B-1 and B-2 clearly indicates that the presence of a bromine atom is crucial for anti-staphylococcal activity.

  • Influence of Phenyl Ring Substituents: The nature of the substituent on the phenyl ring significantly impacts the minimum inhibitory concentration (MIC). A bromo-substituent (B-3 ) is more effective than a chloro-substituent (B-2 ). Electron-donating groups like methoxy (B-4 ) and electron-withdrawing groups like nitro (B-5 ) are less favorable than halogens in this series.[4] This suggests that lipophilicity and electronic effects both play a role in the antimicrobial action of these compounds.[4]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the presented data, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 4-Bromo-1,3,5-trisubstituted Pyrazoles

The following is a general one-pot protocol for the regioselective synthesis of 4-bromopyrazole derivatives.[10][11]

Protocol 1: One-Pot Synthesis of 4-Bromopyrazole Derivatives

  • Reactant Preparation: In a mortar, grind 1,3-diketone (1 mmol) and arylhydrazine (1 mmol) with silica-supported sulfuric acid (0.01 g).

  • Reaction Initiation: Add N-bromosaccharin (1 mmol) to the mixture and continue grinding at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, add n-hexane (7-10 mL) to the reaction mixture and filter.

  • Purification: Wash the residue with n-hexane. Evaporation of the solvent should yield the pure 4-bromopyrazole derivative. If necessary, further purify the product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

The following protocol outlines a general procedure for determining the in vitro kinase inhibitory activity of test compounds. This is a representative protocol and may require optimization for specific kinases.

Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)

  • Reagent Preparation: Dilute the kinase enzyme, substrate, ATP, and test compounds in the provided kinase buffer.

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control), 2 µL of the enzyme solution, and 2 µL of the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 40 minutes.

  • Luminescence Measurement: Add 10 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes. Record the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of ATP converted to ADP and determine the IC50 values for the test compounds.

Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This method is a widely used qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.[3][12][13][14][15]

Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[13]

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized bacterial suspension.[12] Remove excess liquid by pressing the swab against the inside of the tube.[3] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.[3]

  • Disk Application: Aseptically dispense antimicrobial-impregnated paper disks onto the surface of the inoculated agar plate.[12] Ensure the disks are placed at least 24 mm apart from center to center.[14]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[3]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zones of complete growth inhibition around each disk in millimeters.[15]

  • Interpretation: Compare the measured zone diameters to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested antimicrobial agent.

Visualizing Structure-Activity Relationships and Workflows

Graphical representations are invaluable tools for understanding complex relationships. The following diagrams, generated using Graphviz (DOT language), illustrate key concepts from this guide.

General SAR Principles for Bromo-Pyrazole Derivatives

SAR_Bromopyrazole cluster_core Bromo-Pyrazole Core cluster_substituents Key Substituent Positions cluster_activity Biological Activity Pyrazole_Ring Pyrazole Ring (Privileged Scaffold) Bromo_Substituent Bromine (Br) (Reactive Handle, Lipophilicity, Halogen Bonding) Pyrazole_Ring->Bromo_Substituent at C4 is often optimal Anticancer Anticancer Activity (e.g., Kinase Inhibition) Bromo_Substituent->Anticancer Enhances Antimicrobial Antimicrobial Activity (MIC values) Bromo_Substituent->Antimicrobial Crucial for N1_Substituent N1-Substituent (Aryl groups often favorable for kinase inhibition) N1_Substituent->Anticancer C3_Substituent C3-Substituent (Sensitive to steric bulk) C3_Substituent->Anticancer Modulates C5_Substituent C5-Substituent (Influences potency and selectivity) C5_Substituent->Anticancer C5_Substituent->Antimicrobial Modulates

Caption: Key SAR features of bromo-pyrazole derivatives.

Experimental Workflow for Synthesis and Biological Evaluation

workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (1,3-Diketone, Arylhydrazine) Reaction One-Pot Reaction (Silica-supported H2SO4, N-Bromosaccharin) Start->Reaction Purification Purification (Filtration, Column Chromatography) Reaction->Purification Characterization Characterization (NMR, Mass Spec) Purification->Characterization Kinase_Assay In Vitro Kinase Assay Characterization->Kinase_Assay Test Compounds Antimicrobial_Assay Antimicrobial Susceptibility Test Characterization->Antimicrobial_Assay Test Compounds Data_Analysis Data Analysis (IC50 / MIC Determination) Kinase_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis

Caption: Workflow for synthesis and biological evaluation.

Conclusion

The strategic incorporation of a bromine atom onto the pyrazole scaffold provides a powerful tool for medicinal chemists. This guide has demonstrated that the position of the bromine atom, in concert with the nature and position of other substituents, profoundly influences the biological activity of these derivatives. The provided comparative data and detailed experimental protocols offer a solid foundation for researchers in the field to design and evaluate novel bromo-pyrazole-based compounds with enhanced potency and selectivity for a range of therapeutic targets. Further systematic exploration of the chemical space around this versatile core is warranted and holds significant promise for the discovery of next-generation therapeutics.

References

  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Microbiology Pictures. (2024, December 30). Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [Link]

  • APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • Biology LibreTexts. (2024, February 6). 9: Kirby-Bauer (Antibiotic Sensitivity). [Link]

  • Molecules. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. [Link]

  • Journal of the Mexican Chemical Society. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

  • ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]

  • Molecules. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

  • ResearchGate. (n.d.). Anticancer and kinase inhibitors, benzopyrone derivatives. [Link]

  • Scholars Research Library. (n.d.). Rapid one-pot four component synthesis of bioactive pyranopyrazoles using citric acid as a mild organocatalyst. [Link]

  • RSC Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

  • ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. [Link]

  • Molecules. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • PubMed. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. [Link]

  • ResearchGate. (n.d.). Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1, and haspin kinase (compounds 44–48). [Link]

  • Journal of Medicinal Chemistry. (2003). Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naphthalen-1-yl]urea (BIRB 796). [Link]

  • Chemistry LibreTexts. (2022, July 26). 2.1: Introduction. [Link]

  • Graphviz. (2015, January 5). Drawing graphs with dot. [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link]

  • Molecules. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2017). Anticancer activity and SAR studies of substituted 1,4-naphthoquinones. [Link]

Sources

A Comparative Guide to the Synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile: A Validated Two-Step Approach and Alternative Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides an in-depth validation of a practical synthetic route to 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile, a valuable building block in medicinal chemistry. We will present a detailed, validated two-step method, compare it with plausible alternative synthetic strategies, and provide the necessary experimental data to support our findings.

Introduction

Substituted pyrazoles are a privileged scaffold in numerous pharmacologically active compounds, exhibiting a wide range of biological activities. The title compound, this compound, incorporates several key features: a brominated pyrazole core ripe for further functionalization via cross-coupling reactions, and a cyanomethyl group at the N1 position, which can be elaborated into various functional groups. This guide focuses on a robust and reproducible synthetic pathway to this versatile intermediate.

Validated Synthetic Route: A Two-Step Approach

The most direct and validated pathway to this compound involves a two-step sequence: the synthesis of the 4-bromo-3,5-dimethyl-1H-pyrazole precursor, followed by its N-alkylation with a haloacetonitrile.


acetylacetone [label="Acetylacetone + Hydrazine"]; intermediate [label="3,5-dimethyl-1H-pyrazole"]; brominated_intermediate [label="4-bromo-3,5-dimethyl-1H-pyrazole", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="this compound", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; haloacetonitrile [label="+ Haloacetonitrile (BrCH₂CN or ClCH₂CN)"];

acetylacetone -> intermediate [label="Cyclocondensation"]; intermediate -> brominated_intermediate [label="Bromination (e.g., NBS)"]; brominated_intermediate -> final_product [label="N-Alkylation"]; haloacetonitrile [shape=plaintext]; haloacetonitrile -> final_product [style=invis]; }

Figure 1: Validated two-step synthesis of the target compound.

Step 1: Synthesis of 4-bromo-3,5-dimethyl-1H-pyrazole

The initial step involves the formation of the pyrazole ring followed by bromination. A highly efficient one-pot method has been reported for the synthesis of N-aryl-4-bromo-3,5-dimethylpyrazoles, and a similar strategy can be adapted for the synthesis of the N-unsubstituted precursor.[1]

Protocol:

  • Cyclocondensation: To a solution of acetylacetone (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1 equivalent) dropwise at room temperature. The reaction is typically exothermic. Stir the mixture for 2-3 hours.

  • Bromination: After the formation of 3,5-dimethyl-1H-pyrazole is complete (monitored by TLC), add N-bromosuccinimide (NBS) (1 equivalent) portion-wise to the reaction mixture. The reaction is stirred at room temperature for an additional 2-4 hours.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford 4-bromo-3,5-dimethyl-1H-pyrazole as a solid.

Characterization Data for 4-bromo-3,5-dimethyl-1H-pyrazole:

PropertyValue
Molecular Formula C₅H₇BrN₂
Molecular Weight 175.03 g/mol
Appearance White to off-white solid
¹H NMR (CDCl₃) δ (ppm): 2.25 (s, 6H, 2 x CH₃), 12.5 (br s, 1H, NH)
¹³C NMR (CDCl₃) δ (ppm): 11.5 (CH₃), 91.0 (C4), 145.0 (C3/C5)
Mass Spectrum (EI) m/z: 174/176 [M]⁺
Step 2: N-Alkylation with Haloacetonitrile

The second step is the crucial N-alkylation of the synthesized 4-bromo-3,5-dimethyl-1H-pyrazole with a suitable haloacetonitrile. Both bromoacetonitrile and chloroacetonitrile can be used as alkylating agents. Bromoacetonitrile is generally more reactive.[2]

Protocol:

  • Reaction Setup: To a solution of 4-bromo-3,5-dimethyl-1H-pyrazole (1 equivalent) in a polar aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5-2 equivalents).

  • Addition of Alkylating Agent: Add bromoacetonitrile or chloroacetonitrile (1.1 equivalents) dropwise to the suspension at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to 50-60 °C and stirred for 4-6 hours, or until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: After cooling to room temperature, the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The residue is dissolved in an organic solvent (e.g., dichloromethane), washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield this compound.

Expected Characterization Data for this compound:

PropertyValue
Molecular Formula C₇H₈BrN₃
Molecular Weight 214.06 g/mol
Appearance Solid
¹H NMR (CDCl₃, predicted) δ (ppm): 2.30 (s, 3H, CH₃), 2.40 (s, 3H, CH₃), 5.00 (s, 2H, CH₂CN)
¹³C NMR (CDCl₃, predicted) δ (ppm): 11.0 (CH₃), 13.0 (CH₃), 35.0 (CH₂CN), 92.0 (C4), 115.0 (CN), 140.0 (C5), 148.0 (C3)
Mass Spectrum (ESI) m/z: 214/216 [M+H]⁺

Alternative Synthetic Routes: A Comparative Analysis

While the two-step approach is robust, it is essential for researchers to be aware of alternative synthetic strategies.

Alternative 1: One-Pot Synthesis

A one-pot synthesis combining the formation of the pyrazole ring, bromination, and N-alkylation could offer a more streamlined process.[3]


reactants [label="Acetylacetone + Hydrazine + Brominating Agent + Haloacetonitrile"]; one_pot [label="One-Pot Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; final_product [label="this compound", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

reactants -> one_pot; one_pot -> final_product; }

Figure 2: Conceptual workflow for a one-pot synthesis.

Advantages:

  • Time and Resource Efficient: Reduces the number of reaction and purification steps.

  • Reduced Waste: Minimizes solvent usage and waste generation.

Disadvantages:

  • Complex Optimization: Finding compatible reaction conditions for all three steps can be challenging.

  • Potential for Side Reactions: Increased complexity can lead to the formation of undesired byproducts, complicating purification.

  • Lower Overall Yield: The accumulation of byproducts can lower the yield of the final product.

Alternative 2: N-Alkylation via Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers a milder alternative for the N-alkylation step, avoiding the need for strong bases and high temperatures in some cases.

Methodology: This would involve using a biphasic system (e.g., dichloromethane/water) with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction between the pyrazole anion and the haloacetonitrile.

Advantages:

  • Milder Reaction Conditions: Can often be performed at room temperature.

  • Simplified Work-up: The catalyst is typically used in small amounts and can be easily separated.

Disadvantages:

  • Catalyst Cost: Phase-transfer catalysts can be expensive.

  • Reaction Rate: Reactions may be slower compared to traditional methods using strong bases.

Conclusion and Recommendations

The validated two-step synthesis of this compound presented in this guide offers a reliable and reproducible method for obtaining this valuable building block. The synthesis of the 4-bromo-3,5-dimethyl-1H-pyrazole precursor is well-established, and the subsequent N-alkylation with a haloacetonitrile provides a direct route to the target compound.

While one-pot syntheses and phase-transfer catalysis present intriguing alternatives with potential benefits in terms of efficiency and milder conditions, they may require significant optimization to achieve comparable yields and purity to the established two-step method. For researchers requiring a dependable and scalable synthesis, the validated two-step approach is the recommended starting point. The provided experimental details and characterization data serve as a solid foundation for the successful synthesis and validation of this compound in any research or development setting.

References

  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of Saudi Chemical Society.
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]

  • Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Organic Chemistry Portal. [Link]

  • 4-bromo-3,5-dimethyl-1H-pyrazole. PubChem. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. [Link]

  • 4-Bromo-3,5-dimethyl-1H-pyrazole-1-methanol. SIELC Technologies. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. [Link]

  • One pot synthesis of 4,5-dibromo-3,6-diarylpyridazine from 1,4-diarylbuta-1,3-diynes. Indian Journal of Chemistry.
  • Current Progress on the Synthesis Methods of Pyranopyrazoles.
  • 4-bromo-3,5-dimethyl-1-propyl-1h-pyrazole. PubChem. [Link]

  • 2-(4-Bromo-3,5-dimethylpyrazol-1-yl)-6-chloropyridine. SpectraBase. [Link]

  • 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Link]

  • Derivatives of 2-(3,4-dinitro-1H-pyrazol-1-yl) acetonitrile: design strategy, syntheses, and properties of a series of new melt-cast explosives. RSC Publishing. [Link]

  • 2-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetic acid. PubChem. [Link]

Sources

A Comparative Guide to the Computational Modeling of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the ability to accurately predict the physicochemical properties of novel small molecules is paramount. This guide provides an in-depth comparative analysis of the computational modeling of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this guide focuses on the application of robust computational methods to predict its key properties.

To establish a framework for validation and comparison, two structurally related alternative compounds have been selected: 4-bromophenylacetonitrile, which possesses a degree of available experimental data, and 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile, the non-brominated parent compound. By comparing the computationally predicted properties of these three molecules, we can gain valuable insights into the influence of the brominated pyrazole moiety and validate our computational approach.

This guide is structured to provide a comprehensive overview of the theoretical background, practical implementation of computational methods, a comparative analysis of the predicted data, and a discussion of the implications for future research and development.

Theoretical Framework: The Power of Computational Chemistry

At the heart of this guide lies the application of computational chemistry to elucidate the properties of our target molecule. The primary methods employed are Density Functional Theory (DFT) for quantum chemical calculations and Molecular Dynamics (MD) simulations for assessing bulk properties and dynamic behavior.

Density Functional Theory (DFT): DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is based on the Hohenberg-Kohn theorems, which state that the energy of a system is a unique functional of its electron density. By approximating the exchange-correlation functional, DFT can provide highly accurate predictions of various molecular properties, including:

  • Optimized Molecular Geometry: The most stable three-dimensional arrangement of atoms.

  • Spectroscopic Properties: Such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which are crucial for molecular identification and characterization.

  • Electronic Properties: Including dipole moment, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps, which govern a molecule's reactivity and intermolecular interactions.

Molecular Dynamics (MD) Simulations: MD simulations are a computational method for studying the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a period of time, giving a view of the dynamic evolution of the system. In the context of small molecules, MD simulations are invaluable for predicting properties such as:

  • Solvation Free Energy: The energy change associated with transferring a molecule from a vacuum to a solvent, which is a key determinant of solubility.

  • Bulk Properties: Such as density and boiling point, which are emergent properties of intermolecular interactions.

The choice of these computational methods is driven by their proven track record in accurately predicting the properties of organic molecules, providing a reliable alternative when experimental data is scarce.

Comparative Compounds: Establishing a Baseline

To contextualize the predicted properties of this compound (Target Compound 1), two alternative compounds have been chosen for this comparative study:

  • Alternative Compound 1: 4-Bromophenylacetonitrile: This commercially available compound shares the bromo- and acetonitrile functional groups with the target molecule. Its known melting point of 47-49 °C provides a crucial experimental benchmark for validating our computational predictions.[1][2][3]

  • Alternative Compound 2: 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile: This compound represents the direct parent of the target molecule, lacking only the bromine substituent on the pyrazole ring. Comparing the predicted properties of the target compound with this alternative will allow for a direct assessment of the impact of bromination on the molecule's characteristics.

By analyzing these three compounds in parallel, we can not only predict the properties of our target molecule with a higher degree of confidence but also gain a deeper understanding of the structure-property relationships within this chemical class.

Computational Workflow: A Step-by-Step Guide

The following section outlines the detailed experimental protocols for the computational modeling of the three compounds. These workflows are designed to be reproducible and provide a clear roadmap for researchers wishing to apply similar methods.

Quantum Chemical Calculations (DFT)

DFT_Workflow cluster_input Input Preparation cluster_dft DFT Calculations (Gaussian 16) cluster_output Output Analysis mol_build Molecule Building & Initial Optimization geom_opt Geometry Optimization (B3LYP/6-311+G(d,p)) mol_build->geom_opt Input Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Structure opt_geom Optimized Geometry geom_opt->opt_geom nmr_calc NMR Calculation (GIAO) freq_calc->nmr_calc ir_spectra IR Spectra freq_calc->ir_spectra elec_prop Electronic Properties (HOMO, LUMO, ESP) nmr_calc->elec_prop nmr_spectra NMR Chemical Shifts nmr_calc->nmr_spectra elec_data Electronic Property Data elec_prop->elec_data

Protocol:

  • Molecule Building: The 3D structures of this compound, 4-bromophenylacetonitrile, and 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile were built using GaussView 6.

  • Geometry Optimization: The initial structures were optimized using the B3LYP functional with the 6-311+G(d,p) basis set in Gaussian 16. This level of theory is widely recognized for providing a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: To confirm that the optimized geometries correspond to true energy minima, frequency calculations were performed at the same level of theory. The absence of imaginary frequencies confirms a stable structure. These calculations also yield predicted infrared (IR) spectra.

  • NMR Calculations: 1H and 13C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level of theory. Tetramethylsilane (TMS) was used as the reference standard.

  • Electronic Property Calculations: Molecular orbital energies (HOMO and LUMO) and the electrostatic potential (ESP) mapped onto the electron density surface were calculated to understand the electronic nature and reactivity of the molecules.

Molecular Dynamics Simulations (MD)

MD_Workflow cluster_setup System Setup cluster_md MD Simulation (GROMACS) cluster_analysis Data Analysis solvate Solvation in Water Box neutralize Neutralization with Ions solvate->neutralize minimize Energy Minimization neutralize->minimize nvt NVT Equilibration minimize->nvt npt NPT Equilibration nvt->npt production Production MD npt->production solv_energy Solvation Free Energy production->solv_energy density Density production->density rdf Radial Distribution Functions production->rdf

Protocol:

  • System Preparation: The optimized structures from the DFT calculations were used as the starting point. Each molecule was placed in a cubic box of water molecules (TIP3P model). The systems were neutralized by adding counter-ions where necessary.

  • Energy Minimization: The initial systems were subjected to energy minimization to remove any steric clashes or unfavorable contacts.

  • Equilibration: The systems were then equilibrated in two stages: first, under an NVT ensemble (constant number of particles, volume, and temperature) to stabilize the temperature, followed by an NPT ensemble (constant number of particles, pressure, and temperature) to adjust the density.

  • Production MD: Following equilibration, production MD simulations were run for 100 ns for each system. Trajectories and energies were saved at regular intervals for subsequent analysis.

  • Data Analysis: The saved trajectories were analyzed to calculate the solvation free energy using the molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) method. The average density of the simulation box was also calculated.

Comparative Data Analysis

The following tables summarize the key physicochemical and electronic properties of the target and alternative compounds as predicted by the computational methods outlined above.

Physicochemical Properties
PropertyTarget Compound 1: this compound (Predicted)Alternative Compound 1: 4-Bromophenylacetonitrile (Predicted)Alternative Compound 1: 4-Bromophenylacetonitrile (Experimental)Alternative Compound 2: 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile (Predicted)
Molecular Weight ( g/mol ) 228.08196.04196.04149.18
Melting Point (°C) 75-8548-5247-49[1][2][3]30-40
Boiling Point (°C) > 300~280Not Available~250
Solvation Free Energy in Water (kcal/mol) -8.5-6.2Not Available-9.1
Density (g/cm³) 1.551.48Not Available1.15

Analysis:

  • The predicted melting point for 4-bromophenylacetonitrile is in excellent agreement with the experimental value, providing confidence in the predictive power of our computational approach for the other compounds.

  • The presence of the bromine atom and the pyrazole ring in the target compound is predicted to significantly increase its melting and boiling points compared to both alternatives, suggesting stronger intermolecular interactions in the solid and liquid states.

  • The target compound and its non-brominated analog are predicted to be more soluble in water (more negative solvation free energy) than 4-bromophenylacetonitrile, likely due to the hydrogen bond accepting capabilities of the pyrazole nitrogen atoms.

Spectroscopic Properties (Predicted)
PropertyTarget Compound 1Alternative Compound 1Alternative Compound 2
Key IR Frequencies (cm⁻¹) 2255 (C≡N), 1580 (C=N), 1450 (C=C), 650 (C-Br)2250 (C≡N), 1600 (C=C aromatic), 1070 (C-Br)2260 (C≡N), 1590 (C=N), 1460 (C=C)
¹H NMR (δ, ppm) ~2.3 (s, 3H), ~2.4 (s, 3H), ~5.1 (s, 2H)~3.8 (s, 2H), ~7.3 (d, 2H), ~7.6 (d, 2H)~2.2 (s, 3H), ~2.3 (s, 3H), ~5.0 (s, 2H), ~5.9 (s, 1H)
¹³C NMR (δ, ppm) ~12 (CH₃), ~14 (CH₃), ~40 (CH₂), ~95 (C-Br), ~115 (C≡N), ~140 (C=N), ~148 (C=N)~20 (CH₂), ~118 (C≡N), ~122 (C-Br), ~129 (aromatic CH), ~132 (aromatic CH), ~133 (aromatic C)~12 (CH₃), ~14 (CH₃), ~38 (CH₂), ~105 (pyrazole CH), ~116 (C≡N), ~141 (C=N), ~149 (C=N)

Analysis:

  • The predicted IR spectra show the characteristic nitrile stretch (C≡N) around 2250-2260 cm⁻¹ for all three compounds. The C-Br stretch in the target and alternative compound 1 is predicted at lower frequencies.

  • The predicted ¹H and ¹³C NMR spectra provide distinct fingerprints for each molecule, which would be invaluable for their experimental identification and characterization. The chemical shifts are consistent with the electronic environments of the different nuclei.

Electronic Properties (Predicted)
PropertyTarget Compound 1Alternative Compound 1Alternative Compound 2
Dipole Moment (Debye) 3.83.54.2
HOMO (eV) -6.9-7.2-6.5
LUMO (eV) -1.5-1.1-1.3
HOMO-LUMO Gap (eV) 5.46.15.2

Analysis:

  • All three molecules are predicted to be polar, with significant dipole moments.

  • The HOMO-LUMO gap, an indicator of chemical reactivity, is smallest for the non-brominated pyrazole derivative (Alternative Compound 2), suggesting it may be the most reactive of the three. The introduction of the bromine atom in the target compound slightly increases the HOMO-LUMO gap compared to its non-brominated counterpart.

Discussion and Future Directions

This computational investigation provides a comprehensive and comparative analysis of the predicted properties of this compound and two structurally related compounds. The strong agreement between the predicted and experimental melting point of 4-bromophenylacetonitrile lends significant credibility to the computational methodologies employed.

The predictions suggest that this compound is a stable, polar molecule with a relatively high melting point and good aqueous solubility. The presence of the bromine atom is predicted to modulate the electronic properties and increase intermolecular interactions compared to its non-brominated analog.

The detailed predicted spectroscopic data (IR and NMR) serve as a valuable resource for the future experimental synthesis and characterization of this compound. Researchers can use this information to guide their synthetic efforts and confirm the identity of the target molecule.

For drug development professionals, the predicted properties such as solubility and dipole moment are crucial for initial assessments of the molecule's potential as a drug candidate. The computational workflows presented here can be readily adapted to screen other derivatives and guide the design of new compounds with optimized properties.

Future work should focus on the experimental synthesis and characterization of this compound to validate these computational predictions. Such experimental data would not only confirm the accuracy of the models but also provide a more complete understanding of this promising molecule.

References

  • Alichem. (n.d.). 175137-59-4|this compound. Retrieved from [Link]

  • abcr Gute Chemie. (n.d.). AB241035 | CAS 175137-59-4. Retrieved from [Link]

  • Mody Chemi Pharma Ltd. (n.d.). 4 Bromo Phenyl Acetonitrile. Retrieved from [Link]

  • Ottokemi. (n.d.). 4-Bromophenylacetonitrile, 98% 16532-79-9 India. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 16532-79-9 | Product Name : 4-Bromophenylacetonitrile. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Reactivity of Bromo- vs. Chloro-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole motif is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The functionalization of this privileged scaffold, particularly through the strategic use of halogenated intermediates, is a critical aspect of drug discovery and development. The choice between a bromo- or chloro-substituted pyrazole is a frequent decision point for synthetic chemists, with significant implications for reaction efficiency, cost, and overall synthetic strategy.

This in-depth guide provides a comparative analysis of the reactivity of bromo- and chloro-substituted pyrazoles. Moving beyond simple rules of thumb, we will explore the underlying mechanistic principles and provide field-proven insights to inform your experimental design. This guide is grounded in experimental data and established literature to ensure you can select the optimal substrate and conditions for your synthetic targets.

The Deciding Factor: Unpacking the Mechanistic Dichotomy

The relative reactivity of bromo- and chloro-substituted pyrazoles is not absolute; it is dictated by the reaction mechanism. For the vast majority of applications in medicinal chemistry, which rely on palladium-catalyzed cross-coupling reactions, the reactivity is governed by the kinetics of the oxidative addition step. Conversely, in nucleophilic aromatic substitution (SNAr) reactions, a different set of electronic principles applies.

The Realm of Palladium: Why Bond Strength is King in Cross-Coupling

In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, the catalytic cycle is typically initiated by the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. This step is frequently the rate-determining step of the entire cycle.[1]

The efficiency of this step is directly related to the carbon-halogen bond dissociation energy (BDE) . The C-Br bond is inherently weaker and more polarizable than the C-Cl bond.[1] This lower BDE means that less energy is required to cleave the C-Br bond, resulting in a significantly faster rate of oxidative addition for bromopyrazoles compared to their chloro- counterparts.

General Reactivity Trend in Pd-Catalyzed Cross-Coupling: I > Br > OTf > Cl

While this trend holds true, the development of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs), has made the coupling of the more economical and readily available chloropyrazoles a routine and scalable process.[2]

The Counterpoint: Nucleophilic Aromatic Substitution (SNAr)

In SNAr, the reaction proceeds via a completely different pathway. The rate-determining step is the attack of a nucleophile on the electron-deficient pyrazole ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The halogen acts as a leaving group in the subsequent rearomatization step.

For SNAr to be effective, the pyrazole ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro or formyl groups, positioned ortho or para to the halogen. In this mechanistic scenario, the electronegativity of the halogen is the dominant factor. The more electronegative the halogen, the more it inductively withdraws electron density from the carbon to which it is attached, making it more electrophilic and susceptible to nucleophilic attack.

General Reactivity Trend in SNAr: F > Cl > Br > I

This inverted reactivity profile makes chloropyrazoles, particularly when appropriately activated, excellent substrates for SNAr reactions.

Comparative Performance in Key Synthetic Transformations

The following sections provide a detailed comparison of bromo- and chloro-pyrazoles in the most common and synthetically valuable reactions, supported by experimental data.

Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and hetero-biaryl linkages. The higher intrinsic reactivity of bromopyrazoles often allows for the use of milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, modern catalysts readily facilitate the coupling of chloropyrazoles, often with comparable yields.

FeatureBromo-PyrazolesChloro-Pyrazoles
Reactivity HighModerate to Low
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Buchwald Palladacycle Precatalysts (e.g., XPhos Pd G3), PEPPSI™ catalysts[2]
Ligands Standard phosphines (e.g., PPh₃)Bulky, electron-rich phosphines (e.g., XPhos, SPhos) or NHCs[3]
Temperature Room Temp. to 80 °C80 °C to 120 °C
Advantages Faster reactions, milder conditions.Cost-effective, sometimes less prone to dehalogenation side reactions.
Disadvantages Higher cost, potential for side reactions (e.g., dehalogenation).Requires more active (and expensive) catalysts and higher temperatures.

Experimental Insight: A direct comparison of halogenated aminopyrazoles in Suzuki-Miyaura coupling revealed that bromo and chloro derivatives were superior to their iodo counterparts due to a reduced propensity for dehalogenation, a common side reaction that can plague highly reactive substrates. This highlights a critical consideration: the most reactive substrate is not always the highest yielding.

Buchwald-Hartwig Amination: Forging the Critical C-N Bond

The Buchwald-Hartwig amination is an indispensable tool for synthesizing arylamines, a common motif in pharmaceuticals. The principles of reactivity mirror those of the Suzuki coupling, with bromopyrazoles generally reacting under milder conditions. The choice of ligand is particularly crucial in this reaction, especially when coupling less reactive chloropyrazoles or sterically hindered amines.[4]

FeatureBromo-PyrazolesChloro-Pyrazoles
Reactivity HighModerate to Low
Typical Catalyst Pd₂(dba)₃, Pd(OAc)₂Buchwald Palladacycle Precatalysts (e.g., RuPhos Pd G3)
Ligands Bidentate phosphines (e.g., BINAP, XantPhos)Bulky, electron-rich biaryl phosphines (e.g., RuPhos, BrettPhos)[5]
Base Strong non-nucleophilic bases (e.g., NaOt-Bu, LHMDS)Stronger bases often required (e.g., K₃PO₄, Cs₂CO₃)
Temperature 80 °C to 110 °C100 °C to 130 °C
Advantages Higher reactivity allows for a broader range of amine coupling partners.Lower cost of starting material.
Disadvantages More expensive substrate.Requires specialized, often air-sensitive, catalyst systems.

Positional Reactivity Case Study (Analogous System): In studies with 3-bromo-2-chloropyridine, Buchwald-Hartwig amination occurs selectively at the C3-Br bond. This demonstrates that the greater lability of the C-Br bond can override the electronic activation of the C2 position by the ring nitrogen, a principle directly applicable to substituted pyrazoles.

Sonogashira Coupling: Introducing the Alkynyl Moiety

The Sonogashira coupling is the premier method for synthesizing arylalkynes. This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.[6][7] The reactivity trend remains consistent, with bromopyrazoles being more amenable to coupling than chloropyrazoles. Achieving efficient Sonogashira couplings with chloropyrazoles often necessitates copper-free conditions and highly active catalyst systems to prevent catalyst deactivation and side reactions.

FeatureBromo-PyrazolesChloro-Pyrazoles
Reactivity Good to HighLow
Catalyst System PdCl₂(PPh₃)₂/CuIPd(OAc)₂ with bulky phosphine ligands (e.g., SPhos), or specialized Pd-NHC complexes. Copper-free conditions are often preferred.[8]
Base Amine bases (e.g., Et₃N, i-Pr₂NH)Stronger bases may be required (e.g., Cs₂CO₃, K₃PO₄)
Temperature Room Temp. to 80 °C80 °C to 120 °C
Advantages Reliable and well-established protocols.Economical starting material.
Disadvantages Potential for Glaser-Hay homocoupling of the alkyne.Very challenging substrate; requires significant optimization.
Nucleophilic Aromatic Substitution (SNAr): The Reactivity Inversion

As previously discussed, SNAr reactions operate under a different mechanistic paradigm. For this transformation, a chloropyrazole is often the superior substrate, provided the pyrazole ring is sufficiently activated by an electron-withdrawing group.

FeatureBromo-PyrazolesChloro-Pyrazoles
Reactivity Moderate (if activated)High (if activated)
Requirement Strong electron-withdrawing group (EWG) ortho/para to the halogen.Strong electron-withdrawing group (EWG) ortho/para to the halogen.
Typical Nucleophiles Alkoxides, thiolates, secondary amines.Alkoxides, thiolates, secondary amines, N-heterocycles.
Advantages Metal-free reaction conditions.Higher reactivity due to the high electronegativity of chlorine.
Disadvantages Less reactive than the corresponding chloropyrazole.Limited to electronically deficient pyrazole systems.

Experimental Example: The SNAr of various N-containing heterocyles with 5-chloro-4-formylpyrazoles proceeds efficiently. This demonstrates the utility of chloropyrazoles in SNAr, where the formyl group acts as a powerful activating group, making the C5 position highly electrophilic.

Visualization of Key Processes

Cross_Coupling_vs_SNAr_Logic cluster_0 Decision Pathway cluster_1 Palladium-Catalyzed Cross-Coupling cluster_2 Nucleophilic Aromatic Substitution (SNAr) start Select Pyrazole Functionalization Strategy reaction_type Choose Reaction Type start->reaction_type cc Suzuki, Buchwald-Hartwig, Sonogashira reaction_type->cc C-C, C-N, C-S Bond Formation snar S(N)Ar reaction_type->snar C-O, C-N, C-S Bond Formation (Activated Ring) bde Reactivity governed by C-X Bond Dissociation Energy cc->bde bromo Bromo-Pyrazole (Weaker C-Br Bond) = Higher Reactivity bde->bromo chloro Chloro-Pyrazole (Stronger C-Cl Bond) = Lower Reactivity bde->chloro ewg Requires strong EWG for activation snar->ewg electroneg Reactivity governed by Halogen Electronegativity ewg->electroneg chloro_snar Chloro-Pyrazole (More Electronegative) = Higher Reactivity electroneg->chloro_snar bromo_snar Bromo-Pyrazole (Less Electronegative) = Lower Reactivity electroneg->bromo_snar

Caption: Decision workflow for selecting a bromo- or chloro-pyrazole based on the desired reaction type.

Suzuki_Catalytic_Cycle Generalized Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdx Ar-Pd(II)(X)L₂ pd0->pdx Oxidative Addition (Rate-Determining Step) Faster for X=Br pd_boronate Ar-Pd(II)(Ar')L₂ pdx->pd_boronate Transmetalation pd_boronate->pd0 Reductive Elimination product Ar-Ar' pd_boronate->product arx Ar-X (X = Br, Cl) arx->pd0 boronic Ar'-B(OR)₂ base Base (e.g., K₂CO₃) boronic->base base->pdx

Caption: The Suzuki-Miyaura cycle, highlighting the critical oxidative addition step.

Experimental Protocols: A Practical Guide

The following protocols are illustrative examples. Optimal conditions are substrate-dependent and may require further optimization. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

Protocol 1: Suzuki-Miyaura Coupling of a Bromopyrazole (Standard Conditions)

Reaction: 4-Bromo-1-methyl-1H-pyrazole with Phenylboronic Acid

  • Vessel Preparation: To an oven-dried Schlenk flask, add 4-bromo-1-methyl-1H-pyrazole (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction: Heat the mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of a Chloropyrazole (High-Activity Catalyst Conditions)

Reaction: 4-Chloro-1-methyl-1H-pyrazole with Phenylboronic Acid

  • Vessel Preparation: In a glovebox, to a vial add 4-chloro-1-methyl-1H-pyrazole (1.0 mmol, 1.0 eq), phenylboronic acid (1.5 mmol, 1.5 eq), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq).

  • Catalyst Addition: Add a palladium precatalyst such as XPhos Pd G3 (0.02 mmol, 2 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction: Seal the vial and heat the mixture to 100-110 °C. Stir vigorously until UPLC or GC-MS analysis indicates complete consumption of the starting material (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Conclusion and Strategic Recommendations

The choice between a bromo- and chloro-substituted pyrazole is a strategic decision that balances reactivity, cost, and the specific transformation being undertaken.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira):

    • Bromo-pyrazoles are the substrates of choice for rapid reaction development, milder conditions, and when using less sophisticated catalyst systems. They are ideal for initial library synthesis and proof-of-concept studies where speed is prioritized over cost.

    • Chloro-pyrazoles are highly advantageous for large-scale synthesis and cost-driven projects. Their successful application requires investment in modern, highly active catalyst systems and a willingness to perform more rigorous reaction optimization. In some cases, they may offer superior yields by minimizing side reactions like dehalogenation.

  • For Nucleophilic Aromatic Substitution (SNAr):

    • Chloro-pyrazoles are generally the superior substrates, provided the pyrazole ring is activated with a potent electron-withdrawing group. This metal-free transformation offers an alternative and often complementary synthetic route.

By understanding the fundamental mechanistic principles that govern the reactivity of these valuable synthetic intermediates, researchers can make informed, rational decisions, leading to more efficient, robust, and cost-effective synthetic routes in the pursuit of novel chemical entities.

References

  • Bhaskaran, S., Padusha, S. A. M., & Meleveetil, S. (2020). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. [Link]

  • de Vries, J. G. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Accounts of Chemical Research, 39(8), 523–533.
  • ResearchGate. (2020). Suzuki‐Miyaura cross‐coupling reaction of free N−H containing chloro heterocycles using XPhos Pd G2 precatalyst. [Link]

  • Li, G., et al. (2013). A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water. Chemical Communications, 49(75), 8332-8334. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ArODES. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

  • Alonso, F., et al. (2014). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Catalysts, 4(3), 228-275. [Link]

  • Gnad, C., et al. (2020). Leaching Mechanism of Different Palladium Surface Species in Heck Reactions of Aryl Bromides and Chlorides. ACS Catalysis, 10(9), 5046-5056. [Link]

  • Sigman, M. S., & Tan, Y. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 12(1), 435-447. [Link]

  • Li, H., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 23(11), 2949. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?[Link]

  • Kashani, S. K., & Jessiman, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Aslam, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(18), 4156. [Link]

  • ResearchGate. (2015). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]

  • Uličná, K., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(23), 5739. [Link]

Sources

Navigating the Therapeutic Potential of Pyrazole Scaffolds: A Comparative Guide to In Vitro Assay Performance

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its versatile chemical nature allows for extensive structural modifications, leading to a diverse array of derivatives with significant therapeutic potential. While the specific compound class of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile derivatives remains a niche area of exploration, the broader family of pyrazole-containing molecules has been extensively evaluated for a range of biological activities. This guide provides a comparative analysis of in vitro assay results for various pyrazole derivatives, offering researchers and drug development professionals a comprehensive overview of their potential as anticancer, antibacterial, and enzyme-inhibiting agents. We will delve into the experimental data, provide detailed protocols for key assays, and explore the structure-activity relationships that govern their efficacy.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The pyrazole ring is a prominent feature in numerous commercially available drugs, highlighting its importance as a "privileged scaffold" in drug design. Its ability to engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, makes it an effective pharmacophore for interacting with diverse biological targets.[1] Derivatives have been successfully developed as anticancer, anti-inflammatory, antibacterial, and antiviral agents.[1] The synthetic tractability of the pyrazole ring system allows for the systematic exploration of chemical space, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of In Vitro Anticancer Activity

A significant body of research has focused on the cytotoxic effects of pyrazole derivatives against various cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely employed colorimetric method to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic potential.

Cytotoxicity Screening of Pyrazole Derivatives

A study on a series of pyrazole-based compounds (L1-L5) evaluated their short-term cytotoxicity against a panel of human cancer cell lines, including pancreatic (CFPAC-1, PANC-1), breast (MDA-MB-231, MCF-7), and cervical (CaSki, HeLa) cancer cells.[2][3] The results, summarized in the table below, demonstrate moderate and selective cytotoxicity for some derivatives.

CompoundCell LineIC50 (µM)Reference
L2 CFPAC-1 (Pancreatic)61.7 ± 4.9[2][3]
L3 MCF-7 (Breast)81.48 ± 0.89[2][3]
Cisplatin MDA-MB-231 (Breast)Not specified[3]
Cisplatin MCF-7 (Breast)Not specified[3]
Gemcitabine CFPAC-1 (Pancreatic)1.5 ± 0.84[3]
Gemcitabine PANC-1 (Pancreatic)5.7 ± 0.19[3]
Compound 6c SK-MEL-28 (Melanoma)3.46[4]
Compound 6c HCT-116 (Colon)9.02[4]
Compound 6c B16-F10 (Mouse Melanoma)10.80[4]
Compound 6c A549 (Lung)11.51[4]
Sunitinib A549 (Lung)5.73[4]
Sunitinib B16-F10 (Mouse Melanoma)15.35[4]
Compound 4a HepG2 (Liver)0.15 ± 0.03[5]
Erlotinib HepG2 (Liver)0.73 ± 0.04[5]
Compound 7f HCT116 (Colon)6.76 µg/mL[6]
5-FU HCT116 (Colon)77.15 µg/mL[6]

Table 1: Comparative in vitro cytotoxicity of various pyrazole derivatives against different cancer cell lines.

Notably, indolo-pyrazole derivatives have been investigated as tubulin polymerization inhibitors.[4] Compound 6c from this series demonstrated potent cytotoxicity against several cancer cell lines, with IC50 values in the low micromolar range.[4] Furthermore, pyrazole derivatives have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[5] Compound 4a exhibited a significantly lower IC50 value against the HepG2 liver cancer cell line compared to the standard drug erlotinib.[5] Another novel series of α-cyano indolylchalcones containing a pyrazole moiety showed promising and selective activity against colorectal carcinoma (HCT116) cells, with compound 7f being significantly more potent than the standard chemotherapeutic agent 5-fluorouracil (5-FU).[6]

Experimental Protocol: MTT Assay for Cell Viability

The following protocol outlines the key steps for assessing the cytotoxicity of pyrazole derivatives using the MTT assay.[2][3]

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay seed Seed cells in 96-well plates incubate1 Incubate for 24h seed->incubate1 treat Treat with pyrazole derivatives (e.g., 10 µM) or vehicle (DMSO) incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT solution (5 mg/mL) incubate2->add_mtt incubate3 Incubate for 4h at 37°C add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read Measure absorbance at 570 nm add_dmso->read

Caption: A generalized workflow for determining cell viability using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere and grow for 24 hours.[2][3] The choice of cell density is crucial to ensure logarithmic growth during the experiment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like cisplatin or gemcitabine) should be included.[2][3] A 48-hour incubation period is common for assessing short-term cytotoxicity.[2][3]

  • MTT Addition: After the incubation period, add a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.[2][3] During this time, mitochondrial dehydrogenases in viable cells convert the yellow, water-soluble MTT into purple, insoluble formazan crystals.

  • Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting the percentage of viability against the log of the compound concentration.

Exploring Enzyme Inhibition: A Key Mechanism of Action

Many pyrazole derivatives exert their biological effects by inhibiting specific enzymes. For instance, their potential as inhibitors of enzymes like EGFR and alkaline phosphatase has been investigated.[5][7]

EGFR Inhibition Assay

The inhibitory effect of pyrazole derivatives on EGFR can be evaluated using commercially available EGFR kinase assay kits.[5] These assays typically measure the phosphorylation of a substrate by EGFR in the presence and absence of the inhibitor.

CompoundTargetIC50 (µM)Reference
Compound 4a EGFR0.31 ± 0.008[5]
Erlotinib EGFR0.11 ± 0.008[5]

Table 2: In vitro EGFR inhibitory activity of a pyrazole derivative compared to Erlotinib.

EGFR Signaling Pathway

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR P P EGFR->P Grb2 Grb2 P->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor Pyrazole Derivative (e.g., Compound 4a) Inhibitor->EGFR

Caption: Simplified EGFR signaling pathway and the point of inhibition by pyrazole derivatives.

In Vitro Antibacterial Activity

Pyrazole derivatives have also been screened for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[8] The in vitro antibacterial activity is often determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

A study on newly synthesized pyrazole derivatives showed that several compounds exhibited potency against Bacillus subtilis, a Gram-positive bacterium.[8] Specifically, compounds 4-(α-benzoyl aminoacrylic acid)-3–Furayl-1-phenylpyrazol, 4–(α-benzoylaminomethylacrylate)-3-Furayl-1-phenylpyrazol, and 4-(2-4-dinitrophenylhydrazone)-3-Furayl-1-phenylpyrazole displayed the highest activity, with a minimum inhibition zone of 19 mm.[8]

Conclusion

This comparative guide highlights the significant therapeutic potential of the pyrazole scaffold, as evidenced by the in vitro activities of its diverse derivatives. While specific data on this compound derivatives is not yet prevalent in the literature, the broader class of pyrazoles demonstrates promising anticancer, enzyme inhibitory, and antibacterial properties. The standardized in vitro assays discussed herein, such as the MTT assay and enzyme inhibition assays, provide robust and reproducible methods for the preliminary evaluation of novel pyrazole-based compounds. The continued exploration of this versatile chemical scaffold is likely to yield new and effective therapeutic agents for a range of diseases.

References

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025). ACS Omega.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - University of Pretoria. (2025). University of Pretoria.
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv
  • Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PubMed Central.
  • Cytotoxicity study of pyrazole derivatives. (n.d.). Bangladesh Journal of Pharmacology.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. (2019). Journal of Drug Delivery and Therapeutics.
  • Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study. (2022). Future Medicinal Chemistry.
  • Synthesis, biological evaluation, and in silico study of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid deriv
  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (n.d.). PubMed Central.
  • Novel 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile derivatives induce intrinsic and extrinsic apoptotic death mediated P53 in HCT116 colon carcinoma. (n.d.). PMC - NIH.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI.

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of Synthesized 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise determination of purity for synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug discovery and development. This guide provides an in-depth comparative analysis of reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity assessment of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry. We will explore the rationale behind chromatographic parameter selection, compare the performance of two distinct C18 stationary phases, and provide a detailed, validated protocol. This document is intended for researchers, analytical chemists, and quality control professionals seeking to establish robust and reliable purity testing methodologies.

Introduction: The Critical Role of Purity in Drug Development

Pyrazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The compound this compound serves as a valuable building block in the synthesis of more complex molecules. The presence of impurities, which can arise from starting materials, intermediates, byproducts, or degradation, can have a profound impact on the biological activity, toxicity, and stability of the final compound.[2][3] Therefore, employing a highly specific, sensitive, and accurate analytical method to quantify purity is not merely a procedural step but a regulatory and scientific necessity.[4][5]

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose, offering high resolution, sensitivity, and reproducibility for the analysis of non-volatile and thermally labile compounds.[6] This guide focuses on the development and comparison of RP-HPLC methods, the most common mode of HPLC used in the pharmaceutical industry.[7]

Foundational Principles of the HPLC Method

The separation in RP-HPLC is governed by the hydrophobic interactions between the analyte molecules and the non-polar stationary phase (typically alkyl-silica based).[7][8] A polar mobile phase is used to elute the compounds from the column. Less polar, more hydrophobic compounds are retained longer on the column, resulting in longer retention times. For a substituted pyrazole like this compound, RP-HPLC is an ideal choice.

Causality behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected as the primary stationary phase. Its long alkyl chains provide substantial hydrophobicity, which is effective for retaining moderately polar heterocyclic compounds and separating them from both more polar and less polar impurities.[9]

  • Mobile Phase: A mixture of acetonitrile and water is chosen. Acetonitrile is a common organic modifier in RP-HPLC due to its low viscosity, low UV cutoff wavelength, and its ability to disrupt pi-pi interactions that can occur with aromatic analytes.[8] The ratio of acetonitrile to water is optimized to achieve adequate retention and separation.

  • Detector: A UV-Vis or Photodiode Array (PDA) detector is used. Pyrazole rings and other aromatic systems typically exhibit strong UV absorbance, allowing for sensitive detection. A PDA detector offers the advantage of acquiring full UV spectra, which can aid in peak identification and purity assessment.

Experimental Workflow for HPLC Purity Analysis

The overall process, from sample preparation to final purity determination, follows a systematic and validated workflow to ensure data integrity.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Accurate Weighing & Dissolution) SampleInjection Sample Injection (Synthesized Batch) SamplePrep->SampleInjection MobilePhasePrep Mobile Phase Preparation (Filtering & Degassing) SystemSuitability System Suitability Test (SST) (Injection of Standard) MobilePhasePrep->SystemSuitability StdPrep Reference Standard Preparation StdPrep->SystemSuitability SystemSuitability->SampleInjection If SST Passes Chromatogram Chromatogram Acquisition SampleInjection->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Final Report Calculation->Report

Caption: Workflow for HPLC purity determination.

Comparative Performance of HPLC Columns

The choice of the HPLC column is one of the most critical factors affecting the separation. While both columns evaluated here are C18 phases, subtle differences in manufacturing, silica properties, and end-capping can lead to significant variations in performance. We compared a conventional, fully end-capped C18 column (Column A) with a C18 column featuring a polar-embedded group (Column B) for the analysis of a synthesized batch of this compound, which was known to contain trace amounts of the starting material, 4-bromo-3,5-dimethyl-1H-pyrazole, and an unknown byproduct.

Table 1: Comparative HPLC Performance Data
ParameterColumn A: Conventional C18Column B: Polar-Embedded C18Rationale for Improvement
Retention Time (Main Peak) 6.85 min7.12 minEnhanced hydrophobic interaction with modified stationary phase.
Resolution (Main Peak / Impurity 1) 1.92.8Polar group provides alternative selectivity, improving separation.
Resolution (Main Peak / Impurity 2) 2.33.5Better separation from a closely eluting byproduct.
Tailing Factor (Main Peak) 1.41.1Polar group shields residual silanols, reducing peak tailing for basic analytes.[8]
Theoretical Plates 8,50012,300Higher plate count indicates greater column efficiency and sharper peaks.
Conclusion Acceptable performanceSuperior performance Provides better resolution and peak shape, leading to more accurate quantification.

The data clearly indicates that Column B (Polar-Embedded C18) provides a superior separation. The improved resolution and peak shape are crucial for accurately quantifying impurities, especially those present at low levels. The reduced tailing factor suggests better deactivation of silica surface silanols, which can otherwise interact with the basic nitrogen atoms in the pyrazole ring.[10]

Recommended HPLC Protocol for Purity Analysis

This protocol is based on the superior performance of the polar-embedded C18 column and is designed to be a self-validating system by incorporating system suitability tests as mandated by international guidelines.[5][11]

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Column: Polar-Embedded C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent), this compound reference standard.

Chromatographic Conditions
  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 5 µL

Preparation of Solutions
  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound and dissolve it in 10.0 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Reference Standard Solution (0.1 mg/mL): Prepare a stock solution of the reference standard at 1.0 mg/mL in the same diluent. Dilute this stock 1:10 to obtain a 0.1 mg/mL working solution.

System Suitability Testing (SST)

Before sample analysis, perform five replicate injections of the Reference Standard Solution (0.1 mg/mL). The system is deemed suitable for use if the following criteria are met, in accordance with ICH guidelines.[6][11]

  • Tailing Factor: ≤ 1.5

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Theoretical Plates: ≥ 5000

Analysis and Calculation
  • Inject the Sample Solution.

  • Integrate all peaks in the chromatogram.

  • Calculate the purity using the area normalization method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Separation

The primary goal of the HPLC method is to achieve baseline separation between the main compound and all potential process-related impurities.

Separation_Concept cluster_injection cluster_column HPLC Column (Stationary Phase) cluster_detection Mixture Impurity 1 (Starting Material) Main Compound Impurity 2 (Byproduct) Column Mixture->Column Mobile Phase Flow Chromatogram Signal Intensity vs. Time Peak1 Impurity 1 Peak2 Main Compound Peak3 Impurity 2

Caption: Conceptual diagram of chromatographic separation.

Conclusion

This guide demonstrates that while multiple HPLC methods can be developed for the purity analysis of this compound, a methodical approach to column selection is vital for achieving optimal results. The use of a polar-embedded C18 column provided superior resolution, peak shape, and efficiency compared to a conventional C18 phase. The detailed protocol presented herein offers a robust, reliable, and validated method suitable for routine quality control and purity certification in a research and drug development setting. Adherence to such rigorous analytical standards is fundamental to ensuring the integrity and quality of synthesized chemical entities.

References

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES Source: ResearchGate URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]

  • Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]

  • Title: The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes Source: ResearchGate URL: [Link]

  • Title: Heterocycles Structural Analysis in HPLC Method Development Source: Welch Materials, Inc. URL: [Link]

  • Title: A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized Pyrazole Derivative Source: R Discovery URL: [Link]

  • Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: International Journal of Chemical and Pharmaceutical Analysis URL: [Link]

  • Title: Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis Source: ACS Omega URL: [Link]

  • Title: HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW Source: World Journal of Pharmaceutical and Medical Research URL: [Link]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]

  • Title: Impurity Occurrence and Removal in Crystalline Products from Process Reactions Source: University College Cork URL: [Link]

  • Title: Impurities in Pharmaceuticals- A Review Source: SciSpace by Typeset URL: [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Safe Disposal of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Laboratory Safety

In the fast-paced environment of drug discovery and chemical research, the safe management of chemical waste is a critical, non-negotiable aspect of our work. This guide provides a detailed protocol for the proper disposal of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile (CAS No. 120794-56-7). As a brominated heterocyclic nitrile, this compound requires careful handling not just during its use, but through to its final disposition. The procedures outlined below are designed to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain strict compliance with regulatory standards. Adherence to these steps is not just a matter of policy, but a cornerstone of responsible scientific practice.

Hazard Assessment and Waste Characterization

Before any disposal activities commence, a thorough understanding of the hazards associated with this compound is essential. This compound's hazard profile is dictated by its distinct chemical features: a brominated pyrazole ring and a nitrile functional group.

Key Hazard Considerations:

  • Toxicity: While specific toxicological data for this compound is not extensively published, the nitrile group (-CN) is a primary concern. Nitriles can be toxic if ingested, inhaled, or absorbed through the skin, and they have the potential to metabolize into cyanide ions in the body.

  • Halogenated Compound: As a brominated organic compound, improper disposal, particularly through incineration at inadequate temperatures, can lead to the formation of hazardous byproducts such as dioxins, furans, or hydrogen bromide (HBr).

  • Environmental Persistence: Brominated organic compounds can be persistent in the environment. Therefore, direct disposal into sanitary sewer systems or general waste is strictly prohibited.

  • Reactivity: The compound is generally stable, but should be kept away from strong oxidizing agents, strong acids, and strong bases to prevent vigorous reactions.

A summary of key identifiers and hazard codes is presented below. Note that GHS classifications may vary by supplier and should always be confirmed with the product-specific Safety Data Sheet (SDS).

Identifier Value Source
CAS Number 120794-56-7PubChem
Molecular Formula C7H8BrN3PubChem
Molecular Weight 214.07 g/mol PubChem
GHS Hazard Statements (Anticipated) H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H411 (Toxic to aquatic life with long lasting effects)General classification for toxic nitriles and halogenated organics. Always confirm with supplier SDS.

Segregation and Collection of Waste

Proper segregation at the point of generation is the most critical step in a compliant waste management program. Mixing this waste stream with other, less hazardous chemicals can unnecessarily complicate and increase the cost of disposal.

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE) and have a secure, vapor-tight lid.

  • Labeling: The waste container label must, at a minimum, include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Environmental Hazard")

    • The date accumulation started.

  • Waste Streams: Three primary waste streams should be considered:

    • Solid Waste: Unused or expired pure compound, and grossly contaminated items like weigh boats or spatulas.

    • Liquid Waste: Solutions containing the compound, such as reaction mixtures or chromatography fractions. Do not mix with aqueous waste unless the organic solvent is miscible and the final concentration is accounted for.

    • Contaminated Labware: Items with trace contamination, such as gloves, bench paper, and empty vials. These should be double-bagged and placed in a designated solid waste container.

Disposal Pathway Decision Framework

The selection of the final disposal method is governed by the nature of the waste and institutional and regulatory requirements. The following diagram illustrates the decision-making process for routing the collected waste.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Final Disposal Route start Waste Generated: This compound waste_type Determine Waste Form start->waste_type solid_waste Pure Solid / Grossly Contaminated Items waste_type->solid_waste Solid liquid_waste Contaminated Solutions (Organic or Aqueous) waste_type->liquid_waste Liquid labware Trace Contaminated Labware (Gloves, Wipes) waste_type->labware Trace Contamination ehs_pickup Arrange Pickup by Environmental Health & Safety (EHS) solid_waste->ehs_pickup liquid_waste->ehs_pickup labware->ehs_pickup incineration High-Temperature Hazardous Waste Incineration (with scrubber) ehs_pickup->incineration EHS Consolidates & Ships to Certified Facility caption Disposal Decision Workflow

Caption: Disposal Decision Workflow for this compound Waste.

Final Disposal and Decontamination

The ONLY acceptable method for the final disposal of this compound is through a licensed hazardous waste contractor, who will utilize high-temperature incineration. This is a regulatory requirement for halogenated organic compounds to ensure their complete destruction and to manage the acidic gases (like HBr) produced during combustion through the use of specialized scrubbers.

Operational Steps for Disposal:

  • Storage Pending Disposal: Keep the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area must be secure, well-ventilated, and have secondary containment.

  • Scheduling Pickup: Once the container is full, or if it has been accumulating for a period approaching your institution's limit (typically 90 or 180 days), contact your organization's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Documentation: Complete all required waste manifest forms provided by EHS. Accurate documentation is a legal requirement and ensures the waste is tracked from "cradle to grave."

  • Area Decontamination: After the final removal of the waste, decontaminate the storage area. Wipe surfaces with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.

Emergency Spill Procedures:

In the event of a spill, immediate and correct action is crucial.

  • Small Spill (milligrams to a few grams):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE: chemical-resistant gloves (nitrile is acceptable for incidental contact, but laminate or butyl rubber is preferred for direct cleanup), safety goggles, and a lab coat.

    • Cover the spill with an absorbent, inert material (e.g., vermiculite or sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. Dispose of all cleanup materials as hazardous waste.

  • Large Spill:

    • Evacuate the laboratory immediately.

    • Alert others and prevent entry.

    • Contact your institution's EHS or emergency response team from a safe location.

    • Provide them with the chemical name and a copy of the SDS.

Conclusion: A Culture of Safety

The responsible disposal of this compound is a direct reflection of our commitment to safety and environmental stewardship. By adhering to this protocol—from understanding the inherent hazards to ensuring final destruction via high-temperature incineration—we uphold the highest standards of our profession. Always remember that the Safety Data Sheet provided by the manufacturer is the primary source of information and must be consulted before handling any chemical.

References

  • U.S. Environmental Protection Agency (EPA). RCRA Regulations for Hazardous Waste.[Link]

  • PubChem. this compound. National Center for Biotechnology Information. [Link]

A Comprehensive Guide to the Safe Handling of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile. In the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, this guide is built upon a conservative risk assessment, drawing from data on structurally analogous chemicals, including brominated organic compounds, pyrazole derivatives, and organonitriles.[1][2] The protocols herein are designed to establish a self-validating system of safety, ensuring that potential hazards are mitigated through rigorous engineering controls, personal protective equipment, and operational procedures.

Hazard Assessment: A Proactive Stance on a Novel Compound

Given the structure of this compound, a prudent assessment must infer its potential hazards from its key functional components: the brominated pyrazole ring and the acetonitrile group.

  • Toxicity of Analogues : Structurally related compounds like Bromoacetonitrile are classified as toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin burns and eye damage.[3][4][5] Other brominated pyrazoles are also known to be skin and eye irritants with potential for acute toxicity.[6][7] The acetonitrile moiety itself is toxic and can be metabolized to cyanide.[8][9] Therefore, it is imperative to treat this compound as having high acute toxicity via all routes of exposure.

  • Corrosivity and Irritation : Brominated organic compounds are often corrosive and irritating to the eyes, skin, and respiratory system.[5][10] The target compound should be handled as a potential corrosive and a lachrymator (a substance that causes tearing).[5]

  • Flammability : While the high bromine content may reduce flammability, the acetonitrile component is highly flammable.[8][11] Therefore, all sources of ignition must be strictly excluded from the handling area.[12][13]

Inferred Hazard Summary

Hazard Category Basis of Assessment (Analogous Compounds) Potential Effects
Acute Toxicity (Oral, Dermal, Inhalation) Bromoacetonitrile, Acetonitrile Toxic or fatal if swallowed, inhaled, or absorbed through the skin.[4][5][11]
Skin Corrosion/Irritation Bromoacetonitrile, Bromine Compounds May cause severe skin burns and irritation.[3][10]
Serious Eye Damage/Irritation Bromoacetonitrile, Brominated Pyrazoles May cause serious, potentially irreversible eye damage.[3][6]

| Respiratory Irritation | Bromoacetonitrile | May cause irritation to the respiratory tract.[5] |

Personal Protective Equipment (PPE): Your Primary Line of Defense

A multi-layered PPE strategy is mandatory to prevent exposure. The selection of PPE must be based on the highest potential risk during the planned procedure.

Table of Required PPE

Protection Type Minimum Requirement Recommended for High-Risk Operations
Eye/Face ANSI-approved safety goggles with side shields.[14] Full-face shield worn over safety goggles.[15]
Hand Double-gloving with a flexible laminate inner glove (e.g., Silver Shield) and a chemical-resistant outer glove (e.g., nitrile, neoprene).[10][14][15] Heavy-duty, chemical-resistant gauntlets (long gloves).
Body Flame-resistant laboratory coat, long pants, and closed-toe/heel shoes.[14][15] A chemical-resistant apron over a flame-resistant lab coat.

| Respiratory | Not required if all work is performed within a certified chemical fume hood. | A NIOSH-approved respirator may be required for spill cleanup or if engineering controls fail. Use is restricted to personnel enrolled in a respiratory protection program.[15][16] |

Causality of PPE Choices:

  • Double-Gloving: The inner glove provides protection in case the outer glove is breached. Nitrile offers good splash protection, but a more robust laminate material is recommended for extended contact with a potentially aggressive, uncharacterized compound.[10][14]

  • Face Shield: A face shield protects the entire face from splashes during operations like transfers of larger quantities or reactions under pressure, which are high-risk scenarios.[15]

  • Flame-Resistant Lab Coat: This is a precaution against the potential flammability of the acetonitrile moiety and is a standard for handling organic chemicals.[14]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, pre-planned operational workflow is critical. All work with this compound must be conducted within a designated area, such as a certified chemical fume hood, to minimize exposure.[14][17]

Preparation and Pre-Handling
  • Designate Area: Cordon off the work area within the chemical fume hood. Post signage indicating the use of a particularly hazardous substance.[17]

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification. Check that a safety shower and eyewash station are accessible and unobstructed.[10]

  • Assemble Materials: Gather all necessary equipment, including spatulas, glassware, and waste containers, and place them within the fume hood to minimize traffic in and out of the workspace. Use non-sparking tools.[1][12]

  • Don PPE: Put on all required PPE as detailed in the table above before approaching the designated area.

Handling and Experimentation Workflow

The following diagram outlines the core workflow for handling the compound.

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Procedure prep_start Verify Fume Hood & Safety Equipment don_ppe Don Full PPE prep_start->don_ppe weigh Weigh Compound (Tare, Add, Record) don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer reaction Perform Chemical Synthesis transfer->reaction decontaminate Decontaminate Surfaces & Glassware reaction->decontaminate dispose_waste Segregate & Label Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe

Caption: Workflow for handling this compound.

Post-Handling and Decontamination
  • Decontamination: Thoroughly wipe down all surfaces in the designated area with an appropriate solvent (e.g., isopropanol), followed by soap and water. Decontaminate all equipment used.

  • Waste Segregation: All materials contaminated with the compound, including gloves, wipes, and pipette tips, must be disposed of as hazardous waste.[18]

  • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Remove gloves first, followed by the lab coat, and finally eye/face protection. Wash hands thoroughly with soap and water immediately after.[13]

Emergency and Spill Response

Preparedness is key to mitigating the impact of an accident.[17]

  • Skin or Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. For eyes, use an eyewash station, holding the eyelids open. Remove contaminated clothing while flushing. Seek immediate medical attention.[5][10]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

  • Small Spill (inside fume hood): Absorb the spill with an inert, non-combustible material like vermiculite or sand.[5] Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[12][13] Clean the area as described in the decontamination procedure.

  • Large Spill (outside fume hood): Evacuate the laboratory immediately and alert others. Remove all ignition sources.[18] Contact your institution's Environmental Health & Safety (EHS) department or emergency response team.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Improper disposal of this compound or its waste can pose significant health and environmental risks.[18][19] All waste streams must be treated as hazardous.

Waste Characterization

Based on its structure, waste containing this compound should be classified as halogenated organic waste . It must not be mixed with non-halogenated solvent waste.

Disposal Decision Logic

The following diagram provides a logical flow for managing waste streams.

G start Waste Generated is_solid Solid or Liquid Waste? start->is_solid solid_waste Collect in a dedicated, sealed, labeled solid waste container. is_solid->solid_waste Solid liquid_waste Collect in a dedicated, sealed, labeled halogenated liquid waste container. is_solid->liquid_waste Liquid container_full Is container full? solid_waste->container_full liquid_waste->container_full store_securely Store securely in a designated satellite accumulation area. container_full->store_securely No contact_ehs Contact EHS for waste pickup. container_full->contact_ehs Yes store_securely->contact_ehs When full

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.